molecular formula C7H12N2 B105442 3-tert-butyl-1H-pyrazole CAS No. 15802-80-9

3-tert-butyl-1H-pyrazole

Cat. No.: B105442
CAS No.: 15802-80-9
M. Wt: 124.18 g/mol
InChI Key: YIDCITOHTLPMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-1H-pyrazole is a versatile nitrogen-containing heterocyclic compound that serves as a privileged scaffold in scientific research and development. Its structural framework is widely explored in medicinal chemistry for constructing biologically active molecules. The pyrazole core is a key pharmacophore in several FDA-approved drugs, and its derivatives demonstrate a broad spectrum of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities . This compound is particularly valued as a precursor for developing novel therapeutic agents. Recent studies have shown that pyrazole-sulfonamide hybrids exhibit promising anticancer activity against various human cancer cell lines, positioning this compound as a crucial intermediate in oncology drug discovery . Furthermore, its functionalizability allows for the synthesis of Schiff bases, which are investigated for their physicochemical properties, applications in coordination chemistry as ligands for metal complexes, and potential use in catalysis and the development of organic light-emitting diodes (OLEDs) . The tert-butyl substituent enhances the molecule's steric and electronic properties, making it a valuable building block for developing compounds with tailored functions in material science and as a ligand in coordination chemistry . Ongoing research continues to reveal new applications for this structurally versatile heterocycle, solidifying its importance in advancing chemical and pharmaceutical research .

Properties

IUPAC Name

5-tert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDCITOHTLPMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166349
Record name 3(5)-t-Butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15802-80-9
Record name 3-(1,1-Dimethylethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15802-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(5)-t-Butylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015802809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(5)-t-Butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-tert-butyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Pyrazoles are a well-established class of compounds with diverse biological activities, and the incorporation of a bulky tert-butyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This document is intended for researchers, medicinal chemists, and process development professionals, offering a detailed exploration of the prevalent synthetic strategies, underlying reaction mechanisms, and practical, field-tested experimental protocols. We will focus on the most reliable and scalable methods, emphasizing the chemical reasoning behind procedural choices to ensure both reproducibility and a deeper understanding of the synthesis.

Introduction: The Significance of the this compound Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2][3] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's biological activity.

The 3-tert-butyl substituent is particularly noteworthy. Its significant steric bulk can serve multiple purposes in drug design:

  • Enforcing Specific Conformations: The tert-butyl group can lock the molecule into a desired bioactive conformation by restricting bond rotation.

  • Improving Metabolic Stability: It can shield metabolically labile positions from enzymatic degradation, thereby increasing the compound's half-life.

  • Enhancing Lipophilicity: The group increases the molecule's oil-water partition coefficient (logP), which can improve membrane permeability and oral absorption.

Given these advantages, reliable and scalable access to this compound and its derivatives is a critical objective for synthetic chemists in drug discovery and development.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[1][4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or one of its derivatives.[5][6] The overall transformation is a dehydration reaction that forms the aromatic pyrazole ring.

For the , the key retrosynthetic disconnection points to hydrazine hydrate and a 1,3-dicarbonyl compound bearing a tert-butyl group. The most logical precursor is 4,4-dimethyl-3-oxopentanal (pivaloylacetaldehyde) or its synthetic equivalent.

G cluster_products Target Molecule cluster_reactants Key Reactants pyrazole This compound disconnection Knorr Cyclocondensation pyrazole->disconnection hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) dicarbonyl 1,3-Dicarbonyl Precursor (e.g., Pivaloylacetaldehyde) disconnection->hydrazine disconnection->dicarbonyl

Caption: Retrosynthetic analysis of this compound.

Mechanism of the Knorr Synthesis

The Knorr synthesis proceeds via a well-established mechanism. The reaction is typically acid-catalyzed, as protonation of a carbonyl oxygen activates it toward nucleophilic attack by the hydrazine.[7]

  • Initial Condensation: One of the nitrogen atoms of hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting five-membered ring intermediate readily eliminates two molecules of water to form the stable, aromatic pyrazole ring.

G start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate start:f0->hydrazone Condensation (-H₂O) cyclic_hemiaminal Cyclic Intermediate hydrazone->cyclic_hemiaminal Intramolecular Cyclization pyrazole Pyrazole + 2 H₂O cyclic_hemiaminal->pyrazole:f0 Dehydration (-H₂O)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Synthesis of Key Precursors

Direct access to 4,4-dimethyl-3-oxopentanal can be challenging. A more practical and widely used precursor is 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile). This β-ketonitrile serves as an excellent synthetic equivalent and is readily converted to the desired pyrazole.[8][9]

Preparation of 4,4-dimethyl-3-oxopentanenitrile

Pivaloylacetonitrile is a crucial intermediate that can be prepared via a Claisen-type condensation between a pivalate ester (e.g., ethyl pivaloate) and acetonitrile.[8][10] The reaction requires a strong base, such as sodium ethoxide or sodium hydride, to deprotonate the α-carbon of acetonitrile, generating the nucleophile that attacks the ester.

G reagents Ethyl Pivaloate + Acetonitrile product 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) reagents->product Claisen Condensation base Strong Base (e.g., NaOEt) base->product

Caption: Synthesis workflow for the key β-ketonitrile precursor.

Primary Synthetic Protocol: From Pivaloylacetonitrile to this compound

The reaction of a β-ketonitrile with hydrazine is a classic and highly efficient method for producing 3-amino-5-substituted-pyrazoles.[9] In this case, the reaction of pivaloylacetonitrile with hydrazine hydrate initially yields 5-amino-3-tert-butyl-1H-pyrazole. While this aminopyrazole is a valuable intermediate in its own right,[11][12] for the synthesis of the parent this compound, a subsequent deamination step would be required.

However, a more direct route involves the reaction of a 1,3-diketone with hydrazine. The diketone 2,2,6,6-tetramethyl-3,5-heptanedione (dipivaloylmethane) reacts with hydrazine in a solvent-free approach to yield 3,5-di-tert-butylpyrazole.[13][14] For the mono-tert-butylated target, the reaction of 4,4-dimethyl-1,3-pentanedione (pivaloylacetone) with hydrazine is the most direct Knorr synthesis approach.

The following protocol details a reliable, two-step synthesis starting from the readily available pivaloylacetonitrile, which is first converted to 5-amino-3-tert-butyl-1H-pyrazole, a stable and isolable intermediate. A subsequent deamination (e.g., via diazotization followed by reduction) can then furnish the final product.

Step 1: Synthesis of 5-Amino-3-tert-butyl-1H-pyrazole

This protocol is adapted from established procedures for the condensation of β-ketonitriles with hydrazine.[9]

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4,4-dimethyl-3-oxopentanenitrileC₇H₁₁NO125.1712.5 g (0.1 mol)Key precursor[15][16]
Hydrazine Hydrate (~64% N₂H₄)H₆N₂O50.066.0 mL (~0.12 mol)Corrosive and toxic. Handle with care.
Ethanol (95%)C₂H₅OH46.07100 mLReaction solvent.
Acetic Acid (Glacial)CH₃COOH60.05~1 mLCatalyst.
WaterH₂O18.02As neededFor workup and crystallization.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As neededFor neutralization.

Experimental Procedure:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 4,4-dimethyl-3-oxopentanenitrile (12.5 g, 0.1 mol) and ethanol (100 mL). Stir the mixture until the nitrile is fully dissolved.

  • Hydrazine Addition: Carefully add hydrazine hydrate (6.0 mL, ~0.12 mol) to the solution, followed by glacial acetic acid (~1 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent to about one-third using a rotary evaporator.

    • Slowly add cold water (~100 mL) to the concentrated mixture with stirring. A precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-amino-3-tert-butyl-1H-pyrazole as a crystalline solid.

Step 2: Deamination of 5-Amino-3-tert-butyl-1H-pyrazole

The conversion of the aminopyrazole to the parent pyrazole can be achieved via a Sandmeyer-type reaction sequence involving diazotization followed by reductive deamination.

Experimental Procedure (Illustrative):

  • Diazotization: Dissolve the aminopyrazole in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) at 0-5 °C.

  • Sodium Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Reduction: Introduce a reducing agent, such as hypophosphorous acid (H₃PO₂), to the diazonium salt solution. This will reduce the diazonium group and replace it with a hydrogen atom.

  • Workup and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the final product is purified by column chromatography or distillation.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 2: Expected Analytical Data for this compound

PropertyExpected Value
IUPAC Name 5-tert-butyl-1H-pyrazole[17]
Molecular Formula C₇H₁₂N₂[17]
Molar Mass 124.18 g/mol [17]
Appearance Colorless to pale yellow solid or oil.
¹H NMR (CDCl₃)δ (ppm): 1.35 (s, 9H, C(CH₃)₃), 6.10 (d, 1H, pyrazole H-4), 7.50 (d, 1H, pyrazole H-5), ~10-12 (br s, 1H, NH). Note: Chemical shifts are approximate and can vary. The H-4/H-5 coupling and the broad NH signal are characteristic.
¹³C NMR (CDCl₃)δ (ppm): 30.5 (C(CH₃)₃), 32.0 (C(CH₃)₃), 101.0 (C-4), 135.0 (C-5), 160.0 (C-3). Note: Chemical shifts are approximate.
Mass Spec (EI) m/z (%): 124 (M⁺), 109 (M⁺ - CH₃).

Conclusion

The is most reliably achieved through the Knorr pyrazole synthesis and its variants. The cyclocondensation of a suitable 1,3-dicarbonyl or β-ketonitrile precursor with hydrazine hydrate provides a high-yield and scalable route to this valuable heterocyclic building block. By starting with pivaloylacetonitrile, chemists can readily access 5-amino-3-tert-butyl-1H-pyrazole, a stable intermediate that can be further elaborated or converted to the parent pyrazole. The methods described in this guide are based on well-established chemical principles and provide a solid foundation for researchers in the synthesis of pyrazole-based compounds for drug discovery and development.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Diketones to Pyrazoles: A Multicomponent Approach.
  • El-Sayed, M. A. A., & El-Gaby, M. S. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link]
  • Google Patents. (1980).
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
  • Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
  • Katritzky, A. R., et al. (2003). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. Organic & Biomolecular Chemistry, 1(23), 4268-4274. [Link]
  • Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Castillo-Rojas/15e7178358e0a297e5590a98f795744a572c676d]([Link]
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-149. [Link]
  • Becerra, D., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1841. [Link]
  • Bekhit, A. A., & Abdel-Aziem, T. (2013). Synthesis of Novel 5-(3-t-Butyl-1H-Pyrazol-5-yl)-2-Substituted-1,3,4-Oxadiazoles. Indian Journal of Heterocyclic Chemistry, 22(3), 273-278. [Link]
  • Van Wyk, J. L., et al. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Journal of Chemical Research, 36(8), 474-477. [Link]
  • National Center for Biotechnology Information (n.d.). This compound.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
  • Zelinka, K., Simbera, J., & Pazdera, P. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile.
  • Aggarwal, N., & Kumar, R. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2015(6), 1-52. [Link]
  • da Silva, J. F. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17829-17843. [Link]
  • Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11639-11644. [Link]
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 16(33), 5943-5957. [Link]
  • Koyama, M., et al. (1990). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Agricultural and Biological Chemistry, 54(5), 1255-1259. [Link]
  • Chem Help ASAP. (2021, December 16).
  • SlideShare. (2022, May 1). Knorr Pyrazole Synthesis (M. Pharm). [Link]
  • Van Wyk, J. L., et al. (2013). Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. ChemInform, 44(3). [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry. [Link]
  • ChemBK. (n.d.). 4,4-dimethyl-3-oxopentanenitrile. [Link]
  • Beilstein-Institut. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of 3-tert-butyl-1H-pyrazole (CAS: 15802-80-9), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, spectroscopic signature, and robust synthetic pathways. The core of this document focuses on its strategic application in medicinal chemistry, detailing proven protocols for its functionalization and integration into complex molecular architectures. By explaining the causality behind experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively leverage this versatile scaffold in their research and development programs.

Introduction: The Pyrazole Scaffold and the Strategic Role of the tert-Butyl Group

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique combination of properties.[1][2] The pyrazole moiety is a versatile hydrogen bond donor and acceptor, is metabolically stable, and can be readily functionalized to modulate the steric and electronic properties of a molecule, enabling precise interaction with biological targets.[1][3] This has led to its incorporation in a wide array of therapeutics, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB.[3][4][5]

Within the vast library of pyrazole derivatives, this compound stands out as a particularly valuable starting material. The introduction of the tert-butyl group confers several strategic advantages:

  • Steric Influence: It provides significant steric bulk, which can be used to control molecular conformation, enhance binding selectivity, and shield adjacent functional groups.

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, often improving the pharmacokinetic profile of a drug candidate.

  • Lipophilicity: It increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

  • Spectroscopic Handle: The nine equivalent protons of the tert-butyl group provide a sharp, intense singlet in ¹H NMR spectra, serving as an excellent probe for monitoring reactions and studying molecular complexes.[6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is critical for its effective use.

Tautomerism

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either nitrogen atom. For this molecule, this results in an equilibrium between this compound and 5-tert-butyl-1H-pyrazole. In solution, this equilibrium is typically rapid on the NMR timescale, leading to an averaged spectroscopic appearance. For nomenclature, while this compound is the common name, the IUPAC name is 5-tert-butyl-1H-pyrazole.[][8] This guide will use the common name for consistency.

Caption: Annular tautomerism of this compound.

Core Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 15802-80-9[9]
Molecular Formula C₇H₁₂N₂[9][10]
Molecular Weight 124.18 g/mol [9]
Appearance Solid[9][11]
Boiling Point 127 °C (at 0.15 Torr)[11][12]
InChI Key YIDCITOHTLPMMZ-UHFFFAOYSA-N[9][10]
SMILES CC(C)(C)C1=NNC=C1[9]
Spectroscopic Signature

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound and its derivatives. The following provides expected reference data based on the analysis of closely related structures.[1][4]

TechniqueExpected Characteristics
¹H NMR δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~6.2 (d, 1H, pyrazole C4-H), ~7.5 (d, 1H, pyrazole C5-H), ~12.0 (br s, 1H, N-H).
¹³C NMR δ (ppm): ~30 (C(CH₃)₃), ~32 (C(CH₃)₃), ~102 (pyrazole C4), ~138 (pyrazole C5), ~162 (pyrazole C3).
IR (cm⁻¹) ~3150-3200 (N-H stretch), ~2960 (C-H stretch), ~1550 (C=N stretch).
MS (EI) m/z: 124 (M⁺), 109 ([M-CH₃]⁺).

Synthesis of the this compound Core

The most reliable and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[13]

G reagent1 Pivaloylacetonitrile (1,3-Dicarbonyl Equivalent) intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Hydrazine Hydrate reagent2->intermediate product This compound intermediate->product Cyclization & Aromatization (-H₂O)

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis from Pivaloylacetonitrile and Hydrazine

This protocol outlines a standard laboratory procedure for the synthesis of the title compound. Pivaloylacetonitrile serves as a stable and effective precursor to the required β-keto functionality.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pivaloylacetonitrile (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. The addition is often mildly exothermic.

    • Causality: Using a slight excess of hydrazine helps to drive the initial condensation reaction to completion. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

  • Reaction: Heat the mixture to reflux (typically ~80 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. This removes excess hydrazine and any inorganic salts.

    • Trustworthiness: The aqueous wash is a critical step to remove water-soluble impurities. A self-validating check is to measure the pH of the aqueous layer; it should be near neutral after the final wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane) to afford this compound as a solid.

Chemical Reactivity and Strategic Functionalization

The true power of this compound lies in its predictable reactivity, allowing for selective functionalization at multiple positions.

Caption: Key reactivity sites on the this compound scaffold.

N1-Functionalization: Controlling Reactivity

The N-H proton is acidic and can be readily removed by a base, allowing for facile N-alkylation or N-acylation. This is often the first step in a synthetic sequence to prevent side reactions and to introduce key diversity elements. Boc-protection (using di-tert-butyl dicarbonate) is a common strategy to temporarily block the N1 position, directing subsequent reactions to other sites.[14]

C4-Electrophilic Substitution: A Reliable Handle

The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution.[15] This provides a reliable handle for introducing functionality.

Protocol 2: C4-Iodination This protocol introduces an iodine atom at the C4 position, creating a versatile intermediate for cross-coupling reactions.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile in a flask protected from light.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the solution at 0 °C.

    • Causality: NIS is a mild and highly effective electrophilic iodinating agent. Performing the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions. The reaction is protected from light to prevent radical-mediated decomposition of NIS.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NIS.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography to yield 3-tert-butyl-4-iodo-1H-pyrazole.

Application as a Core Building Block in Drug Discovery

The functionalized pyrazole core is a launchpad for building complex, pharmacologically active molecules. C-C and C-N bond-forming reactions are paramount in this process.

G start This compound step1 Functionalization (e.g., Halogenation, Nitration) start->step1 intermediate Versatile Intermediate (e.g., 4-Iodo-pyrazole) step1->intermediate step2 Cross-Coupling (e.g., Suzuki, Buchwald) or Further Modification intermediate->step2 product Complex Drug-like Molecule step2->product

Caption: Strategic workflow from a simple building block to a complex molecule.

Case Study: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C-C bonds. Using the 3-tert-butyl-4-iodo-1H-pyrazole synthesized in Protocol 2, a diverse range of aryl or heteroaryl groups can be introduced.

Protocol 3: Suzuki-Miyaura Coupling of 3-tert-butyl-4-iodo-1H-pyrazole This protocol demonstrates the coupling of the iodinated pyrazole with a generic arylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-tert-butyl-4-iodo-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

    • Expertise: The choice of base and catalyst is crucial. Cs₂CO₃ is often more effective for less reactive substrates. Pd(PPh₃)₄ is a reliable, general-purpose catalyst for this transformation. An inert atmosphere is absolutely essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

    • Causality: The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. Solvents must be degassed (by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the desired 3-tert-butyl-4-aryl-1H-pyrazole product.

    • Trustworthiness: A self-validating system for this protocol involves running a control reaction without the palladium catalyst. The absence of product formation confirms that the reaction is indeed palladium-catalyzed and not a result of thermal decomposition or other side reactions.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategically designed building block that offers solutions to common challenges in drug development, including metabolic stability and target selectivity. Its predictable reactivity and the wealth of available synthetic methodologies for its functionalization ensure its continued relevance. As medicinal chemistry advances towards more complex and highly specific therapeutics, the demand for robust, versatile, and intelligently designed scaffolds will only increase. This compound is perfectly positioned to meet this demand, and it will undoubtedly remain a cornerstone in the synthesis of novel therapeutic agents for years to come.

References

  • 15802-80-9 CAS MSDS (3-(TERT-BUTYL)-1H-PYRAZOLE) Melting point, Boiling point, Density, Storage Condition. chemicalland21.com. [Link]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
  • 15802-80-9 | this compound. Synthonix, Inc. [Link]
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ. [Link]
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. University of Nebraska - Lincoln. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. [Link]
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. International Journal of Pharmaceutical Sciences and Research. [Link]
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. [Link]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Oriental University Chobara. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • This compound | C7H12N2. PubChem - NIH. [Link]

Sources

molecular structure of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3-tert-butyl-1H-pyrazole

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Understanding the nuanced structural characteristics of substituted pyrazoles is therefore paramount for rational drug design and the development of new chemical entities. This guide provides a comprehensive technical overview of the (CAS: 15802-80-9), a canonical example of a mono-substituted pyrazole. We will move beyond a simple recitation of data to explore the causality behind its structural features, focusing on the critical interplay between its solution-phase tautomerism and its solid-state architecture. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this fundamental heterocyclic system.

The Central Structural Question: Annular Tautomerism

Unlike their N-substituted counterparts, 1H-pyrazoles exist in a dynamic equilibrium between two tautomeric forms. For this compound, this involves the migration of the annular proton (the 'H' of the '1H') between the two nitrogen atoms. This results in an equilibrium between this compound and 5-tert-butyl-1H-pyrazole.[4][5] This phenomenon, known as annular prototropic tautomerism, is the single most important concept for understanding the molecule's reactivity, spectroscopy, and biological interactions.

The position of this equilibrium is not random; it is dictated by a combination of steric and electronic factors. Theoretical studies and experimental observations on related systems suggest that bulky substituents, such as the tert-butyl group, preferentially occupy the C3 position to minimize steric hindrance with the N-H proton.[5] While both tautomers are present in solution, the 3-substituted form is generally considered the major contributor to the equilibrium.[6][7]

Caption: Annular tautomeric equilibrium of 3(5)-tert-butyl-1H-pyrazole.

Synthesis and Experimental Protocol

The regioselective synthesis of unsymmetrically substituted pyrazoles is a classic challenge in heterocyclic chemistry.[8][9] The most common and direct approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. To ensure the tert-butyl group is placed at the desired position, the choice of starting material is critical. The reaction of pivaloylacetaldehyde (4,4-dimethyl-3-oxopentanal) with hydrazine hydrate provides a direct route to the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for pyrazole synthesis.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaloylacetaldehyde (1.0 eq) dissolved in ethanol (5 mL per gram of substrate).

  • Hydrazine Addition: While stirring at room temperature, slowly add hydrazine hydrate (1.1 eq) dropwise to the ethanolic solution. Rationale: A slight excess of hydrazine ensures complete consumption of the dicarbonyl starting material. The addition is performed slowly to control the initial exothermic reaction.

  • Reaction Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: Heating provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrazole ring.

  • Workup and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a solid.

synthesis_workflow start Start: Pivaloylacetaldehyde + Hydrazine Hydrate in EtOH reflux Heat to Reflux (4-6 hours) start->reflux Cyclocondensation workup Solvent Removal & Aqueous Workup reflux->workup extraction Extraction with Ethyl Acetate workup->extraction purification Drying & Purification (Chromatography/Recrystallization) extraction->purification end_node Product: This compound purification->end_node

Caption: General workflow for the synthesis of this compound.

Solid-State Structure: An X-Ray Crystallography Perspective

While NMR and other spectroscopic methods reveal the time-averaged structure in solution, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecule in the solid state.[1][10] The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC).[4]

In the solid state, the tautomeric ambiguity is resolved. The crystal structure confirms the identity of the molecule and reveals its precise bond lengths and angles. Crucially, it also elucidates the intermolecular forces that govern the crystal packing. For N-unsubstituted pyrazoles, the dominant interaction is strong N-H···N hydrogen bonding.[11] These bonds act as a supramolecular "glue," organizing the individual molecules into well-defined assemblies. Depending on the substituents, these can manifest as dimers, trimers, or extended polymeric chains (catemers).[11] For instance, the related 5-tert-butyl-3-methyl-1H-pyrazole is known to form a hydrogen-bonded tetramer in its crystal lattice.[12]

H_Bonding pz1 N-H Pyrazole Ring N pz2 N-H Pyrazole Ring N pz1:n2->pz2:n1 H-Bond pz3 N-H Pyrazole Ring N pz2:n2->pz3:n1 H-Bond

Caption: Schematic of N-H···N hydrogen bonding forming a pyrazole chain (catemer).

Spectroscopic Characterization

A combination of spectroscopic techniques is required to build a complete picture of the molecule's structure, confirming both the covalent framework and the dynamic tautomerism.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the structure of this compound in solution.

  • ¹H NMR: The spectrum is characterized by a highly deshielded and often broad signal for the N-H proton, its chemical shift being sensitive to solvent and concentration. The nine protons of the tert-butyl group appear as a sharp singlet, typically around 1.3 ppm.[2] The two protons on the pyrazole ring (H4 and H5) will appear as doublets. Due to the rapid tautomeric exchange, the observed spectrum is a weighted average of the two tautomers, which can sometimes lead to broadened signals for the ring protons and carbons.[5]

  • ¹³C NMR: The spectrum will show four distinct signals. Two for the tert-butyl group (a quaternary carbon and the three equivalent methyl carbons) and two for the pyrazole ring carbons. The C4 signal is typically sharp, while the C3 and C5 signals can be broadened due to the tautomerism, as the chemical environment of these carbons changes during proton transfer.[5] Data from the fixed tautomer, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, provides valuable reference points.[2]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C(CH₃)₃~ 1.3 (s, 9H)~ 30.5
C(CH₃)₃-~ 32.5
C4-H~ 6.2~ 88-105
C5-H / C3-HVariable (doublets)~ 140-160 (may be broad)
N1-HBroad, downfield-
Table 1: Predicted NMR chemical shifts for this compound based on literature values for similar structures.[2][16]
Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in the molecule.

Vibrational Mode Frequency (cm⁻¹) Comments
N-H stretch3200 - 3100Broad, characteristic of H-bonding.[11]
C-H stretch (sp³)2960 - 2870From the tert-butyl group.[17]
C-H stretch (sp²)~ 3050From the pyrazole ring.
C=N / C=C stretch1600 - 1450Aromatic ring stretching vibrations.[14][18]
Table 2: Key IR absorption bands for this compound.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

  • Molecular Ion: The electron ionization (EI) mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z = 124.10, corresponding to the molecular formula C₇H₁₂N₂.[4]

  • Fragmentation: The most characteristic fragmentation pathway is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable [M-15]⁺ cation at m/z = 109. This is often the base peak in the spectrum, reflecting the stability of the resulting tertiary carbocation resonance-stabilized by the pyrazole ring.[2]

Conclusion: A Unified Structural Model

The is best described as a dual-state system. In solution, it exists as a dynamic equilibrium of two rapidly interconverting tautomers, with the 3-substituted form predominating due to steric preference. This dynamic nature is key to its solution-phase chemistry and is reflected in its NMR spectrum. In the solid state, this dynamism is frozen into a single, well-defined conformation, meticulously organized by strong intermolecular N-H···N hydrogen bonds. A complete understanding, essential for applications in medicinal chemistry and materials science, requires an appreciation of both its fluid, tautomeric character in solution and its ordered, static architecture in the solid phase.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH).
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • This compound | C7H12N2 | CID 139978. PubChem, National Institutes of Health (NIH).
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.
  • This compound 15802-80-9. Sigma-Aldrich.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC, National Institutes of Health (NIH).
  • Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazole. Chemical Synthesis Database.
  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. PubMed, National Institutes of Health (NIH).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate.
  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals.
  • X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate.
  • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380. PubChem, National Institutes of Health (NIH).
  • 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. Chemicalbook.
  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate.
  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
  • (PDF) (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ResearchGate.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central, National Institutes of Health (NIH).
  • 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Chem-Impex.
  • TERT-BUTYL 3-AMINO-6,6-DIMETHYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOLE-5(1H)-CARBOXYLATE(398491-61-7) 1H NMR spectrum. ChemicalBook.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole. De Gruyter.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, National Institutes of Health (NIH).
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH).
  • Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. PMC, National Institutes of Health (NIH).
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry (ACS Publications).

Sources

Foreword: The Strategic Value of the Sterically Hindered Pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-tert-butyl-1H-pyrazole

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyrazole nucleus is recognized as a "privileged scaffold".[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in a multitude of approved therapeutics.[4][5] This guide focuses on a specific, strategically important derivative: This compound .

The introduction of a tert-butyl group at the C3 position is not a trivial substitution. This sterically demanding, lipophilic moiety fundamentally alters the molecule's reactivity profile compared to its un-substituted parent. It imposes significant steric hindrance, directing substitution reactions with high regioselectivity, and modulates the electronic character of the heterocyclic ring.[6][7] Understanding these nuances is critical for researchers aiming to leverage this scaffold for creating novel chemical entities with tailored properties. This document provides a field-proven perspective on the synthesis and functionalization of the this compound core, moving beyond mere protocols to explain the causality behind the reactivity.

Synthesis of the this compound Scaffold

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. For the synthesis of the title compound, a precursor bearing the requisite tert-butyl group is essential.

A common starting material is a β-ketoester or a 1,3-diketone containing a pivaloyl group. For instance, the reaction of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate provides a direct route to this compound-5-carboxylic acid derivatives, which can be further manipulated.[8]

Conceptual Synthesis Workflow

The following diagram illustrates the fundamental condensation reaction forming the pyrazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Equivalent (with t-Bu group) condensation Condensation & Cyclization dicarbonyl->condensation hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->condensation pyrazole This compound Core condensation->pyrazole Dehydration

Caption: General workflow for Knorr synthesis of the 3-tert-butyl-pyrazole core.

Exemplary Protocol: Synthesis of this compound-5-carbohydrazide

This protocol, adapted from literature, demonstrates the core ring formation and subsequent functionalization, providing a key intermediate for further derivatization.[8]

  • Step 1: Ring Formation. A solution of ethyl-5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in ethanol is treated with hydrazine hydrate (1.1 eq).

  • Step 2: Reaction Monitoring. The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Intermediate Isolation. Upon completion, the solvent is removed under reduced pressure. The resulting crude product is this compound-5-carboxylic acid ethyl ester.

  • Step 4: Hydrazide Formation. The crude ester is dissolved in ethanol, and an excess of hydrazine hydrate (e.g., 5.0 eq) is added.

  • Step 5: Final Product. The mixture is refluxed for several hours. After cooling, the precipitated solid, this compound-5-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.

Reactivity at the Pyrazole Ring Carbons

The pyrazole ring is considered electron-rich and is susceptible to electrophilic attack. The regioselectivity of these reactions is a predictable consequence of the electronic distribution within the ring and, in this specific case, the steric influence of the tert-butyl group.

Electrophilic Aromatic Substitution

For a generic 1H-pyrazole, electrophilic substitution occurs preferentially at the C4 position.[9][10] This is because the transition state for attack at C4 is more stable than those for attack at C3 or C5, which would place a positive charge adjacent to the electron-deficient pyridinic nitrogen (N2).[10]

The C3-tert-butyl group reinforces this preference. It sterically shields the C3 position and, to a lesser extent, the C5 position from the approach of bulky electrophiles. Therefore, reactions such as nitration (HNO₃/H₂SO₄), halogenation (NBS/NCS), and Vilsmeier-Haack formylation (POCl₃/DMF) are expected to yield the C4-substituted product with high selectivity.[9]

G cluster_reactions Electrophilic Substitution (at C4) cluster_products Products start This compound nitration Nitration (HNO3/H2SO4) start->nitration halogenation Halogenation (NBS, I2) start->halogenation formylation Formylation (POCl3/DMF) start->formylation nitro 4-Nitro-3-tert-butyl- 1H-pyrazole nitration->nitro halo 4-Halo-3-tert-butyl- 1H-pyrazole halogenation->halo formyl This compound- 4-carbaldehyde formylation->formyl

Caption: Key electrophilic substitution reactions at the C4 position.

Metalation and Cross-Coupling

While electrophilic substitution is governed by the inherent electronics of the ring, metalation offers a complementary strategy for C-H functionalization, often guided by kinetic acidity or directing groups.

  • Deprotonation: Direct deprotonation of the pyrazole C-H bonds requires a strong base. The C5 proton is generally the most acidic and can be selectively removed with bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), especially at low temperatures. The resulting lithiated species can be trapped with various electrophiles (e.g., aldehydes, CO₂, silyl chlorides). The steric bulk at C3 may further enhance the kinetic acidity of the C5 proton.

  • Cross-Coupling: A more versatile approach involves the synthesis of a halogenated pyrazole (e.g., via C4 or C5 halogenation) followed by transition-metal-catalyzed cross-coupling reactions. This opens access to a vast array of derivatives. The Sonogashira coupling of iodo-pyrazoles with terminal alkynes is a powerful method for introducing carbon-carbon triple bonds.[11]

Protocol: Sonogashira Cross-Coupling of tert-Butyl 3-iodo-5-tert-butyl-1H-pyrazole-1-carboxylate

This protocol demonstrates a typical cross-coupling procedure on a related, N-protected pyrazole system, illustrating the utility of this method.[11]

  • Reaction Setup: To a solution of the N-Boc-protected 3-iodo-5-tert-butyl-pyrazole (1.0 eq) in a suitable solvent (e.g., THF or dioxane) are added the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

  • Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon).

  • Reaction Conditions: The mixture is stirred at room temperature or heated gently (e.g., 50-70 °C) until TLC or LC-MS analysis indicates complete consumption of the starting iodide.

  • Workup and Purification: The reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Reactivity at the Ring Nitrogens (N-H Functionalization)

The N-H proton of the pyrazole ring is acidic and readily participates in reactions with electrophiles. For an unsymmetrical pyrazole like the 3-tert-butyl derivative, substitution can occur at either N1 or N2, leading to regioisomers.

N-Alkylation

The alkylation of pyrazoles is a cornerstone transformation for modulating their physical properties and biological activity.[12][13] The key consideration for this compound is regioselectivity. The overwhelming steric hindrance of the tert-butyl group at C3 effectively blocks the adjacent N2 position. Consequently, N-alkylation reactions with a variety of electrophiles (alkyl halides, tosylates, trichloroacetimidates) proceed with exceptionally high selectivity for the less-hindered N1 position.[14] This predictable outcome is a significant synthetic advantage.

G start This compound alkylation Alkylation (R-X, Base) start->alkylation acylation Acylation (RCOCl, Base) start->acylation alkyl_prod 1-Alkyl-3-tert-butyl- 1H-pyrazole (Major Product) alkylation->alkyl_prod acyl_prod 1-Acyl-3-tert-butyl- 1H-pyrazole acylation->acyl_prod

Caption: Sterically-directed N-functionalization of this compound.

Protocol: General N1-Alkylation
  • Deprotonation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq). Stir at room temperature until gas evolution ceases (in the case of NaH).

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography if necessary.

N-Acylation

N-acylation with acid chlorides or anhydrides is also highly regioselective, yielding the 1-acyl-3-tert-butyl-1H-pyrazole derivative.[15][16] These N-acyl pyrazoles are considered activated amides and can serve as useful acyl transfer agents in subsequent reactions. The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.

Summary of Reactivity and Applications

The reactivity of this compound is a compelling case study in steric control. The bulky tert-butyl group serves as a powerful directing group, enabling highly regioselective functionalization of the pyrazole core.

Reaction TypePositionKey ReagentsControlling FactorTypical YieldReference
N-Alkylation N1R-X, Base (NaH, K₂CO₃)Steric HindranceGood to Excellent[12][14]
N-Acylation N1RCOCl, Base (Et₃N)Steric HindranceExcellent[15][16]
Electrophilic Subst. C4HNO₃/H₂SO₄, NBSElectronic PreferenceGood[9][10]
Metalation C5n-BuLi, LDAKinetic AcidityVariable-
Cross-Coupling C4 or C5Pd/Cu catalystsPre-functionalizationGood to Excellent[11]

This predictable reactivity makes the 3-tert-butyl-pyrazole scaffold a valuable building block in drug discovery. The tert-butyl group can enhance lipophilicity, improve metabolic stability by blocking a potential site of oxidation, and provide steric bulk to enforce specific ligand-receptor conformations.[17][18] Derivatives have been explored as anticancer and anti-inflammatory agents, highlighting the therapeutic potential of this core structure.[19][20] Furthermore, its derivatives serve as ligands in coordination chemistry, where the steric profile can be used to fine-tune the properties of metal complexes for catalysis.[21]

References

  • O'Sullivan, B., et al. (2021).
  • Rojas, R., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
  • Abdel-Wahab, B. F., et al. (2012). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Journal of the Chilean Chemical Society. [Link]
  • Chisholm, J. D., et al. (2022).
  • Ryabukhin, D. S., et al. (2021). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. Tetrahedron. [Link]
  • Unknown Author. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]
  • Unknown Author. (2018). Pyrazole. SlideShare. [Link]
  • Kennedy, C. R., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank. [Link]
  • Jaunslavietis, M., et al. (2017). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Rojas, R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]
  • Unknown Inventor. (1996). N-alkylation method of pyrazole.
  • Van, K., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Kamal, A., et al. (2022).
  • Serrano-Plana, J., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds.
  • Alkorta, I., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
  • Kennedy, C. R., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
  • Gomha, S. M., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
  • Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
  • Kumar, A., & Siddiqui, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
  • Fricero, P., et al. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. [Link]
  • Serrano-Plana, J., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
  • Chisholm, J. D., et al. (2022).

Sources

The Strategic Deployment of the 3-tert-Butyl-1H-Pyrazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-tert-butyl-1H-pyrazole core is a sterically hindered yet synthetically versatile scaffold that has garnered significant attention in medicinal chemistry and materials science. The bulky tert-butyl group at the C3 position imparts unique electronic and steric properties, influencing molecular conformation, metabolic stability, and target engagement. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound derivatives. We will delve into the strategic considerations for the synthesis of the core structure and its subsequent functionalization at the N1, C4, and C5 positions. Detailed experimental protocols, mechanistic insights, and a survey of its utility in the development of bioactive molecules, including kinase inhibitors, will be presented.

Introduction: The Significance of the this compound Moiety

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are a cornerstone in the design of a wide array of functional molecules.[1] Their prevalence in approved pharmaceuticals such as Celecoxib (an anti-inflammatory), Sildenafil (a vasodilator), and Rimonabant (an anti-obesity agent) underscores their importance as a privileged scaffold in drug discovery.[2] The introduction of a tert-butyl group at the 3-position of the pyrazole ring creates a unique chemical entity with distinct properties.

The tert-butyl group serves several critical functions:

  • Steric Shielding: It can protect adjacent functional groups from metabolic degradation, thereby enhancing the pharmacokinetic profile of a drug candidate.

  • Conformational Restriction: The bulkiness of the tert-butyl group can lock the molecule into a specific conformation, which can be crucial for selective binding to a biological target.

  • Modulation of Physicochemical Properties: It significantly increases lipophilicity, which can influence cell permeability and solubility.

  • Directing Group in Synthesis: Its steric hindrance can direct incoming reagents to other positions on the pyrazole ring, enabling regioselective functionalization.

This guide will explore the synthetic strategies to access and modify this valuable scaffold, providing researchers with the foundational knowledge to harness its potential in their respective fields.

Synthesis of the this compound Core

The construction of the this compound ring is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and efficient precursor for introducing the 3-tert-butyl group is pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).

Knorr Pyrazole Synthesis: A Reliable Approach

The reaction of pivaloylacetonitrile with a substituted or unsubstituted hydrazine is a robust method for preparing 3-tert-butyl-5-amino-1H-pyrazoles. The amino group at the C5 position serves as a versatile handle for further derivatization.

G cluster_0 Synthesis of 3-tert-Butyl-5-amino-1H-pyrazole Pivaloylacetonitrile Pivaloylacetonitrile Intermediate Condensation Intermediate Pivaloylacetonitrile->Intermediate + Hydrazine R-NHNH₂ Hydrazine->Intermediate Product 3-tert-Butyl-5-amino- 1-R-1H-pyrazole Intermediate->Product Cyclization (Acid or Base catalysis)

Caption: General scheme for the synthesis of 3-tert-butyl-5-aminopyrazoles.

A detailed experimental protocol for the synthesis of a key intermediate, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, is provided below.[3]

Experimental Protocol 1: Synthesis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine[3]
  • Reaction Setup: To a solution of concentrated hydrochloric acid (3.8 mL) in water (33 mL), add 3-nitrophenylhydrazine (1.50 g, 9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.85 g, 14.80 mmol).

  • Heating: Heat the mixture at 70 °C for 1 hour.

  • Acid Addition: Add an additional portion of concentrated hydrochloric acid (3.8 mL) and continue heating for another hour.

  • Work-up: After cooling, add crushed ice to the reaction mixture and neutralize with concentrated ammonium hydroxide.

  • Isolation: Filter the resulting solid under reduced pressure, wash with cold water (3 x 5 mL), and dry at ambient temperature to afford the title compound as a yellow solid.

Reactivity and Strategic Functionalization

The this compound scaffold offers three primary sites for functionalization: the two ring nitrogens (N1 and N2) and the two ring carbons (C4 and C5). The bulky tert-butyl group at C3 sterically hinders direct substitution at the adjacent N2 and C4 positions to some extent, often leading to high regioselectivity in derivatization reactions.

G PyrazoleCore This compound N1_Func N1-Functionalization (Alkylation, Arylation) PyrazoleCore->N1_Func Electrophiles (e.g., Alkyl halides) C4_Func C4-Functionalization (Halogenation, Nitration) PyrazoleCore->C4_Func Electrophilic Reagents C5_Func C5-Functionalization (From 5-amino precursor) PyrazoleCore->C5_Func Multi-step Synthesis

Caption: Key functionalization sites of the this compound core.

N1-Functionalization: Alkylation and Arylation

The N1 position of the pyrazole ring is readily functionalized using various electrophiles. N-alkylation can be achieved with alkyl halides, while N-arylation is often accomplished through Ullmann or Buchwald-Hartwig coupling reactions. The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Causality in Experimental Choices: The use of a strong base like sodium hydride is often preferred for deprotonating the pyrazole N-H, creating a more nucleophilic pyrazolate anion that readily reacts with alkylating agents. In contrast, for less reactive electrophiles or when milder conditions are required, weaker bases like potassium carbonate can be employed, often in polar aprotic solvents like DMF or acetonitrile to facilitate the reaction.

Experimental Protocol 2: N-Methylation of 3-(tert-Butyl)-1H-pyrazol-5-amine[4]

This protocol describes the preparation of the N-methylated precursor used in the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. The synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is typically achieved by reacting pivaloylacetonitrile with methylhydrazine.

  • Reaction Setup: In a suitable reaction vessel, dissolve pivaloylacetonitrile in a solvent such as ethanol.

  • Reagent Addition: Add methylhydrazine to the solution. The reaction is often catalyzed by a small amount of acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.

C4-Functionalization: Electrophilic Substitution

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions such as halogenation, nitration, and formylation. The steric hindrance from the 3-tert-butyl group can influence the reactivity at this position, sometimes requiring more forcing conditions compared to less substituted pyrazoles.

Table 1: Common C4-Functionalization Reactions

ReactionReagentsProduct
BrominationN-Bromosuccinimide (NBS)4-Bromo-3-tert-butyl-1H-pyrazole
NitrationHNO₃ / H₂SO₄3-tert-Butyl-4-nitro-1H-pyrazole
FormylationVilsmeier-Haack reagent (POCl₃, DMF)This compound-4-carbaldehyde
C5-Functionalization: Leveraging the 5-Amino Group

As demonstrated in Section 2.1, the 5-amino group is a common and highly useful functional handle. It can be readily transformed into a wide range of other functional groups, providing access to a diverse library of derivatives.

G cluster_1 Derivatization of 3-tert-Butyl-5-aminopyrazole AminoPyrazole 3-tert-Butyl-5-amino- 1-R-1H-pyrazole Sulfonamide Sulfonamide Derivative AminoPyrazole->Sulfonamide Sulfonyl Chloride, Base Imine Imine Derivative AminoPyrazole->Imine Aldehyde/Ketone, Solvent-free Isocyanate Isocyanate Derivative AminoPyrazole->Isocyanate Phosgene or equivalent SecondaryAmine Secondary Amine Imine->SecondaryAmine Reduction (e.g., NaBH₄)

Caption: Versatile transformations of the 5-amino group.

The reaction of 5-aminopyrazoles with sulfonyl chlorides in the presence of a base is a straightforward method to introduce a sulfonamide moiety, a common pharmacophore in many drugs.[4]

Experimental Protocol 3: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[4]
  • Reaction Setup: A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.

  • Work-up: The solvent is evaporated under reduced pressure, and 5.0 mL of distilled water is added. The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the title compound.

A one-pot, two-step reductive amination of 5-aminopyrazoles with aldehydes provides an efficient route to N-alkylated derivatives.[5] This method is operationally simple and avoids the isolation of the intermediate imine.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold has emerged as a valuable component in the design of kinase inhibitors. The 3-amino-1H-pyrazole moiety is a known hinge-binding motif, and the tert-butyl group can be strategically employed to enhance selectivity and potency.

For instance, macrocyclization of a promiscuous kinase inhibitor based on a 3-amino-1H-pyrazole scaffold led to the development of a selective and potent BMPR2 inhibitor. The tert-butyl group, although not present in this specific example, could be rationally incorporated to further modulate the inhibitor's properties. In another study, a series of 3-amino-1H-pyrazole-based inhibitors were developed to target the understudied PCTAIRE family of kinases, with derivatives showing high cellular potency.

Table 2: Spectroscopic Data for a Representative this compound Derivative [4]

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide1.24 (s, 9H, t-Bu), 2.48 (s, 6H, 2Me), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4), 7.34 (d, J = 8.0 Hz, 4H, Hm), 7.78 (d, J = 8.0 Hz, 4H, Ho)21.9 (2Me), 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 35.6 (MeN), 103.7 (CH, C-4), 129.0 (4CH, Co), 129.8 (4CH, Cm), 130.9 (Cq, C-5), 135.8 (2Cq, Ci), 145.9 (2Cq, Cp), 160.9 (Cq, C-3)

Conclusion and Future Perspectives

The this compound scaffold is a powerful building block in modern organic and medicinal chemistry. Its unique steric and electronic properties, conferred by the tert-butyl group, allow for the fine-tuning of molecular properties critical for drug efficacy and material performance. The synthetic routes outlined in this guide provide a solid foundation for accessing and diversifying this core structure. As our understanding of structure-activity and structure-property relationships deepens, the strategic incorporation of the this compound moiety is poised to play an increasingly important role in the development of novel, high-performance molecules. Future research will likely focus on the development of more efficient and sustainable methods for the synthesis and functionalization of this scaffold, as well as its application in emerging areas such as targeted protein degradation and covalent inhibition.

References

  • Abonia, R., Castillo, J., Insuasty, B., Quiroga, J., Nogueras, M., & Cobo, J. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. [Link]
  • Castillo, J. C., Abonia, R., & Insuasty, B. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(3), M1367. [Link]
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-151. [Link]
  • Castañeda, F., Abonia, R., Ortiz, A., Quiroga, J., & Insuasty, B. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1713. [Link]
  • Štefane, B., & Požgan, F. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, e202500024. [Link]
  • Shahani, T., Ali, S., van der Westhuizen, J., & de la Mare, J. (2010). tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o142. [Link]
  • Reddy, T. S., Hariprasad, C., Venkataiah, S., Naidu, A., & Dubey, P. K. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278. [Link]
  • Jasiulionis, D., & Šačkus, A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. [Link]
  • Abonia, R., Castillo, J., Insuasty, B., & Quiroga, J. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1248. [Link]
  • Claramunt, R. M., Elguero, J., & Begtrup, M. (2008). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 46(9), 875-881. [Link]
  • Wang, Y., et al. (2021). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Tetrahedron Letters, 75, 153164. [Link]
  • Tizzard, G. J., Coles, S. J., & Hursthouse, M. B. (2008). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures, 223(4), 457-458. [Link]
  • MDPI. (2022). Peer review of "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide". Molbank. [Link]
  • Zhdankin, V. V., & Yoshimura, A. (2018). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2018(4), M1013. [Link]
  • Reger, D. L., et al. (2020). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Voll, C., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(4), 624-630. [Link]
  • IntechOpen. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Semantic Scholar. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • Lin, W.-C., & Livinghouse, T. (2010). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Organic Letters, 12(20), 4434-4437. [Link]
  • Voll, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(19), 11883. [Link]
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1912-1926. [Link]
  • KTU ePubl. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]
  • Durandetti, M., et al. (2016). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. Chemistry – A European Journal, 22(31), 10737-10741. [Link]
  • PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 660338. [Link]

Sources

The Evolving Therapeutic Landscape of 3-tert-Butyl-1H-Pyrazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2] This guide delves into the specific and compelling biological activities of pyrazole derivatives featuring a 3-tert-butyl substitution. The introduction of the bulky, lipophilic tert-butyl group at the C3 position profoundly influences the steric and electronic properties of the molecule, often enhancing target binding affinity, selectivity, and metabolic stability. We will explore the synthetic rationale for these compounds and their demonstrated efficacy across critical therapeutic areas, including oncology, inflammation, infectious diseases, and neuroprotection. This document serves as a technical resource for researchers and drug development professionals, synthesizing current knowledge and providing practical insights into the structure-activity relationships (SAR), mechanisms of action, and experimental evaluation of this promising class of compounds.

The Pyrazole Scaffold: A Foundation for Therapeutic Innovation

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms (C₃H₄N₂).[2] Their unique chemical architecture, characterized by aromaticity and the ability to act as both hydrogen bond donors and acceptors, makes them exceptionally versatile in drug design.[3] The pyrazole ring is a key pharmacophore in numerous approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, underscoring its therapeutic relevance.[4][5]

The focus of this guide, the 3-tert-butyl-1H-pyrazole moiety, introduces a significant structural feature. The tert-butyl group (C(CH₃)₃) is a bulky, non-polar substituent that can:

  • Provide Steric Hindrance: This can enforce a specific conformation required for optimal binding to a biological target and can also shield the pyrazole ring from metabolic degradation, potentially improving pharmacokinetic profiles.

  • Enhance Lipophilicity: Increased lipophilicity can improve membrane permeability and facilitate entry into cells or crossing the blood-brain barrier.

  • Engage in Hydrophobic Interactions: The tert-butyl group can fit into hydrophobic pockets within a protein's active site, contributing significantly to binding affinity.

These properties make the 3-tert-butyl substitution a strategic choice in rational drug design to enhance potency and selectivity.

Synthetic Strategies for this compound Derivatives

The construction of the pyrazole ring is a well-established area of organic chemistry. The most common and versatile method is the condensation reaction between a β-diketone (or a related 1,3-dicarbonyl compound) and a hydrazine derivative.[6][7]

To introduce a tert-butyl group at the 3-position, the synthesis typically starts with a β-diketone bearing a tert-butyl group. For instance, the synthesis of 3,5-ditert-butyl-1H-pyrazole involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine hydrate.[7]

Example Synthetic Workflow: Knorr Pyrazole Synthesis

This diagram illustrates the fundamental and widely adopted Knorr synthesis for creating the pyrazole core, adaptable for producing 3-tert-butyl derivatives.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 β-Diketone (with tert-butyl group) p1 Condensation Reaction r1->p1 Ethanol/Acid Catalyst r2 Hydrazine Hydrate (or substituted hydrazine) r2->p1 p2 Cyclization & Dehydration p1->p2 Intermediate Formation prod This compound Derivative p2->prod Aromatization G cluster_normal Normal Cell Cycle Progression cluster_inhibition Inhibition Pathway CDK Cyclin-Dependent Kinase (e.g., CDK, ERK) Substrate Substrate Protein (e.g., Rb) CDK->Substrate binds NoPhospho No Phosphorylation CDK->NoPhospho Activity Blocked ATP ATP ATP->CDK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate phosphorylates CellCycle CellCycle PhosphoSubstrate->CellCycle Drives Cell Cycle Pyrazole 3-tert-Butyl-Pyrazole Inhibitor Pyrazole->CDK binds to ATP pocket Arrest Cell Cycle Arrest & Apoptosis NoPhospho->Arrest Leads to

Caption: Mechanism of pyrazole derivatives as kinase inhibitors in cancer.

Cytotoxicity Data

Several studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Tri-substituted Pyrazole (Cpd 7)Lung (A549)6.52[8]
Tri-substituted Pyrazole (Cpd 7)Prostate (PC3)9.13[8]
Tri-substituted Pyrazole (Cpd 2)Liver (HepG2)9.13[8]
Pyrazolo[3,4-b]pyridine (Cpd 125)Breast (MCF7)9.1[9]
(E)-1-aryl Pyrazole derivativeLung (A549)Apoptosis induced[10]

Anti-inflammatory Activity: Modulating the Arachidonic Acid Pathway

Inflammation is a critical physiological response, but its dysregulation leads to chronic diseases. Pyrazole derivatives, most notably Celecoxib, are potent anti-inflammatory agents that selectively inhibit cyclooxygenase-2 (COX-2). [4][11]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. [12]There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The specific substitutions on the pyrazole ring are crucial for achieving this selectivity.

cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid (from cell membrane) COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG1 Prostaglandins (Gastric Protection, Platelet Function) COX1->PG1 PG2 Prostaglandins (Inflammation, Pain, Fever) COX2->PG2 Result Reduced Inflammation & Pain with Fewer GI Side Effects Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole anti-inflammatory drugs.

Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated broad-spectrum activity against bacteria, fungi, and viruses. [13][14][15]

Antibacterial and Antifungal Activity

Studies have shown that pyrazole derivatives can inhibit microbial growth, with activity dependent on the specific substitutions on the pyrazole core. [11][16]For example, certain pyrazole-thiazole hybrids show good to moderate activity against both Gram-positive and Gram-negative bacteria. [14]

Compound Organism MIC (µg/mL) Reference
Pyrazole Cpd 3 E. coli (Gram -) 0.25 [11]
Pyrazole Cpd 4 S. epidermidis (Gram +) 0.25 [11]

| Pyrazole Cpd 3 | M. audouinii (Fungus) | 0.5 | [11]|

Antiviral Potential

Recent research has highlighted the potential of pyrazole derivatives as antiviral agents, including against coronaviruses like SARS-CoV-2. [15][17]These compounds may interfere with viral entry, replication, or other essential processes in the viral life cycle. [18]For instance, pyrazole derivatives containing an oxime ester group have shown activity against the Tobacco Mosaic Virus (TMV). [19]

Neuroprotective Effects

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases and spinal cord injuries. Recent studies have explored pyrazole derivatives for their neuroprotective potential. [20][21] One study found that a novel pyrazole derivative demonstrated a potent anti-inflammatory effect in microglial cells, significantly suppressing the expression of pro-inflammatory cytokines like IL-6. [20]This compound, 6g , showed an IC₅₀ of 9.562 μM for IL-6 suppression, outperforming the standard anti-inflammatory drug Celecoxib in this assay. [20]This suggests that pyrazole derivatives can mitigate the secondary inflammation that exacerbates damage following central nervous system injury, highlighting their potential as therapeutic candidates. [20][21]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any attached phenyl rings.

Caption: Key SAR points for substituted 3-tert-butyl-1H-pyrazoles.

  • N1 Position: Substitution at the N1 position is critical. Small alkyl or aryl groups can modulate the compound's pharmacokinetic properties and target affinity.

  • C3 Position: The tert-butyl group is a key anchor, often fitting into a hydrophobic pocket of the target enzyme. [22]Its size and shape contribute significantly to binding affinity.

  • C4 Position: Modifications at this position can fine-tune activity and selectivity. For example, in COX inhibitors, specific groups at C4 are crucial for selective binding to the larger COX-2 active site.

  • C5 Position: This position is frequently substituted with aryl or heteroaryl rings. These rings often engage in crucial π-π stacking or hydrogen bonding interactions with the target protein, which is essential for potent anticancer and anti-inflammatory activity. [22]

Key Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. The following are standardized protocols for evaluating the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of a compound for inhibiting COX-1 and COX-2 enzymes.

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength.

Methodology:

  • Enzyme Preparation: Use purified, recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Addition: Add various concentrations of the test compound (dissolved in DMSO) to the wells. Include controls for 100% enzyme activity (vehicle only) and 0% activity (a known potent inhibitor like Celecoxib or Indomethacin).

  • Enzyme Incubation: Add the COX-1 or COX-2 enzyme to the wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and TMPD (the chromogenic probe).

  • Kinetic Reading: Immediately measure the absorbance change over time (e.g., every 30 seconds for 5 minutes) at ~610 nm using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rate (V₀) for each concentration. Plot the percentage of inhibition versus inhibitor concentration (log scale) to determine the IC₅₀ value for each isoform. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising and versatile scaffold for the development of new therapeutic agents. The strategic incorporation of the tert-butyl group confers valuable physicochemical properties that can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles. The demonstrated activities across oncology, inflammation, and neuroprotection underscore the broad therapeutic potential of this chemical class.

Future research should focus on:

  • Expanding SAR studies: Systematically exploring substitutions at other positions of the pyrazole ring to optimize activity and selectivity for specific targets.

  • Pharmacokinetic Profiling: Conducting in-depth ADME (absorption, distribution, metabolism, and excretion) studies on lead compounds to ensure they possess drug-like properties.

  • Mechanism of Action Elucidation: Moving beyond primary screening to deeply understand the molecular interactions and downstream signaling effects of the most potent derivatives.

  • Exploration of New Therapeutic Areas: Given their diverse activities, these compounds should be screened against other targets, such as those involved in metabolic or rare diseases.

The this compound core is a validated starting point for innovation, and continued exploration in this area is poised to deliver the next generation of targeted therapies.

References

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5891–5903. [Link]
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
  • Molefe, M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
  • Prakash, O., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 23(4), 421-428. [Link]
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [Link]
  • A Review on Pyrazole chemical entity and Biological Activity. (2015). International Journal of Pharma Sciences and Research. [Link]
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • El-Sayed, N. F., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie - Chemical Monthly, 147, 1227–1236. [Link]
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-15. [Link]
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI. [Link]
  • Overview on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. [Link]
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Ouyang, G., et al. (2008). Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. Bioorganic & Medicinal Chemistry, 16(22), 9699-9707. [Link]
  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04). [Link]
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4439-4443. [Link]
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Iranian Journal of Pharmaceutical Research. [Link]
  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (n.d.).
  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. (2016). Der Pharma Chemica, 8(19), 350-358. [Link]
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). Bioscience, Biotechnology, and Biochemistry, 83(11), 2059-2067. [Link]
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2022). Molecules, 27(21), 7233. [Link]
  • Al-Warhi, T., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Scientific Reports, 14(1), 20569. [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals, 15(8), 929. [Link]
  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2023). Bioorganic Chemistry, 141, 106883. [Link]
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2011). Mini-Reviews in Medicinal Chemistry, 11(14), 1226-1245. [Link]
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2398322. [Link]
  • Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2009). European Journal of Medicinal Chemistry, 44(9), 3746-3753. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4933. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Cancers, 14(13), 3232. [Link]
  • Pyrazole derivatives with antiviral activity. (n.d.).
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024).
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2398322. [Link]
  • General structure-activity profile for these pyrazole derivatives. (n.d.).
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (n.d.). MDPI. [Link]
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834. [Link]
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). Letters in Drug Design & Discovery, 22(3), 346-357. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(10), 8969. [Link]
  • Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. (2022).
  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Solid 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-tert-butyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is largely dictated by its solid-state physical properties, which influence everything from reaction kinetics and formulation to storage stability and bioavailability.[1][2] This guide provides a comprehensive analysis of the core physical properties of solid this compound, offering both established data and the detailed experimental methodologies required to validate these characteristics. It is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in the solid phase.

Introduction: The Significance of Solid-State Properties

This compound (C₇H₁₂N₂) is a substituted pyrazole, a class of compounds widely recognized for its diverse biological activities and applications as a bioisostere for arene cores in drug design.[1][3][4] The tert-butyl group, a bulky and lipophilic moiety, significantly influences the molecule's steric and electronic properties, which in turn define its solid-state characteristics. Understanding these properties is not merely an academic exercise; it is a prerequisite for effective application. For instance, melting point and thermal stability dictate the viable temperature ranges for synthesis, purification, and storage.[5][6] Solubility governs the choice of solvents for reactions and recrystallization, directly impacting yield and purity, and is a critical factor in formulation for pharmaceutical applications.[7][8][9] Furthermore, the precise three-dimensional arrangement of molecules in the crystal lattice, determined through crystallography, underpins all other bulk properties.

This guide will systematically explore these key physical parameters, grounding the discussion in authoritative data and robust experimental protocols.

Core Physical and Thermal Properties

The fundamental physical properties of this compound are summarized below. These values are critical for initial experimental design and safety assessments.

PropertyValueSource(s)
Molecular Formula C₇H₁₂N₂[10]
Molecular Weight 124.18 g/mol [10]
Physical Form Solid[11]
Melting Point 53-54 °C[11]
Boiling Point 127 °C @ 0.15 Torr[11][12]
pKa 14.80 ± 0.10 (Predicted)[11][12]
Density 0.972 ± 0.06 g/cm³ (Predicted)[11][12]

Detailed Analysis of Solid-State Characteristics

Crystallography and Molecular Structure

The arrangement of molecules in a crystal lattice is the most fundamental physical property, influencing all others. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining this three-dimensional structure.[13][14]

For pyrazole derivatives, intermolecular forces, particularly hydrogen bonding between the N-H group of one molecule and the sp² nitrogen of another, play a crucial role in the crystal packing.[1][15] While specific crystal structure data for the parent this compound is available in the Cambridge Structural Database (CSD), a related derivative, 5-tert-butyl-3-methyl-1H-pyrazole, has been shown to form a hydrogen-bonded tetramer in the solid state.[10][15] This suggests that this compound likely engages in similar strong, directional hydrogen bonding, contributing to its defined melting point and thermal stability.

Thermal Behavior Analysis

The thermal stability of a compound is paramount for its handling, processing, and storage.[16] The primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[17] For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point at 53-54 °C.[11] The shape and onset of this peak provide information on purity, while the enthalpy of fusion (the area under the peak) quantifies the energy required to melt the crystal lattice.[18]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[5] It is used to determine the temperature at which the compound begins to decompose. For a stable heterocyclic compound like this compound, one would expect to see a stable baseline with no significant mass loss until well above its boiling point, indicating it does not decompose upon melting. TGA and DSC are often used together to differentiate between physical transitions (like melting, with no mass loss) and chemical events (like decomposition, with mass loss).[16][19]

Solubility Profile

Solubility is a critical parameter for drug development and chemical synthesis.[20] The solubility of pyrazole derivatives is highly dependent on the nature of the substituents and the solvent.[7] The pyrazole ring itself can participate in hydrogen bonding, while the non-polar tert-butyl group enhances lipophilicity and thus solubility in organic solvents.[3]

Generally, pyrazoles are more soluble in organic solvents like ethanol, methanol, and acetone than in water.[21] The solubility typically increases with temperature, a principle that is fundamental to recrystallization procedures used for purification.[7] A systematic solubility study is essential for defining appropriate solvent systems for reactions, workups, and formulation.

Experimental Methodologies

To ensure scientific rigor, the physical properties discussed must be verifiable through standardized experimental protocols.

Workflow for Solid-State Characterization

The logical flow for characterizing a solid compound like this compound involves a series of sequential analyses where the results of one technique inform the next.

G cluster_0 Initial Characterization cluster_1 In-Depth Thermal Analysis cluster_2 Definitive Structural Analysis A Obtain Pure Solid Sample B Melting Point Determination A->B Distribute Sample C Solubility Screening A->C Distribute Sample F Grow Single Crystals A->F D Differential Scanning Calorimetry (DSC) B->D Confirm Transition E Thermogravimetric Analysis (TGA) D->E Correlate Events G Single-Crystal X-ray Diffraction (SCXRD) F->G Mount Crystal G->B Validate Structure & Purity G->D Validate Structure & Purity

Caption: Workflow for the physical characterization of a solid compound.

Protocol: Thermal Analysis via DSC

Objective: To determine the melting point and enthalpy of fusion of this compound.

Rationale: This protocol provides a precise thermal fingerprint of the material. The melting temperature (Tm) is a key indicator of identity and purity, while the enthalpy of fusion (ΔH) quantifies the strength of the crystal lattice.[18]

Methodology:

  • Calibration: Calibrate the DSC instrument using a certified indium standard (~10 mg) to ensure temperature and enthalpy accuracy.[22]

  • Sample Preparation: Accurately weigh 2-5 mg of solid this compound into an aluminum Tzero pan.[22] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidation.[23]

  • Temperature Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 100 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and sensitivity.

    • Cool the cell back to 25 °C.

  • Data Analysis: Analyze the resulting thermogram.[22] The melting point (Tm) is determined as the onset or peak of the endothermic event. Integrate the area of the peak to calculate the enthalpy of fusion (ΔH) in J/g.

Protocol: Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, ethanol).

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it ensures the system reaches true equilibrium between the solid and dissolved states.[9]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is achieved.[9]

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.[8][24]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully extract a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by centrifugation or filtration through a syringe filter (e.g., 0.45 µm PTFE).[25]

  • Quantification: Accurately dilute the saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a calibration curve prepared with known concentrations.[8]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Workflow: Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise atomic arrangement and crystal packing of this compound.

Rationale: SCXRD is the only technique that provides an unambiguous three-dimensional model of a molecule in the solid state, revealing bond lengths, angles, and intermolecular interactions that define its physical nature.[14][26]

G A Grow High-Quality Single Crystals B Select & Mount Crystal on Goniometer Head A->B C Center Crystal in X-ray Beam B->C D Data Collection: Rotate Crystal & Collect Diffraction Images C->D E Data Processing: Integrate Intensities D->E F Structure Solution: Determine Electron Density Map E->F G Structure Refinement: Fit Atomic Model to Data F->G H Generate Final Crystallographic Report (CIF) G->H

Caption: Workflow for structure determination via SCXRD.

Conclusion

The solid-state properties of this compound define its behavior and utility in scientific applications. With a melting point of 53-54 °C, it exists as a stable solid at room temperature. Its thermal profile, determined by DSC and TGA, confirms its stability through melting and beyond, a crucial factor for synthetic processing. The compound's solubility is dictated by the interplay of its polar pyrazole core and non-polar tert-butyl group, necessitating empirical determination for specific solvent systems. Ultimately, these macroscopic properties are governed by the microscopic arrangement of molecules in the crystal lattice, which can be definitively elucidated by single-crystal X-ray diffraction. The robust methodologies detailed herein provide the framework for researchers to accurately characterize this and other related compounds, ensuring reproducible and reliable results in drug discovery and materials science.

References

  • Scribd. (n.d.). DSC Sop.
  • Purdue College of Engineering. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.
  • Solubility of Things. (n.d.). Pyrazole.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Georgia Gwinnett College. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives.
  • University of York. (n.d.). Single Crystal X-ray Diffraction.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PLOS One. (n.d.). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids.
  • ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2.
  • National Center for Biotechnology Information. (n.d.). X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
  • Chemical Synthesis Database. (2025). 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC.
  • National Center for Biotechnology Information. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC.
  • ResearchGate. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Cambridge University Press. (2021). Crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole.
  • ResearchGate. (n.d.). Thermoanalytical results (TG, DTG and DSC) of heterochelates.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. PMC.
  • YouTube. (2025). How Does DSC Complement Thermogravimetric Analysis (TGA)?. Chemistry For Everyone.
  • NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).

Sources

An In-Depth Technical Guide to the Solubility of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap in Early-Stage Drug Discovery

In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of a molecule is paramount. Solubility, a cornerstone of these properties, dictates a compound's behavior from initial high-throughput screening to its ultimate bioavailability in a formulated drug product. This guide focuses on 3-tert-butyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. A significant challenge, and indeed the impetus for this guide, is the conspicuous absence of publicly available, quantitative solubility data for this specific molecule. Therefore, this document serves a dual purpose: to provide a thorough theoretical framework for understanding the solubility of this compound and to offer a practical, in-depth guide to the experimental determination of this critical parameter. For the researcher, scientist, or drug development professional, this guide is designed to be a comprehensive resource, transforming a data gap into an opportunity for rigorous, self-validated scientific inquiry.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. The structure of this compound, with its aromatic pyrazole ring and a bulky, non-polar tert-butyl group, immediately suggests a nuanced solubility profile.

PropertyValue/InformationSource
Molecular Formula C₇H₁₂N₂PubChem
Molecular Weight 124.18 g/mol PubChem
Appearance Solid (predicted)Sigma-Aldrich
Predicted pKa 14.80 ± 0.10ChemicalBook
Calculated logP 1.9PubChem

The predicted pKa suggests that this compound is a very weak acid, and its protonation to form a cation would only occur under strongly acidic conditions. The calculated octanol-water partition coefficient (logP) of 1.9 indicates a preference for a more lipophilic environment over an aqueous one, which is a key indicator of its likely low water solubility. The presence of the tert-butyl group is a major contributor to this lipophilicity.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are of primary importance:

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state pyrazole molecules together in a crystal lattice must be overcome by the solvent. Stronger interactions, such as hydrogen bonding and π-π stacking involving the pyrazole ring, lead to higher lattice energy and, consequently, lower solubility.

  • Solvation Energy: This is the energy released when solute molecules are surrounded by solvent molecules. The nature of the solvent dictates the type and strength of these interactions.

    • In Polar Protic Solvents (e.g., Water, Ethanol): The pyrazole ring can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the second nitrogen). However, the bulky, non-polar tert-butyl group will disrupt the hydrogen bonding network of the solvent, leading to an unfavorable entropic cost and limiting solubility. The overall aqueous solubility is therefore expected to be low.

    • In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They will interact with the N-H of the pyrazole ring. The solubility will be influenced by the overall polarity of the solvent and its ability to accommodate the non-polar tert-butyl group.

    • In Non-Polar Solvents (e.g., Toluene, Hexane): Van der Waals forces will be the dominant interactions. Given the significant non-polar character of the tert-butyl group, higher solubility can be anticipated in these solvents compared to aqueous media.

  • Effect of Temperature: Generally, the solubility of solid organic compounds, including pyrazole derivatives, increases with temperature. This is because the dissolution process is often endothermic, meaning that heat is absorbed to break the crystal lattice. According to the Le Chatelier principle, increasing the temperature will shift the equilibrium towards dissolution.

  • Effect of pH: With a predicted pKa of around 14.8, this compound is unlikely to exhibit significant pH-dependent solubility in the typical physiological pH range (1-8). Ionization to form a more soluble species would require a very strongly basic environment.

Experimental Determination of Solubility and pKa

Given the lack of published data, a robust experimental plan is essential. The following section provides detailed, field-proven protocols for the determination of solubility and pKa.

Solubility Determination: The Shake-Flask Method (OECD Guideline 105)

The gold standard for determining the aqueous solubility of a compound is the shake-flask method. It is a straightforward and reliable technique that allows for the determination of the thermodynamic equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound prep_vials Add Compound & Solvent to Vials prep_compound->prep_vials prep_solvent Prepare Solvent System (e.g., Water, pH Buffers) prep_solvent->prep_vials equilibration Incubate with Agitation (e.g., 24-48h at constant T) prep_vials->equilibration separation Centrifuge or Filter (to remove undissolved solid) equilibration->separation analysis Quantify Solute in Supernatant (e.g., HPLC-UV, LC-MS) separation->analysis

Caption: Workflow for the Shake-Flask Solubility Determination.

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The "excess" is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the desired solvent (e.g., deionized water, phosphate-buffered saline, or various organic solvents) to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to assess temperature dependence).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thus verifying equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

  • Analysis:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to ensure accurate quantification.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution as a titrant of known concentration is added.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Dissolve Compound in Co-solvent/Water titration Titrate with Acid/Base while monitoring pH prep_solution->titration prep_titrant Prepare Standardized Acid & Base Titrants prep_titrant->titration analysis Plot pH vs. Volume of Titrant and Determine Inflection Points titration->analysis pka_calc Calculate pKa from the Titration Curve analysis->pka_calc

Caption: Workflow for pKa Determination via Potentiometric Titration.

  • Preparation:

    • Calibrate a pH meter with standard buffers.

    • Dissolve a precisely weighed amount of this compound in a suitable solvent. Due to its expected low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) may be necessary.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Place the dissolved compound in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a burette containing the titrant into the solution.

    • Slowly add the titrant in small increments, recording the pH after each addition.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point. Specialized software can be used to analyze the titration curve and provide a more accurate pKa value.

Anticipated Solubility Profile and Data Presentation

While experimental data is pending, we can anticipate the general solubility trends for this compound based on its structure and the theoretical principles discussed.

Qualitative Solubility Predictions
Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)LowThe non-polar tert-butyl group dominates, leading to unfavorable interactions with the polar water network.
Polar Protic Ethanol, MethanolModerateThe alcohol can engage in hydrogen bonding with the pyrazole ring, and the alkyl chain can solvate the tert-butyl group to some extent.
Polar Aprotic Acetone, DMSO, AcetonitrileModerate to HighGood dipole-dipole interactions and hydrogen bond acceptance can facilitate dissolution.
Non-Polar Toluene, DichloromethaneHighThe non-polar nature of these solvents will favorably interact with the large, non-polar tert-butyl group.
Template for Quantitative Solubility Data

The following table should be used to report the experimentally determined solubility data for clear and concise communication.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Experimental ValueCalculated ValueShake-Flask HPLC-UV
Water37Experimental ValueCalculated ValueShake-Flask HPLC-UV
PBS (pH 7.4)37Experimental ValueCalculated ValueShake-Flask HPLC-UV
Ethanol25Experimental ValueCalculated ValueShake-Flask HPLC-UV
Acetone25Experimental ValueCalculated ValueShake-Flask HPLC-UV
Dichloromethane25Experimental ValueCalculated ValueShake-Flask HPLC-UV

Conclusion and Future Directions

The solubility of this compound, while not yet quantitatively defined in the public domain, can be systematically investigated through the well-established methodologies outlined in this guide. The structural features of the molecule—a hydrogen-bonding capable pyrazole ring and a dominant lipophilic tert-butyl group—suggest a solubility profile characterized by low aqueous solubility and higher solubility in organic solvents. For drug development professionals, the low aqueous solubility is a critical parameter that will necessitate enabling formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, to achieve adequate exposure in preclinical and clinical studies. The experimental determination of the solubility and pKa of this compound is a crucial next step in its development pathway and will provide the foundational data needed to guide formulation development and interpret biological data with confidence.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139978, this compound.
  • Solubility of Things. (n.d.). 4-nitro-1H-pyrazole.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Chemical Synthesis Database. (n.d.). 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51358380, tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ProQuest. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • National Institutes of Health. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • PubChemLite. (n.d.). This compound (C7H12N2).
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole.

An In-Depth Technical Guide on the Stability of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-tert-butyl-1H-pyrazole is a pivotal structural motif in medicinal chemistry, valued for its unique physicochemical properties that influence molecular conformation, lipophilicity, and metabolic pathways. The bulky tert-butyl group often serves as a steric shield, enhancing the stability of adjacent functional groups and improving binding affinity within hydrophobic pockets of biological targets.[1][2] However, the overall stability of the molecule is a multifaceted issue, governed by the interplay between the aromatic pyrazole core and its sterically demanding substituent. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its behavior under various stress conditions, outlining robust analytical methodologies for its assessment, and discussing the intrinsic structural factors that dictate its degradation pathways.

Introduction: The Role of Substituted Pyrazoles in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This core structure is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions and its synthetic tractability.[3] The introduction of a tert-butyl group at the 3-position imparts specific and often desirable characteristics:

  • Enhanced Lipophilicity: The non-polar tert-butyl group increases the molecule's affinity for hydrophobic environments, which can significantly influence pharmacokinetic properties such as membrane permeability and protein binding.[1]

  • Steric Shielding: The bulky nature of the tert-butyl group can protect the pyrazole ring or adjacent functional groups from chemical or enzymatic degradation, thereby increasing the molecule's in vivo half-life.[4][5]

  • Modulation of Potency: In many drug candidates, the tert-butyl moiety fits snugly into hydrophobic pockets of target enzymes or receptors, boosting binding affinity and biological potency.[2]

Despite these advantages, the stability of the this compound scaffold is not absolute. Understanding its potential liabilities is critical for anticipating challenges in formulation, storage, and predicting metabolic fate.

Foundational Principles of Stability

The stability of this compound is primarily dictated by two competing structural features: the inherent aromaticity of the pyrazole ring and the potential reactivity of both the ring's N-H group and the tert-butyl substituent.

  • Aromaticity: The pyrazole ring is an electron-rich aromatic system, which confers significant thermodynamic stability.[6] This aromatic character makes the ring resistant to cleavage under typical conditions.

  • N-H Acidity and Basicity: The N-H proton can be abstracted under basic conditions, forming a pyrazolate anion. Conversely, the pyridine-like nitrogen can be protonated in acidic media.[7] This amphoteric nature means that the molecule's stability can be highly dependent on pH.

  • The tert-Butyl Group: While generally stable, the tert-butyl group is not inert. Under strong oxidative conditions, the tertiary C-H bonds can be susceptible to attack. Furthermore, in a biological context, cytochrome P450 enzymes are known to hydroxylate tert-butyl groups, representing a primary metabolic pathway for many drugs.[2][8]

The following diagram illustrates the key structural features influencing the molecule's stability.

G cluster_molecule This compound cluster_factors Influencing Factors pyrazole Pyrazole Ring (Aromatic Core) aromaticity Aromatic Stability pyrazole->aromaticity Provides tbutyl tert-Butyl Group sterics Steric Hindrance tbutyl->sterics Confers reactivity_tbutyl Oxidative Liability tbutyl->reactivity_tbutyl Potential for nh N-H Group reactivity_nh N-H Reactivity (Acid/Base) nh->reactivity_nh Site of

Caption: Key structural features and their influence on the stability of this compound.

Chemical Stability Profile: A Multi-Factorial Assessment

To fully characterize the stability of a pharmaceutical compound, it must be subjected to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10] These "forced degradation" studies are designed to identify potential degradation products and establish degradation pathways.[11]

Hydrolytic Stability (pH)

Hydrolysis is a key degradation pathway for many pharmaceuticals. The stability of this compound across a physiologically relevant pH range is critical.

  • Acidic Conditions (e.g., pH 1-3): The pyrazole ring is generally stable to acid-catalyzed hydrolysis due to its aromaticity. Protonation is likely to occur at the pyridine-like nitrogen (N2), but this typically does not lead to ring opening without extreme conditions (high temperature, strong acid). The stability of hydrazones and similar C=N bonds is known to be pH-dependent, with acid catalysis accelerating hydrolysis.[12] While the pyrazole ring is more robust, this principle underscores the importance of pH control.

  • Neutral Conditions (e.g., pH 6-8): The compound is expected to be highly stable at neutral pH.

  • Basic Conditions (e.g., pH 9-12): Under basic conditions, the N-H proton can be removed to form the corresponding anion. While this changes the electronic properties of the ring, it does not typically induce degradation on its own. However, the anionic form may be more susceptible to oxidative degradation.

Oxidative Stability

Oxidative degradation can be a significant liability. Common laboratory oxidants include hydrogen peroxide (H₂O₂), while in vivo, reactive oxygen species are the primary concern.

  • Mechanism: For N-heterocycles, oxidative degradation can proceed via radical mechanisms, often targeting electron-rich positions or susceptible C-H bonds.[13][14] The tert-butyl group, despite its bulk, can be a site of oxidation, leading to the formation of a tertiary alcohol, which can undergo further degradation.

  • Expected Products: The primary oxidative degradation product is likely 3-(2-hydroxy-2-methylpropyl)-1H-pyrazole. Further oxidation could lead to cleavage of the tert-butyl group or modification of the pyrazole ring itself.

Photostability

Many aromatic compounds absorb UV radiation, which can lead to photochemical reactions.

  • Mechanism: Upon absorption of UV light, the molecule is promoted to an excited state. This energy can be dissipated harmlessly or can lead to bond cleavage or isomerization.[15] For pyrazoles, photochemical isomerization to imidazoles has been reported, sometimes involving N-N bond cleavage as an initial step.[15][16] Fused pyrazole systems have also been shown to undergo photodimerization.[16]

  • Testing: Photostability testing, as per ICH Q1B guidelines, involves exposing the compound to a combination of UV and visible light to assess its potential for light-induced degradation.[17]

Thermal Stability
  • Intrinsic Stability: Pyrazoles are known to possess high thermal stability due to their aromatic nature.[6][18] Decomposition temperatures are often high, particularly for non-substituted or alkyl-substituted derivatives.

  • Degradation Pathways: At very high temperatures, thermal decomposition of pyrazoles can be initiated by hydrogen transfer or dissociation of substituents.[19][20] For this compound, the most likely initial step would be cleavage of the C-C bond between the ring and the tert-butyl group or N-H bond dissociation.

Analytical Methodology for Stability Assessment

A robust, stability-indicating analytical method is required to separate and quantify the parent compound from any potential degradation products.[21][22] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[21]

Stability-Indicating HPLC Method

A typical reverse-phase HPLC method would be developed and validated to ensure specificity for this compound in the presence of its degradants.

ParameterTypical ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for the parent compound and potential degradants.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation and good peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic solvent for eluting compounds from the C18 column.
Gradient 20% B to 95% B over 20 minA gradient is essential to elute both the relatively polar degradants and the more non-polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210-220 nmPyrazole rings typically have a UV absorbance in this lower wavelength region.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Protocol: Forced Degradation Study

This protocol describes a systematic approach to investigating the stability of this compound.

Objective: To identify the degradation pathways and products of this compound under various stress conditions and to validate a stability-indicating HPLC method.

Materials:

  • This compound (API)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC system with UV detector

Workflow Diagram:

G cluster_stress Stress Conditions cluster_analysis Analysis start Start: Prepare API Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h start->acid Expose API base Base Hydrolysis 0.1 M NaOH, 60°C, 24h start->base Expose API oxid Oxidation 3% H2O2, RT, 24h start->oxid Expose API therm Thermal Solid API, 80°C, 72h start->therm Expose API photo Photolytic ICH Q1B conditions start->photo Expose API neutralize Neutralize Samples (if acidic/basic) acid->neutralize base->neutralize dilute Dilute to Working Conc. (e.g., 0.1 mg/mL) oxid->dilute therm->dilute photo->dilute neutralize->dilute inject Inject on HPLC-UV dilute->inject analyze Analyze Chromatograms (Peak Purity, % Degradation) inject->analyze identify Identify Degradants (LC-MS/NMR if needed) analyze->identify end End: Stability Profile Report identify->end

Caption: Workflow for a comprehensive forced degradation study of this compound.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 72 hours. At time points, dissolve a small amount in methanol for analysis.

  • Photolytic Degradation: Expose the solid API and a solution (in quartz) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as specified in ICH Q1B. A dark control should be kept under the same conditions.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of degradation and perform peak purity analysis to ensure the main peak is not co-eluting with any degradants.

Data Summary (Hypothetical Results):

Stress ConditionTime% Degradation of ParentMajor Degradant Peak (RT, min)
0.1 M HCl, 60°C24 h< 2%Not Significant
0.1 M NaOH, 60°C24 h< 2%Not Significant
3% H₂O₂, RT24 h15%8.5 min
Solid, 80°C72 h< 1%Not Significant
Photolytic (ICH)-5%10.2 min

Conclusion and Recommendations

This compound exhibits high stability under hydrolytic and moderate thermal stress, a testament to the robustness of the aromatic pyrazole core. The primary degradation liabilities are oxidative and photolytic pathways. The tert-butyl group, while providing steric protection, is the likely site of initial oxidative attack.

For drug development professionals, these findings have several implications:

  • Formulation: Protection from light and the inclusion of antioxidants may be necessary for liquid formulations to ensure long-term stability.

  • Storage: The solid API should be stored in light-resistant containers. No extraordinary temperature controls are likely needed under standard conditions.

  • Metabolism: The observed susceptibility to oxidation in vitro suggests that hydroxylation of the tert-butyl group is a probable metabolic pathway in vivo. This should be investigated during preclinical development.

By understanding these stability characteristics, scientists can proactively design robust formulations, define appropriate storage conditions, and anticipate the metabolic profile of drug candidates incorporating the this compound moiety.

References

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Wv5cMXkKB8kD4xImYHyR9vPSYfUfZGndbEwcmM-RgorU-tcKMf4_q9JHpB8zEpoLKzgMw1UFFK2JrGCB4g4S8W0veeRFACvtrUQbKq2f1sjPGc9p6DwCUtAbKqNlGR99xlfh]
  • 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole. Vulcanchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPmp8RdKgQfRxpcz_kZ_xE71cevilFg5BLIOJl099bo7cdynQodgFB-Jgsh8kqEHBOYZz5Nwg5mhpSXWMbDDubBE2vEUN63Ny1qqL2hYvDdmSeujxjdt25S_UMvmvtavtbBfSxp-gxNA==]
  • Analytical Techniques In Stability Testing. Separation Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk4sGDMatA4Rv7FJzpyz-4lKL5aaIDO_QT3sHMUgpc4GIbvcHAeTQLHlTmSOQXW_CYSiyStJa5PEtIU-Vd1hb8k8t2s_duUQkjLqmx7IDKStWV55npLeAU6jXXwXtsbMv0305Mj5rnpedlQ7dJxO7N9BzAMJ5tcUSl8wvJsCYD6SjRt042zw==]
  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxgnQKKgQmVEjKJz6fU3U9RR0HWc5skPMADFN-dutIUr4GtjDODVn4JmDwXBEsbJ7YdPieFL1yYxOlV55WewJ-E-szmyefLEtYrzlP535TWEFyLH5ZwRUzdh2TrKQWrq9xQHYN0ILpYsXwSKc5n2TmgpOull0zC-KXnapG]
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Cvsi-nL0O28ucVJ5VOeKDnxvDi26pfANYPmz43k63RsaMBVq8tP4SYdvt1Rxl_oRCF9ozPo7Y2G3eVWcFrUWltSeLVnxPzOZqYoByABw-9KC4pIDF7MxTAP71acXwzPI4TMJJuXB4LyiSkyu8TnF_uCaC1BXbkqvG39C8Xyl9_fQMGl7dl9F0Jz4uZm14QeHQqfrNp_UEhs5SWOsQMhiskZr93si0XXHUnGNLwqipQ==]
  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8vYlAMfOZ44oXslblCQ0hb8pZE7rjTndaJsX7X0QZV7aa2V8mopN9epIsfbASMf6wTs-39Xe-Q-X5f8sytnpP7qQqNFXkkviHkAMVyHxocppxG7AkZ3HNokzLIjNUHHTczcPqPRtSGs54AKD2RXu6HDqEEBwpDdwxwCLOJZvG8fcuW9Q_MUmsiRPq9uxss5KWIvj5O1HJOJj7qPSEh4zYscpushKUI7eP6A==]
  • Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQXh7UOvXkjVoLTl6ZcXmU6tzT29XqlJskMESVOpVjP54Z0V0Y9MGY9VgDMiGO1wG1O3pE8IYa8GYBQag0H7gYM94zg8pTEXyGiOMQg07p-nY5zHxQnaKfDWjQUNhqkoeVOW4p1dFBt_GnzHHOqvY_bedjJzVtrcrarKa1sd2vnUfTSqf9TcPndmulMDYXpg2bdaI6xbf3DoAGX9UYIIEOob1wOaKXEEfj3-HSKUKTtbhFmzXfEAy9vkaWgv8oibYibj8xGzZfp_cCmcb80X3-gLTsDJynIF8oToOtWnCwHzgx]
  • Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu32rzkxyUdPlfmIgcziQskoRebAErjar-wsO-4q2wW2npA1NPU3Vg0EKELk5RH9c07AkeIwfEZtyKv3Woy1MJMIKoaWXuOXKkNh8cTgaXFwtUkNFh5smn0e6duIcrlQE2dxRevHGFNL38KmLmXbtou3mRrLK-EF9Elmf5slnxuFZvmJkwn5Bduge-DZ9RFKJoVG4F48M6U39uHnoSWCz6tQHmFeaMd2az15pmMPdezR8NGnGIPSSKfTbzPxJOZh_h4CYbBAMZh98ny8YClzl9FyEUXzbmM9mb1ELqTHIJzy1qC2J2FKQmHpXRWc7Ru4mvdZqQLYy6Rg5ikRP2bfxoPNNXzguzQZlZsw==]
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. LinkedIn. [URL: https://vertexaisearch.cloud.google.
  • Metabolically Stable tert-Butyl Replacement. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuJtk2gAUDE2xyarJemydt3brQrZ1Ww5fWo64zVn-cJIjyGHbRu8V-nJ1EjxKbgU-RsyMtINEg9lzUUZVK4HjVNdvnCzn77vdv5nTmimrrEiEEbxTB1T4SlGoMasQ2x9iYWUvpkbUvRqcbfNKwg7FGEIcUUsGtfsh8TVT2tUb2beRTXNqc2O2cMyu_sn23j8AeR5g5US1gKEHa]
  • A plausible mechanism for the oxidation of N‐heterocycles. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiBb01yq9O4k2N-8rU4kwli2_PB5_MVRLmbR4ILaroAfRuEatQAqjB5K8KbABQkUjQuWhrlx158jUa4QbGSCDFoaTvHs79_klIM3DWm8-xubz4OxIbUWyTEWLb8FV1nv_UJ9KNxdAFnbUILsxPsOchF1vFjKHVD5SSecpp9-oa8ayPTiDWuserFADWrgGjo6pCyKIbsM57o6zQBjzyIoMmG37wVWkq7hg=]
  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnDf_Tk_vaQijl77Vlz6t7wOGHYMUL1n5cByr0-S0kFVZGOJIO_Z-EZsoReqj4dHB6aTMbQYiDFzuP9mTJGekVlufjZ0j38QpfDSAJ-3Q73W1BMRGoR40qkEU8WkWlv9t4HHE_JYI7-8KpmJV8pJOFa6JYzIUhByv70XWFJKNeyue0f8GaoXp82L7ON4xNRMtxFLjnlFrPJvDqqdRct6c01SSX9P5orQm2H_BeKfoPrOodWDpYSaxSQDa-fk6VCFUKiTLnathciFkaf4VbzYUHZaHUMBKzZx8gyLRz5zhB0gyC1AqfkKLZmkdc_xtCKFi34bpeMKgeIvBHf_JVuonfJhXdyeE=]
  • The Photochemical Isomerization of Pyrazoles: An AB Initio Study. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF21tGjZcmw5-K44PxPbnDIjf6ntQnhZU4mgHqTKLkn5S1S2BAtznDkjXMARCzjBubCuCwdW5irAWqKf1r3nQ2QXKIlnffwRt0IVLWKNPGw171R6UlDBWBJ_qRy8e2Jbr8aiCKfrh7Xg4akjJ4l7ytgWUskUVlduzjpeEQcA5cOsepLO85E0_iPhgTgxcOKdwYj6KX0SZJVOVwZxvJA4WV6tSJ7Ankx9N7RQn8kdw==]
  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlFGWjDUE_rR2WXw7e54MQHGN0XWkFMyphBGh-lCtLD8zSsoJOd61S7TLV2tD7tywTGwOc0cUUYbE34up3xSJSKXfUIVvbM3mnpvF4sl4GbedO5fGGgMRzhLmFpEGz9ezAUqot4w==]
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBvLPWlUoqpvpWvcc8c0Adu2KcjHOfvv7Fx3D415ZBER_eK7R6EjFUzD0eYIDMoHboJp_45y0WSw0aErmeCOCEhM-9fqky2vClB0KhlFYQvs6vwOiIrA93kPiSKZE6IN7_eOe75lagTs75cTct]
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP05IkVYZObxxcF4hch0TUK_NxcwgK4A9fGadfBNjuhUGxqFfZgi5BURNmGNxKaenY5Qep99UQ0eZ1ixIHxwvgb8oeCWnFvmoz5RhRU8QoQtktW5lJ9dkUey_hlqwYtBfWrgD3IzkGiD1ftcrIAsNyd4FjNDN-ILHXBQg4YAu4naqSKBKKt-7UNYC0NVTBhQwIZ72kcAELZ7KO234AE81rwEu2FotwT0aQoFrPUQxU_aI2fNXXMiEPzfAC_QxbraGXh1d5P8B7WSCg46j-N4TItCQvWN8-EwhityT67iA=]
  • The photochemistry of some pyranopyrazoles. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAlR8_sxQTj0MQuYVzc1T7W1vKjDFObv3_EmzQmJNyuTIE20Nd1bQPpyDk7P7z-dtRADd79I8HetaaA_me96Pu28Iaa5S7JUSSHopvREACByvGmDbHtVYnoPnvbF4z4nOU0uFwyANK4x7M_CyhBF3xmdtgBxB39EqtqUi-fWoU1x5c_L1rcwDy97HTsCQF3kdfHr1b-MjoXw==]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN5UsybQ0pA019vdm0twTb39OGDmUAsqhyXEIqjpdBnPz4SopecYtFlQC3MN4nstgjEAqV9IjyIsFl2cJ7-ce86u7Ptz8YCjX0B0W_-1-Vh8GpqJ4F-owy0ghNmnheBTYp_xyMsVQ=]
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm_JXTDyEDkgOm-Fl9lwSzCjcNgR0MWxxQqfgxPvAkrYcQubEJrRLt3WGVhZYf1uwWIfqu2jn85teECizI36TAJZ4dig5BEs7pCZIYdnQyxDJkhvR7sDG2tzMaQX5bIR0pnT4Wx-wP76Ubxjk=]
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPt1fcaWjew-YFr1D64oN0iZ2Vuj9gDPJd-qoQZU5KDwAqdyX0d7aV-25isVhVhmPrgopt7wFy-20rJXGkkSHltWaZMwEeIXxkVrCH2F7Mj5LqZ8POeOYZ7Su7E9DO68UwGqi4xHuQH2qeuL4FmS52OExzaZN1_QYFjYc6ikQZfvokzMZpKpJL4awIm9ciRcmHoVfhyD7__6IkM-JRyGCKAb5xCrHtGL9USyYAIQ==]
  • Forced Degradation Studies. MedCrave online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRmeA2Y0VDxb4Uqy-ChJhLS2XZw7MRNFxkRd7cfngLvP9q_zmjl0GnRTf3r7Zr3Snw9FOnIJRQuioJCSXThLP6GAvDfVCtZDCrgIkGlxn3QdeChGlK-fkBowgA0vQOsdv-sFknhDq1eholfDu9jN8cFNFhrP2Jtc-2f1g=]
  • On the relationships between basicity and acidity in azoles. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMKZdvyTAdpJhTOEI_Fq970pGg-7xLgZ6FF63AXzFzqa1Y38XvR-eLJdalfq1QHZbYO_Q8eTx4nLMWwRQ5ID7Ox0zwkPYWItXMetBu4VZMKdrCki-9DpPTQ1OthBOMyEKfs-TxHiIzFjcXOv5m0bKZ73cf2AWGBvn6xdJsrGxCRmZbg4Q-4khQIgIyCvzmp-8HCZ6-RToNIqk3tl4arYHKN4YSVHqtWthO]
  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp24zCs57CTNDwFGJTyEb5z7lG1jXZVGiCv-3qqpDImuBWhDCtdaEEZSF8y4TWASOn8G2OVIU_2GI2T9ME5ZsPosMaKN9p9beblMNV7rTyTOUjJwW0EvOt5vg6FxLjRwjhXT9p4qCNkR3_HRA=]

Sources

Navigating the Research Landscape: A Technical Guide to the Commercial Availability and Synthesis of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold and the Role of 3-tert-butyl-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5][6] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into drugs for a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases. The this compound moiety, in particular, offers a strategic combination of a lipophilic tert-butyl group and the versatile pyrazole core, making it a valuable building block in the design of novel therapeutic agents. The bulky tert-butyl group can provide steric hindrance, influencing the compound's binding affinity and selectivity for its biological target, as well as modulating its pharmacokinetic properties. This guide provides an in-depth overview of the commercial availability of this compound, a detailed laboratory-scale synthesis protocol, and its applications in modern drug discovery.

Commercial Availability of this compound (CAS: 15802-80-9)

For researchers requiring immediate access to this compound for initial studies or as a reference standard, a number of chemical suppliers offer this compound in various purities and quantities. The availability and pricing can fluctuate, so it is advisable to consult the suppliers' websites for the most current information.

SupplierProduct Number (Example)PurityAvailable Quantities
Sigma-Aldrich SYX00373≥97%1 g, 5 g
BLDpharm BD138386≥97%1 g, 5 g, 25 g
Oakwood Chemical 09438797%250 mg, 1 g, 5 g, 25 g
Chem-Impex International 24075≥98%1 g, 5 g, 10 g
Synthonix B137995%Inquire for quantities

Note: This table is for informational purposes and is not exhaustive. Pricing and availability are subject to change. Researchers should verify the information with the respective suppliers.

Synthesis of this compound: A Laboratory-Scale Protocol

The most common and straightforward method for the synthesis of 3-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7] For the synthesis of this compound, the readily available starting materials are 3,3-dimethyl-2-butanone (pinacolone) and hydrazine hydrate.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Intermediate Hydrazone Intermediate (not isolated) Pinacolone->Intermediate + Hydrazine Hydrate (Acid Catalyst, e.g., AcOH) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyrazole This compound Intermediate->Pyrazole Cyclization & Dehydration (Heat)

Caption: Synthetic pathway for this compound.

Experimental Protocol:

Materials:

  • 3,3-Dimethyl-2-butanone (Pinacolone) (≥98%)

  • Hydrazine hydrate (≥98%)

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethyl-2-butanone (10.0 g, 0.1 mol) and ethanol (50 mL).

  • With stirring, add glacial acetic acid (1 mL) to the solution.

  • Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the reaction mixture. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether (100 mL) and deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to afford this compound as a white to off-white solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~1.3 (s, 9H, C(CH₃)₃), ~6.2 (d, 1H, pyrazole-H), ~7.5 (d, 1H, pyrazole-H), ~10.5 (br s, 1H, NH). The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.[1][6]

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~30.0 (C(CH₃)₃), ~32.0 (C(CH₃)₃), ~102.0 (pyrazole-CH), ~138.0 (pyrazole-CH), ~160.0 (pyrazole-C-tert-butyl).[1][6]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point. Detection is typically performed using a UV detector at a wavelength of approximately 210-220 nm.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its incorporation into a molecule can influence several key drug-like properties:

  • Kinase Inhibition: The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The tert-butyl group can be directed towards a hydrophobic pocket in the kinase active site, enhancing potency and selectivity.

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can increase the molecule's membrane permeability and influence its metabolic stability.

  • Scaffold for Combinatorial Chemistry: The pyrazole ring offers multiple points for diversification, allowing for the rapid generation of libraries of compounds for high-throughput screening.

The versatility of the pyrazole scaffold is evident in the numerous FDA-approved drugs that contain this moiety, highlighting its importance in the development of new medicines.[1][2][3][4][5][6]

Conclusion

This compound is a commercially available and synthetically accessible building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural features make it a valuable component in the design of novel bioactive molecules. This guide provides a comprehensive overview of its commercial sourcing, a reliable laboratory-scale synthesis, and its applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • tert-Butyl 3-amino-1H-pyrazole-1-carboxyl
  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • (PDF) ChemInform Abstract: Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol.
  • synthesis of pyrazoles. YouTube. [Link]
  • One-pot synthesis of pyrazole [closed]. Chemistry Stack Exchange. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-tert-butyl-1H-pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions. The strategic incorporation of a tert-butyl group at the 3-position of the pyrazole ring imparts a range of desirable characteristics to the molecule. The steric bulk of the tert-butyl group can enhance metabolic stability by shielding the pyrazole core from enzymatic degradation, a critical attribute in drug design. Furthermore, this bulky substituent can modulate the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the realm of materials science, the tert-butyl group can impact the solid-state packing and solubility of pyrazole-containing compounds, influencing their application in areas such as organic electronics and coordination chemistry. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, practical experimental protocols, and critical considerations for regioselectivity.

Core Synthetic Strategies: A Journey from Precursors to the Pyrazole Ring

The construction of the this compound core predominantly relies on the venerable Knorr pyrazole synthesis and its variations.[1][2] This powerful cyclocondensation reaction involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For the synthesis of this compound, the key is the use of a 1,3-dicarbonyl precursor bearing a pivaloyl group (a tert-butyl carbonyl moiety).

The two most prominent and practical starting materials for this purpose are:

  • Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

  • Pivaloylacetone (1,1,1-trimethyl-2,4-pentanedione)

The general reaction scheme involves the condensation of one of these precursors with hydrazine, leading to the formation of the pyrazole ring through a dehydration process.

Synthesis_Overview cluster_precursors Key Precursors cluster_products Target Molecule Pivaloylacetonitrile Pivaloylacetonitrile Pyrazole This compound Pivaloylacetonitrile->Pyrazole Knorr Synthesis Pivaloylacetone Pivaloylacetone Pivaloylacetone->Pyrazole Knorr Synthesis Hydrazine Hydrazine (N2H4) Hydrazine->Pyrazole

Methodology 1: Synthesis via Pivaloylacetonitrile and Subsequent Deamination

This is a robust and highly regioselective approach that proceeds in two key stages:

  • Formation of 5-amino-3-tert-butyl-1H-pyrazole: The reaction between pivaloylacetonitrile and hydrazine.

  • Deamination of the aminopyrazole: Removal of the amino group to yield the target this compound.

Stage 1: Synthesis of 5-amino-3-tert-butyl-1H-pyrazole

The reaction of a β-ketonitrile with hydrazine is a well-established and versatile method for the synthesis of 5-aminopyrazoles.[3] The reaction proceeds through the initial nucleophilic attack of hydrazine on the carbonyl carbon, followed by an intramolecular cyclization onto the nitrile carbon.

Aminopyrazole_Formation Pivaloylacetonitrile Pivaloylacetonitrile Hydrazone Intermediate Hydrazone Intermediate Pivaloylacetonitrile->Hydrazone Intermediate Nucleophilic Attack 5-amino-3-tert-butyl-1H-pyrazole 5-amino-3-tert-butyl-1H-pyrazole Hydrazone Intermediate->5-amino-3-tert-butyl-1H-pyrazole Intramolecular Cyclization

Experimental Protocol: Synthesis of 5-amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole

Materials:

  • Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

  • Hydrazine hydrate or Hydrazine hydrochloride

  • Hydrochloric acid (concentrated)

  • Ammonium hydroxide (concentrated)

  • Water

  • Ice

Procedure:

  • To a solution of water, add pivaloylacetonitrile and hydrazine hydrochloride.

  • Add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture at 70°C for 1 hour.

  • Add another portion of concentrated hydrochloric acid and continue heating for an additional hour.

  • After cooling the reaction mixture, add crushed ice and neutralize with concentrated ammonium hydroxide.

  • The resulting solid precipitate is filtered under reduced pressure, washed with cold water, and dried at ambient temperature to afford 5-amino-3-tert-butyl-1H-pyrazole.

Stage 2: Deamination of 5-amino-3-tert-butyl-1H-pyrazole

The removal of the amino group from the pyrazole ring is a crucial final step. This is typically achieved through diazotization of the amino group, followed by a reduction of the resulting diazonium salt.[2] A common method for the reductive deamination of aromatic amines involves the use of alkyl nitrites in a suitable solvent like N,N-dimethylformamide (DMF).[2]

Deamination_Pathway Aminopyrazole 5-amino-3-tert-butyl-1H-pyrazole Diazonium Pyrazole-5-diazonium salt Aminopyrazole->Diazonium Diazotization (e.g., tert-butyl nitrite) Final_Product This compound Diazonium->Final_Product Reduction (in situ)

Experimental Protocol: Deamination of 5-amino-3-tert-butyl-1H-pyrazole (General Procedure)

Materials:

  • 5-amino-3-tert-butyl-1H-pyrazole

  • tert-Butyl nitrite

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-amino-3-tert-butyl-1H-pyrazole in DMF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add tert-butyl nitrite to the cooled solution with stirring.

  • Allow the reaction to proceed at low temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, the reaction is quenched, and the product is extracted and purified by standard methods such as column chromatography.

Methodology 2: Direct Synthesis from Pivaloylacetone

A more direct route to this compound involves the cyclocondensation of pivaloylacetone with hydrazine. However, this method introduces the challenge of regioselectivity.

The Challenge of Regioselectivity

Pivaloylacetone is an unsymmetrical 1,3-diketone. When reacted with hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomers: this compound and 5-tert-butyl-1H-pyrazole.

Regioselectivity cluster_isomers Potential Products Pivaloylacetone Pivaloylacetone Isomer_3_tert_butyl This compound Pivaloylacetone->Isomer_3_tert_butyl Isomer_5_tert_butyl 5-tert-butyl-1H-pyrazole Pivaloylacetone->Isomer_5_tert_butyl Hydrazine Hydrazine Hydrazine->Isomer_3_tert_butyl Hydrazine->Isomer_5_tert_butyl

The regiochemical outcome of the Knorr pyrazole synthesis is influenced by several factors, including the reaction conditions (pH, temperature, solvent) and the nature of the substituents on the 1,3-dicarbonyl compound.[4] In general, the more electrophilic carbonyl group is preferentially attacked by the more nucleophilic nitrogen of hydrazine. In the case of pivaloylacetone, the steric hindrance of the tert-butyl group can also play a significant role in directing the initial attack to the less hindered acetyl carbonyl group, which would favor the formation of this compound.

Experimental Protocol: Synthesis of this compound from Pivaloylacetone (General Procedure)

Materials:

  • Pivaloylacetone

  • Hydrazine hydrate

  • Ethanol or Acetic acid (as solvent)

Procedure:

  • Dissolve pivaloylacetone in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • The reaction mixture is typically heated to reflux for a specified period.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by distillation or column chromatography, to isolate the this compound and separate it from any 5-tert-butyl regioisomer.

Synthesis of Key Precursors

The availability of high-quality starting materials is paramount for the successful synthesis of this compound. The following are established methods for the preparation of pivaloylacetonitrile and pivaloylacetone.

Synthesis of Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

Pivaloylacetonitrile can be synthesized via a Claisen condensation between methyl pivalate and acetonitrile using a strong base such as sodium hydride.[5]

Experimental Protocol:

  • Suspend sodium hydride in dry toluene.

  • Add methyl pivalate to the suspension and heat the mixture to 85°C.

  • Slowly add acetonitrile to the heated mixture over several hours.

  • Continue stirring at 85°C until the evolution of hydrogen gas ceases.

  • After cooling, the reaction mixture is worked up by adding water and then acidifying the aqueous phase to a pH of 1-2 with hydrochloric acid.

  • The precipitated pivaloylacetonitrile is filtered, washed with ice water, and dried. This method has been reported to yield the product in high purity and yield (93%).[5]

Synthesis of Pivaloylacetone (1,1,1-trimethyl-2,4-pentanedione)

Pivaloylacetone is a commercially available compound. However, it can also be synthesized through various methods, including the Claisen condensation of ethyl pivalate and acetone.

Data Summary: A Comparative Overview

Method Starting Materials Key Intermediates Advantages Disadvantages Typical Yields
Pivaloylacetonitrile Route Pivaloylacetonitrile, Hydrazine5-amino-3-tert-butyl-1H-pyrazoleHigh regioselectivity, well-defined intermediatesTwo-step process, requires a deamination stepGood to excellent
Pivaloylacetone Route Pivaloylacetone, Hydrazine-More direct, one-step processPotential for regioisomeric mixtures, requires careful optimization and purificationVariable, depends on regioselectivity

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through well-established synthetic methodologies, primarily centered around the Knorr pyrazole synthesis. The choice of starting material, either pivaloylacetonitrile or pivaloylacetone, dictates the overall synthetic strategy. The pivaloylacetonitrile route offers superior regioselectivity at the cost of an additional deamination step, while the pivaloylacetone route provides a more direct but potentially less selective pathway.

For researchers and drug development professionals, the ability to reliably synthesize this compound and its derivatives is of paramount importance. The protocols and mechanistic insights provided in this guide serve as a valuable resource for the efficient and controlled preparation of this important heterocyclic scaffold. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of novel catalytic systems to further enhance the regioselectivity of the Knorr pyrazole synthesis.

References

  • PrepChem. Synthesis of pivaloylacetonitrile. [Link] (accessed Jan 9, 2026).
  • Ueda, S.; Makisumi, Y. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES1991, 32 (6), 1155.
  • Zelinka, K.; Simbera, J.; Pazdera, P. A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile.
  • PrepChem. Synthesis of pivalyl acetonitrile. [Link] (accessed Jan 9, 2026).
  • Al-Mousawi, S. M.; Moustafa, M. S.; El-Apasery, M. A.; Elnagdi, M. H. Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc2011, 2011 (1), 215–248.
  • El-ziaty, A. K.; El-Sawy, E. R.; El-Gammal, O. A.; El-Daly, M. M. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society2018, 15 (5), 987–1020.
  • Pollock, P. M.; Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses2014, 91, 177.
  • Request PDF. SYNTHESIS OF 4-CYANO- AND 5-AMINOPYRAZOLES AND DEAMINATION OF 5-AMINOPYRAZOLES. [Link] (accessed Jan 9, 2026).
  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link] (accessed Jan 9, 2026).
  • Bouzroura, S.; Berredjem, M.; Aouf, N.-E.-H. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2023, 28 (1), 134.
  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link] (accessed Jan 9, 2026).
  • ResearchGate. Knorr Pyrazole Synthesis. [Link] (accessed Jan 9, 2026).
  • ResearchGate. (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. [Link] (accessed Jan 9, 2026).
  • Legeay, J.-C.; Touj, N.; Bourg, S.; Cousseau, J.; Papamicaël, C.; Levacher, V. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega2017, 2 (12), 8945–8955.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link] (accessed Jan 9, 2026).
  • Organic Chemistry Portal. Pyrazole synthesis. [Link] (accessed Jan 9, 2026).
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link] (accessed Jan 9, 2026).
  • Zhang, X.; Lei, L.; You, Q.; Zhang, A.; Xie, G. NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bull. Korean Chem. Soc.2011, 32 (9), 3539–3541.
  • Organic Syntheses Procedure. 3(5)-aminopyrazole. [Link] (accessed Jan 9, 2026).
  • BYJU'S. Diazotization Reaction Mechanism. [Link] (accessed Jan 9, 2026).
  • McKay, M. J.; Danishefsky, S. J. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition2018, 57 (36), 11634–11638.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link] (accessed Jan 9, 2026).
  • ResearchGate. Knorr pyrazole synthesis | Request PDF. [Link] (accessed Jan 9, 2026).
  • YouTube. Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link] (accessed Jan 9, 2026).

Sources

Methodological & Application

The Versatile Virtuoso: Harnessing 3-tert-Butyl-1H-pyrazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Sterically Hindered Pyrazole

In the vast landscape of heterocyclic chemistry, pyrazoles stand out as a privileged scaffold, underpinning a multitude of bioactive molecules and advanced materials.[1][2] Among the diverse array of substituted pyrazoles, 3-tert-butyl-1H-pyrazole emerges as a particularly valuable building block for organic synthesis. Its defining feature, the sterically demanding tert-butyl group at the 3-position, imparts unique electronic and steric properties that chemists can strategically exploit. This bulky substituent influences the regioselectivity of reactions, modulates the coordination properties of the pyrazole ring, and can even serve as a reactive handle for further functionalization.

This comprehensive guide delves into the multifaceted applications of this compound in organic synthesis. We will explore its pivotal role as a versatile ligand in catalysis, a directing group for carbon-hydrogen (C-H) bond activation, and a foundational component in the synthesis of medicinally significant compounds. Through detailed application notes and step-by-step protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively harness the synthetic potential of this remarkable heterocyclic compound.

I. This compound as a Cornerstone for Bioactive Molecules

The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs.[1][3] The incorporation of a 3-tert-butyl group can enhance metabolic stability and modulate the pharmacological profile of the resulting molecules.

Application Note 1: Synthesis of N-Aryl Pyrazole Derivatives

N-aryl pyrazoles are a common motif in pharmaceuticals. The tert-butyl group can influence the orientation of the aryl substituent and impact receptor binding. A straightforward approach to N-aryl-3-tert-butyl-pyrazoles involves the condensation of a substituted hydrazine with a β-diketone precursor.

Protocol 1: Synthesis of 5-Amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole [4]

This protocol details the synthesis of a nitro-substituted N-aryl pyrazole, a valuable intermediate for further chemical elaboration.

Materials:

  • 3-Nitrophenylhydrazine

  • 4,4-Dimethyl-3-oxopentanenitrile (tert-Butylacetoacetonitrile)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • To a solution of concentrated hydrochloric acid (3.8 mL) in water (33 mL), add 3-nitrophenylhydrazine (1.50 g, 9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.85 g, 14.80 mmol).

  • Heat the reaction mixture at 70°C for 1 hour.

  • Add an additional portion of concentrated hydrochloric acid (3.8 mL) to the mixture.

  • Continue heating at 70°C for another hour.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Outcome: The desired product, 5-amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole, is obtained as a solid. The structure can be confirmed by spectroscopic methods such as NMR and mass spectrometry.[4]

II. The Directing Power of the Pyrazole Moiety: C-H Activation Strategies

The ability to selectively functionalize otherwise inert C-H bonds represents a paradigm shift in organic synthesis. The pyrazole ring, including the 3-tert-butyl derivative, can act as an effective directing group, guiding a metal catalyst to a specific C-H bond for activation and subsequent elaboration.[5]

Application Note 2: Pyrazole-Directed C-H Arylation

The pyrazole moiety can direct the arylation of sp³ C-H bonds, providing a pathway to valuable β-phenethylamine scaffolds, which are prevalent in pharmaceuticals.[6]

Conceptual Workflow:

G cluster_0 C-H Activation and Arylation cluster_1 Directing Group Removal Start β-Amino Pyrazole Derivative Arylation Pyrazole-Directed sp³ C-H Arylation Start->Arylation ArylIodide Aryl Iodide ArylIodide->Arylation Pd_Catalyst Palladium Catalyst Pd_Catalyst->Arylation Arylated_Product Arylated Pyrazole Intermediate Arylation->Arylated_Product Removal Ozonolysis Arylated_Product->Removal Final_Product β-Phenethylamine Derivative Removal->Final_Product

Caption: Workflow for pyrazole-directed C-H arylation.

Protocol 2: Palladium-Catalyzed Pyrazole-Directed sp³ C-H Bond Arylation (General Procedure) [6]

This generalized protocol outlines the key steps for the arylation of a β-amino pyrazole.

Materials:

  • N-(Alkyl)-3-tert-butyl-1H-pyrazol-5-amine derivative

  • Aryl iodide

  • Palladium acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Acetic acid (AcOH)

Procedure:

  • In a reaction vessel, combine the N-(alkyl)-3-tert-butyl-1H-pyrazol-5-amine derivative (1 equivalent), aryl iodide (3 equivalents), palladium acetate (10 mol %), and silver(I) oxide (2 equivalents).

  • Add acetic acid as the solvent.

  • Heat the reaction mixture at 120°C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Directing Group Removal: The pyrazole directing group can be subsequently removed via ozonolysis to yield the desired β-phenethylamine.[6]

III. Ligand Design and Catalysis: The Coordinating Capabilities of this compound

The nitrogen atoms of the pyrazole ring are excellent ligands for a wide range of transition metals. The steric bulk of the 3-tert-butyl group can be leveraged to control the coordination environment around the metal center, influencing the catalytic activity and selectivity of the resulting complex. Pyrazole-based ligands have found applications in various catalytic transformations, including transfer hydrogenation.[7][8]

Application Note 3: In Situ Catalyst Formation for Oxidation Reactions

Complexes formed in situ from pyrazole derivatives and copper(II) salts have demonstrated catalytic activity in the oxidation of catechols to o-quinones.[9] The this compound can be employed as a ligand in such systems.

Catalytic Cycle Overview:

G Ligand This compound Catalyst In Situ Formed Copper-Pyrazole Complex Ligand->Catalyst Metal Copper(II) Salt Metal->Catalyst Reaction Catalytic Oxidation Catalyst->Reaction Substrate Catechol Substrate->Reaction Oxidant O₂ (from air) Oxidant->Reaction Product o-Quinone Reaction->Catalyst Regenerated Catalyst Reaction->Product

Caption: In situ catalyst formation and oxidation cycle.

Protocol 3: Copper-Catalyzed Oxidation of Catechol (General Procedure) [9]

This protocol provides a general framework for the in situ preparation of a copper-pyrazole catalyst and its use in catechol oxidation.

Materials:

  • This compound

  • Copper(II) salt (e.g., CuCl₂, CuSO₄)

  • Catechol

  • Methanol

Procedure:

  • In a reaction vessel, dissolve this compound (2 equivalents) and the copper(II) salt (1 equivalent) in methanol to form the catalyst solution.

  • In a separate vessel, prepare a solution of catechol in methanol.

  • Add the catechol solution to the catalyst solution with stirring in an open atmosphere (to allow for the ingress of atmospheric oxygen).

  • Monitor the progress of the reaction by UV-Vis spectroscopy, following the formation of the o-quinone product.

  • The reaction is typically carried out at ambient temperature.

Data Presentation:

Catalyst SystemSubstrateProductReaction Conditions
This compound / Cu(II)Catecholo-QuinoneMethanol, air, room temp.

IV. Synthesis of Celecoxib Analogues and Other Pharmaceutically Relevant Scaffolds

Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core.[10] this compound and its derivatives can serve as precursors for the synthesis of analogues of celecoxib and other bioactive compounds. The synthesis of such compounds often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[11][12]

Application Note 4: Synthesis of Pyrazole-Sulfonamide Hybrids

The sulfonamide moiety is a key functional group in many pharmaceuticals, including celecoxib. The synthesis of pyrazole-sulfonamide hybrids can be achieved through the sulfonamidation of an aminopyrazole.

Protocol 4: Synthesis of a Pyrazole-Based Benzenesulfonamide [1]

This protocol describes the synthesis of a di-tosylated pyrazole-sulfonamide from a 3-tert-butyl-substituted aminopyrazole.

Materials:

  • 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Triethylamine

  • Acetonitrile

Procedure:

  • In a reaction flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1 equivalent) in acetonitrile.

  • Add 4-methylbenzenesulfonyl chloride (2 equivalents) and triethylamine (2.4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Add distilled water to the residue and extract the product with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent.

Expected Outcome: The desired N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide is obtained as a solid. The structure can be confirmed by FT-IR, NMR, and high-resolution mass spectrometry.[1]

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound has proven to be a highly versatile and valuable reagent in the arsenal of the modern organic chemist. Its unique steric and electronic properties allow for its strategic deployment in a wide range of applications, from the construction of complex bioactive molecules to the development of novel catalytic systems and the implementation of elegant C-H functionalization strategies. The protocols and application notes presented in this guide serve as a testament to the broad utility of this compound and provide a solid foundation for its further exploration in both academic and industrial research settings. As the quest for more efficient and selective synthetic methodologies continues, the role of well-defined and strategically functionalized building blocks like this compound will undoubtedly continue to expand.

References

  • Al-Majid, A. M., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(1), M1571. [Link]
  • Gomha, S. M., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(9), 16443-16462. [Link]
  • Wasa, M., et al. (2011). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 133(49), 19598-19601. [Link]
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 199-211. [Link]
  • Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
  • Gillen, K. P., & Seden, P. T. (2020). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2020(4), M1171. [Link]
  • Abdel-Aziz, A. A.-M., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Medicinal Chemistry, 12(9), 1546-1559. [Link]
  • Penning, T. D., et al. (1997). A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. Tetrahedron Letters, 38(45), 7987-7990. [Link]
  • Zhang, G., et al. (2023). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry, 47(31), 14619-14624. [Link]
  • El-Faham, A., et al. (2010). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Journal of Molecular Structure, 975(1-3), 253-260. [Link]
  • da Silva, A. L., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17056-17067. [Link]
  • Kuriyama, S., & Nishibayashi, Y. (2016). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 21(8), 1039. [Link]
  • Holman, K. T., et al. (2001). Transition metal complexes with pyrazole derivatives as ligands. Inorganica Chimica Acta, 317(1-2), 274-283. [Link]
  • Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05), 589-597. [Link]
  • Kumar, A., et al. (2018). Synthesis of celecoxib via 1,3-dipolar cycloaddition.
  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Trofimenko, S. (1993). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 93(3), 943-980. [Link]
  • Tonks, I. A., et al. (2018). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 47(3), 768-778. [Link]
  • Kumar, S., et al. (2013). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmaceutical Technology, 6(1), 59-62. [Link]
  • White-Wilson, R. J., et al. (2010). Ligand-Directed Metalation of a Gold Pyrazolate Cluster. Inorganic Chemistry, 49(20), 9475-9483. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Rangraz, Y., et al. (2022). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
  • Johnson, S. A., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton Transactions, 47(3), 768-778. [Link]
  • Sharma, V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Current Drug Discovery Technologies, 14(2), 86-100. [Link]
  • Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3171. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Al-Adel, F. K., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
  • Chen, G., et al. (2015). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 54(44), 13036-13039. [Link]

Sources

Application Notes & Protocols: 3-tert-butyl-1H-pyrazole as a Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Steric Hindrance in N-Donor Ligands

In the landscape of palladium-catalyzed cross-coupling reactions, the design and selection of ancillary ligands are paramount to achieving high catalyst turnover, stability, and broad substrate scope. While sophisticated phosphine-based ligands, such as the Buchwald and Hartwig biarylphosphines, have historically dominated the field, there is a growing appreciation for robust, air-stable, and cost-effective N-donor ligands. Pyrazole derivatives have emerged as a particularly versatile class, offering tunable steric and electronic properties.[1]

This guide focuses on 3-tert-butyl-1H-pyrazole , a simple yet strategic ligand. The introduction of a bulky tert-butyl group at the C3 position, adjacent to the coordinating N2 atom, imparts unique properties to a catalytic system. This steric bulk is hypothesized to play a crucial role in the catalytic cycle, particularly by promoting the final, often rate-limiting, reductive elimination step to release the desired product and regenerate the active Pd(0) catalyst.[2] This effect can lead to increased catalyst efficiency and prevent the formation of undesired side products.

These notes provide a technical overview, foundational protocols for catalyst preparation, and detailed starting-point procedures for utilizing this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical & Safety Data

Before proceeding with any experimental work, it is crucial to be familiar with the properties and hazards of the ligand.

PropertyValueReference
Molecular Formula C₇H₁₂N₂[3]
Molecular Weight 124.18 g/mol [3]
Appearance Solid[4]
CAS Number 15802-80-9[3]

Safety Information: [5]

  • Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure) - Respiratory system.[5]

  • Signal Word: Warning.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid breathing dust. Wash hands thoroughly after handling.[6]

Part 1: Ligand & Catalyst Preparation

Synthesis of this compound

The ligand can be synthesized via the condensation of pivaloylacetonitrile with hydrazine.

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification reagent1 Pivaloylacetonitrile step1 Reflux reagent1->step1 reagent2 Hydrazine Hydrate reagent2->step1 solvent Ethanol (Solvent) solvent->step1 product This compound workup Aqueous Workup (Extraction) step1->workup Cool & Concentrate purify Column Chromatography (Silica Gel) workup->purify purify->product

Figure 1: General workflow for the synthesis of the this compound ligand.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add pivaloylacetonitrile (1.0 equiv) and ethanol (approx. 2 M concentration).

  • Reagent Addition: Add hydrazine hydrate (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

In Situ Preparation of the Catalytic System

For many applications, the active catalyst can be generated in situ from a stable palladium(II) or palladium(0) precursor and the this compound ligand. This method avoids the need to synthesize and isolate a specific, often more sensitive, palladium-pyrazole complex.

InSitu_Preparation cluster_vessel Reaction Vessel (Inert Atmosphere) pd_source Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) mix Stir at RT (Pre-formation) pd_source->mix ligand This compound ligand->mix solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) solvent->mix active_catalyst Active Pd(0)Lₙ Catalyst Ready for Substrates mix->active_catalyst Reduction (if Pd(II)) + Ligand Association

Figure 2: Workflow for the in situ generation of the active palladium catalyst.

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) state.[7] Pd₂(dba)₃ is a Pd(0) source, which can sometimes lead to faster initiation but may be less stable.[8]

  • Ligand Ratio: A Pd:Ligand ratio of 1:2 to 1:4 is typically used. The excess ligand helps to stabilize the Pd(0) center, prevent catalyst decomposition (e.g., formation of palladium black), and ensure the catalytically active species is the dominant one in solution.[2]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox to prevent catalyst deactivation.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation. The bulky this compound ligand is expected to facilitate the coupling of sterically demanding substrates by accelerating the reductive elimination step.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 Ar¹-Pd(II)L₂(X) oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar¹-Pd(II)L₂(Ar²) transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim  Bulky L promotes  this step reductive_elim->pd0 product Ar¹-Ar² reductive_elim->product aryl_halide Ar¹-X aryl_halide->oxidative_add boronic_acid Ar²-B(OR)₂ boronic_acid->transmetal base Base base->transmetal

Sources

Application Notes & Protocols: Strategic Functionalization of 3-tert-butyl-1H-pyrazole for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-tert-butyl-1H-pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating its versatile utility in interacting with diverse biological targets.[1][2] The introduction of a tert-butyl group at the 3-position imparts unique steric and electronic properties. This bulky group can enhance metabolic stability by shielding adjacent positions from enzymatic degradation and can modulate the conformation of the molecule, influencing its binding affinity to target proteins. Consequently, this compound is a critical starting material for synthesizing novel therapeutic agents, agrochemicals, and functional materials.[3][4]

This guide provides detailed, field-proven protocols for the key chemical transformations of this compound. The methodologies are presented not merely as steps, but as a system of logical choices, explaining the causality behind the selection of reagents and conditions to empower researchers to adapt and innovate.

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the starting material.

PropertyValueSource
Molecular Formula C₇H₁₂N₂[5]
Molecular Weight 124.18 g/mol [5]
Appearance Solid
CAS Number 15802-80-9[6]
Hazard Summary Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[5]

Always consult the full Safety Data Sheet (SDS) from your supplier before handling.[4][7][8]

Core Synthetic Strategies: Functionalization of the Pyrazole Ring

The following protocols detail the most critical reactions for elaborating the this compound core. These methods—N-alkylation, N-arylation, and C-arylation—provide access to the three primary vectors for molecular diversification.

G cluster_N N-Functionalization cluster_C C-Functionalization start This compound N_Alk N-Alkyl Pyrazoles start->N_Alk N-Alkylation (Base, R-X) N_Ar N-Aryl Pyrazoles start->N_Ar N-Arylation (Pd Catalyst, Ar-X) Halogenation 4-Bromo-3-tert-butyl-1H-pyrazole start->Halogenation Bromination C_Ar 4-Aryl-3-tert-butyl-1H-pyrazole Halogenation->C_Ar Suzuki Coupling (Pd Catalyst, Ar-B(OH)₂) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pyrazole, KOH, and Solvent B Add Alkyl Halide A->B C Heat at 80°C for 2-4h B->C D Quench with Water & Extract C->D E Dry & Concentrate D->E F Column Chromatography E->F G start Pd(0)L₂ OA Oxidative Addition + Ar-X start->OA Intermediate1 Ar-Pd(II)-X(L₂) OA->Intermediate1 TM Transmetalation + Ar'-B(OH)₂ + Base Intermediate2 Ar-Pd(II)-Ar'(L₂) TM->Intermediate2 RE Reductive Elimination - Ar-Ar' RE->start Intermediate1->TM Intermediate2->RE

Sources

Introduction: The Strategic Importance of the 3-tert-butyl-1H-pyrazole Scaffold in Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of the 3-tert-butyl-1H-pyrazole scaffold in the discovery and design of modern agrochemicals.

The pyrazole ring system is a cornerstone in the architecture of modern agrochemicals, prized for its structural versatility and wide spectrum of biological activities.[1][2] As a five-membered heterocycle with two adjacent nitrogen atoms, the pyrazole scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological efficacy.[3] This has led to the development of numerous commercial fungicides, insecticides, and herbicides.[4]

Within this important chemical class, the This compound moiety has emerged as a particularly valuable building block in agrochemical research and development.[5][6] The incorporation of a sterically demanding tert-butyl group at the 3-position of the pyrazole ring profoundly influences the molecule's properties. This bulky, lipophilic group can enhance binding affinity to target enzymes, improve metabolic stability by shielding adjacent chemical bonds from degradation, and optimize the molecule's transport properties within the target pest or plant.

This guide provides a detailed exploration of the application of the this compound scaffold in the design of next-generation fungicides, insecticides, and herbicides. It offers not just a review of established principles but also detailed, field-proven protocols for the synthesis and bio-evaluation of novel agrochemical candidates, aimed at guiding researchers in their discovery efforts.

Part 1: Application in Fungicide Discovery - Targeting Fungal Respiration

The primary mechanism for many pyrazole-based fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain (Complex II) in fungi.[7][8] These Succinate Dehydrogenase Inhibitors (SDHIs) block fungal respiration, leading to a catastrophic depletion of cellular energy (ATP) and ultimately, cell death.[9][10]

The 3-tert-butyl-pyrazole moiety is a strategic component in the design of novel SDHI fungicides. The bulky tert-butyl group can serve as a crucial anchor, fitting into a hydrophobic pocket of the SDH enzyme complex, thereby increasing the potency and stability of the inhibitor-enzyme interaction.

Mechanism of Action: SDH Inhibition

The fungicidal action of pyrazole carboxamides is achieved by blocking the ubiquinone (Q) binding site of the SDH enzyme. This prevents the oxidation of succinate to fumarate, halting the flow of electrons and disrupting the entire respiratory process.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ e- Fumarate Fumarate SDH->Fumarate ComplexIII Complex III UQ->ComplexIII e- (as UQH2) ATP_Depletion ATP Depletion & Fungal Cell Death ComplexIII->ATP_Depletion Disrupted e- Flow Succinate Succinate Succinate->SDH Fungicide 3-tert-butyl-pyrazole Carboxamide (SDHI) Fungicide->SDH Inhibition

Mechanism of Succinate Dehydrogenase (SDH) Inhibition.
Protocol 1: Synthesis of a Model 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxamide Fungicide

This protocol describes a two-step synthesis of a model fungicide candidate, starting from the key intermediate 3-tert-butyl-1-methyl-1H-pyrazol-5-amine.

Step A: Synthesis of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine

This procedure is adapted from established methods for pyrazole synthesis.[11]

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge tert-butylhydrazine hydrochloride (12.45 g, 100 mmol).

  • Base Addition: Add 100 mL of 2M sodium hydroxide solution to neutralize the hydrochloride and stir until all solids dissolve.

  • Reactant Addition: Slowly add 3-aminocrotononitrile (8.21 g, 100 mmol) to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to 90°C and maintain under vigorous stirring for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, extract the biphasic mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by column chromatography on silica gel to obtain pure 3-tert-butyl-1-methyl-1H-pyrazol-5-amine.

Step B: Amide Coupling to form N-(2-chlorophenyl)-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide

  • Acid Chloride Formation: In a separate flask, prepare the pyrazole acid chloride by reacting 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. (Note: The carboxylic acid can be synthesized from the corresponding amine via Sandmeyer reaction).

  • Reaction Setup: Dissolve 3-tert-butyl-1-methyl-1H-pyrazole-5-carbonyl chloride (10 mmol) in 50 mL of anhydrous dichloromethane in a flask under a nitrogen atmosphere.

  • Amine Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of 2-chloroaniline (1.28 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 20 mL of dichloromethane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purification: Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield the final pyrazole carboxamide product.

Protocol 2: In Vitro Antifungal Bioassay (Radial Growth Inhibition)

This protocol assesses the efficacy of the synthesized compound against a common soil-borne pathogen, Rhizoctonia solani.[9][12]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Compound Stock Preparation: Dissolve the synthesized compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a 10,000 ppm stock solution.

  • Dosing the Media: While the autoclaved PDA is still molten (approx. 45-50°C), add the appropriate volume of the stock solution to achieve final test concentrations (e.g., 100, 50, 25, 10, 1 ppm). Ensure the final DMSO concentration is below 1% (v/v) in all plates, including a solvent-only control. Pour the amended media into sterile Petri dishes.

  • Inoculation: From a fresh culture of R. solani, cut a 5 mm diameter mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC50 Determination: Use the inhibition data across the concentration range to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC50) using probit analysis software.

Compound IDTarget FungusTest Concentrations (ppm)Avg. Inhibition (%) @ 50 ppmCalculated EC50 (ppm)
Model Cpd 1Rhizoctonia solani1, 10, 25, 50, 10085.215.6
Commercial Std.Rhizoctonia solani1, 10, 25, 50, 10092.58.9

Part 2: Application in Insecticide Discovery - Disrupting Energy and Muscle Function

The this compound scaffold is integral to the discovery of insecticides targeting two distinct modes of action: inhibition of mitochondrial respiration (METI) and modulation of insect ryanodine receptors (RyRs).

  • METI Acaricides/Insecticides: These compounds, such as Tebufenpyrad (which features a tert-butyl group on an attached phenyl ring), inhibit Complex I of the mitochondrial electron transport chain.[13][14] This action blocks ATP production, leading to rapid cessation of feeding, paralysis, and death.[15][16] The 3-tert-butyl group on the pyrazole core can enhance binding to this large enzyme complex.

  • Ryanodine Receptor Modulators: Diamide insecticides, a major class of modern insecticides, function by activating insect ryanodine receptors, causing an uncontrolled release of internal calcium stores.[17][18] This leads to muscle contraction, paralysis, and death. Structure-activity relationship (SAR) studies have shown that substituents at the 3-position of the pyrazole ring are critical for potent insecticidal activity.[1]

Mechanism of Action: METI Complex I Inhibition

METI insecticides bind to Complex I (NADH:ubiquinone reductase), preventing the transfer of electrons from NADH to ubiquinone. This halts the proton pumping necessary for generating the electrochemical gradient that drives ATP synthesis.

METI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH:ubiquinone reductase) UQ Ubiquinone (Q) ComplexI->UQ e- NAD NAD+ ComplexI->NAD ComplexIII Complex III UQ->ComplexIII e- Paralysis Energy Depletion, Paralysis & Death ComplexIII->Paralysis Disrupted Respiration NADH NADH NADH->ComplexI Insecticide 3-tert-butyl-pyrazole (METI) Insecticide->ComplexI Inhibition HPPD_Mechanism cluster_Pathway Carotenoid Biosynthesis Pathway HPPA 4-Hydroxyphenylpyruvate HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Bleaching Chlorophyll Photo-oxidation (Bleaching) & Plant Death Carotenoids->Bleaching Protection Lost Herbicide 3-tert-butyl-pyrazole Derivative (HPPD Inhibitor) Herbicide->HPPD Inhibition Workflow Start Identify Lead Scaffold (e.g., this compound) Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Bioassay Primary In Vitro / In Vivo Bioassays Purification->Bioassay Data Data Analysis (EC50 / LC50 / GR50) Bioassay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR SAR->Synthesis Design New Analogs Optimization Lead Optimization SAR->Optimization End Candidate Selection for Field Trials Optimization->End

Sources

Application Notes and Protocols: The Strategic Role of 3-tert-Butyl-1H-Pyrazole in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This guide delves into the specific utility of the 3-tert-butyl-1H-pyrazole motif, a highly valuable building block in pharmaceutical synthesis. The strategic incorporation of the tert-butyl group confers significant advantages, including enhanced lipophilicity, metabolic stability, and the ability to create specific steric interactions within protein binding sites, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] This document provides a comprehensive overview of the synthesis of the this compound core, detailed protocols for its functionalization, and a case study on its application in the development of targeted kinase inhibitors. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their drug discovery efforts.

Introduction: The Pyrazole Nucleus – A Privileged Scaffold

The five-membered 1,2-diazole ring system known as pyrazole is a recurring motif in a vast array of pharmaceuticals.[4] Its success stems from a combination of favorable properties: the pyrazole ring is metabolically robust, and its adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[5] This versatility has led to the development of blockbuster drugs across multiple therapeutic areas, including anti-inflammatory agents like Celecoxib, anti-cancer drugs such as Ruxolitinib and Niraparib, and treatments for erectile dysfunction like Sildenafil.[1][2][5]

The substitution pattern on the pyrazole ring is critical for modulating biological activity. The introduction of a tert-butyl group at the C3 position creates a synthon of particular interest. This bulky, lipophilic group can serve several key functions:

  • Enhanced Lipophilicity: The tert-butyl group increases the molecule's affinity for hydrophobic environments, which can improve membrane permeability and oral bioavailability.[3]

  • Steric Shielding: It can protect adjacent functional groups from metabolic degradation, prolonging the drug's half-life.

  • Target Engagement: The defined steric profile of the tert-butyl group can be exploited to achieve selective binding to a specific protein target, minimizing off-target effects.[3]

This guide will explore the synthesis and manipulation of this powerful building block, providing practical, field-tested protocols for its use in pharmaceutical research.

PART I: Synthesis of the this compound Core

The most common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6] To generate the 3-tert-butyl substitution, a precursor containing the C(CH₃)₃ moiety is required. Pinacolone is an ideal and readily available starting material for this purpose.

Protocol 1: Two-Step Synthesis of this compound-5-carboxylic Acid

This protocol outlines the synthesis of a key intermediate, this compound-5-carboxylic acid, which can be used for further derivatization or decarboxylated to yield the parent this compound. The synthesis begins with a Claisen condensation to form the necessary 1,3-dicarbonyl intermediate.

Causality: The reaction of pinacolone with diethyl oxalate under basic conditions generates a 1,3-diketoester. This intermediate possesses the two electrophilic carbonyl centers required for cyclization with hydrazine. The subsequent reaction with hydrazine hydrate proceeds via nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrazole ring.[7][8] Using hydrazine hydrate results in an unsubstituted N1 position.

Materials:

  • Pinacolone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

Step A: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl oxalate (1.0 eq) dropwise.

  • Add pinacolone (1.0 eq) dropwise to the mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketoester.

Step B: Cyclization to form Ethyl this compound-5-carboxylate

  • Dissolve the crude ethyl 5,5-dimethyl-2,4-dioxohexanoate from Step A in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor reaction completion by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pyrazole ester.

Step C: Saponification to this compound-5-carboxylic Acid

  • Dissolve the purified ester from Step B in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 60 °C for 2 hours.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Pinacolone Pinacolone + Diethyl Oxalate Dicarbonyl Ethyl 5,5-dimethyl- 2,4-dioxohexanoate Pinacolone->Dicarbonyl NaOEt, Ethanol PyrazoleEster Ethyl 3-tert-butyl- 1H-pyrazole-5-carboxylate Dicarbonyl->PyrazoleEster Reflux, Ethanol Hydrazine Hydrazine Hydrate Hydrazine->PyrazoleEster FinalAcid This compound- 5-carboxylic Acid PyrazoleEster->FinalAcid NaOH, H₂O/Ethanol caption Workflow: Synthesis of Pyrazole Core

Caption: Synthetic workflow for the core pyrazole intermediate.

PART II: Functionalization of the this compound Scaffold

With the core synthesized, strategic functionalization is paramount for generating compound libraries for drug discovery. The N1 and C5 positions are primary sites for modification to modulate the molecule's interaction with protein targets, particularly in the context of kinase inhibition where the pyrazole often serves as a hinge-binding scaffold.[9][10]

Protocol 2: Palladium-Catalyzed N-Arylation of this compound

N-arylation is a critical transformation that appends aromatic systems to the pyrazole's N1 position, enabling exploration of key hydrophobic pockets within an enzyme's active site. The Buchwald-Hartwig cross-coupling is a powerful method for this purpose.

Causality: This reaction utilizes a palladium catalyst, which undergoes oxidative addition into the aryl halide bond. A specialized phosphine ligand (e.g., XPhos) is crucial for facilitating both the oxidative addition and the subsequent reductive elimination steps that form the C-N bond. The base is required to deprotonate the pyrazole, making it sufficiently nucleophilic to attack the palladium center.[11]

Materials:

  • This compound (or its 5-carboxy derivative) (1.0 mmol)

  • Aryl bromide or triflate (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-3-tert-butyl-pyrazole.

Start This compound Arylation N-Arylation (Protocol 2) Start->Arylation Amination Nitration -> Reduction Start->Amination Carboxylation Carboxylation Start->Carboxylation N_Aryl N1-Aryl Derivatives Arylation->N_Aryl C5_Amino 5-Amino Derivatives Amination->C5_Amino C5_Carboxy 5-Carboxy Derivatives Carboxylation->C5_Carboxy Sulfonamide Sulfonamides C5_Amino->Sulfonamide Sulfonyl Chloride Urea Ureas / Amides C5_Amino->Urea Isocyanate / Acid Chloride caption Key Derivatization Pathways

Caption: Key derivatization pathways for this compound.

PART III: Case Study - Application in FLT3 Kinase Inhibitor Synthesis

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation of hematopoietic stem cells. Mutations leading to constitutive activation of FLT3 are found in approximately 30% of patients with Acute Myeloid Leukemia (AML), making it a key therapeutic target.[3] Several FLT3 inhibitors feature a urea linkage, and the 3-tert-butyl-pyrazole motif can be incorporated as a core scaffold.

A key intermediate for this purpose is 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole.[3] The tert-butyl group provides a lipophilic anchor, while the isocyanate is a reactive handle for forming the crucial urea bond with an amine-containing fragment of the drug.

Protocol 3: Synthesis of a Urea-Based FLT3 Inhibitor Precursor

Causality: This multi-step synthesis transforms a 5-amino pyrazole into a highly reactive isocyanate. The reaction of the amine with a phosgene equivalent like triphosgene, in the presence of a non-nucleophilic base, generates the electrophilic isocyanate. This intermediate readily undergoes nucleophilic attack by an amine to form a stable urea derivative, a common pharmacophore in kinase inhibitors.

Materials:

  • 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol)

  • Triphosgene (0.4 mmol)

  • Triethylamine or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Target amine (e.g., 4-fluoroaniline) (1.0 mmol)

Procedure:

Step A: Synthesis of 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole

  • SAFETY NOTE: Triphosgene is a toxic solid that releases phosgene gas. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve triphosgene (0.4 mmol) in anhydrous DCM (10 mL) in a flame-dried, three-neck flask under an Argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) and triethylamine (3.0 mmol) in anhydrous DCM (5 mL).

  • Add the amine solution dropwise to the cold triphosgene solution over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 3 hours. Monitor the formation of the isocyanate by IR spectroscopy (strong stretch at ~2270 cm⁻¹).

  • The resulting solution containing the crude isocyanate is typically used directly in the next step without purification.

Step B: Urea Formation

  • To the crude isocyanate solution from Step A, add the desired target amine (1.0 mmol) dissolved in a small amount of DCM.

  • Stir the reaction at room temperature for 2 hours. Monitor the disappearance of the isocyanate peak by IR and the formation of the product by LC-MS.

  • Once complete, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final urea-containing compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor Dimerization ATP ATP FLT3:dimer->ATP Kinase Domain Activation STAT5 STAT5 FLT3:dimer->STAT5 Phosphorylates ADP ADP ATP->ADP Phosphorylation pSTAT5 p-STAT5 (Active) STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Dimerizes & Enters Nucleus Inhibitor Urea-based Inhibitor (From Protocol 3) Inhibitor->FLT3:dimer Binds to ATP Pocket caption FLT3 Signaling and Inhibition

Caption: Simplified FLT3 signaling pathway and the mechanism of action for an ATP-competitive inhibitor.

Data Summary Tables

Table 1: Representative Pharmaceutical Compounds Featuring a Pyrazole Scaffold

Drug NameTherapeutic Target(s)Therapeutic Area
Celecoxib COX-2Anti-inflammatory[4]
Ruxolitinib JAK1, JAK2Myelofibrosis, Cancer[5][12]
Ibrutinib Bruton's Tyrosine Kinase (BTK)Leukemia, Lymphoma[5]
Niraparib PARP1, PARP2Ovarian Cancer[5]
Sildenafil PDE5Erectile Dysfunction[1]
Golidocitinib JAK1T-cell Lymphoma[12]

Table 2: Summary of Reaction Protocols

ProtocolReaction TypeKey ReagentsTypical Yield
1 Knorr Pyrazole SynthesisPinacolone, Diethyl Oxalate, Hydrazine60-80% (over 2 steps)
2 Buchwald-Hartwig N-ArylationAryl Bromide, Pd₂(dba)₃, XPhos, Base70-95%
3 Urea Synthesis via IsocyanatePyrazol-5-amine, Triphosgene, Amine65-85% (over 2 steps)

Conclusion and Future Perspectives

The this compound scaffold is a demonstrably powerful and versatile building block for modern pharmaceutical synthesis. Its unique combination of metabolic stability, lipophilicity, and steric influence makes it an attractive component for designing novel therapeutics, particularly in the highly competitive field of kinase inhibitors. The protocols detailed in this guide provide a robust framework for the synthesis and elaboration of this core, enabling the rapid generation of diverse compound libraries. As drug discovery continues to move towards highly specific and targeted therapies, the rational design of molecules around privileged scaffolds like this compound will remain a critical strategy for success. Future work will undoubtedly see this synthon applied to new target classes, further cementing the role of the pyrazole nucleus in the medicines of tomorrow.

References

  • This reference number is intentionally left blank for form
  • Al-Ostoot, F.H., Al-Tamimi, A.M., Al-Ghorbani, M., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • El-Sayed, N.N.E., El-Kafrawy, A.F., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Al-Ostoot, F.H., Al-Tamimi, A.M., Al-Ghorbani, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • MDPI (Date not available). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • ResearchGate (Date not available). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. ResearchGate.
  • MDPI (Date not available). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • MDPI (Date not available). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Organic Chemistry Portal (Date not available). Pyrazole synthesis. Organic Chemistry Portal.
  • Preprints.org (Date not available). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
  • MDPI (Date not available). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • ResearchGate (Date not available). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. ResearchGate.
  • ACS Omega (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Publications.
  • ARKAT USA (Date not available). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKAT USA.
  • This reference is not cited in the text.
  • MDPI (Date not available). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • This reference is not cited in the text.
  • PubMed Central (Date not available). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
  • This reference is not cited in the text.
  • MDPI (Date not available). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • PubMed Central (Date not available). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central.
  • MDPI (Date not available). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • This reference is not cited in the text.
  • ACS Publications (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 3-tert-Butyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Derivatives featuring a tert-butyl group at the 3-position are of particular interest due to the lipophilic and sterically bulky nature of this substituent, which can significantly enhance pharmacological properties such as potency and metabolic stability. This document provides a comprehensive guide to a robust and efficient one-pot synthesis of 3-tert-butyl-1H-pyrazole derivatives, designed for researchers in synthetic chemistry and drug development. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and present a comparative analysis of various synthetic strategies.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in a wide array of pharmacologically active agents, demonstrating anti-inflammatory, analgesic, anti-cancer, and anti-obesity properties, among others.[2][3] The versatility of the pyrazole ring allows for extensive structural modifications at multiple positions, enabling fine-tuning of its biological activity.[4] The introduction of a tert-butyl group, a bulky and lipophilic moiety, is a common strategy in drug design to improve target engagement and pharmacokinetic profiles. Therefore, developing efficient and scalable synthetic routes to 3-tert-butyl-1H-pyrazoles is a critical endeavor for advancing drug discovery programs.[5]

Synthetic Strategies: The Power of One-Pot Reactions

The classical and most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] One-pot methodologies, where reactants are subjected to successive chemical reactions in a single reactor, are highly advantageous as they eliminate the need for isolating intermediate compounds, thereby saving time, resources, and reducing waste.[9]

Several one-pot strategies for pyrazole synthesis have been developed, including:

  • Cyclocondensation of 1,3-Diketones: The most direct route, involving the reaction of a β-diketone with hydrazine.[10] For our target molecule, the key precursor is a pivaloyl-substituted β-diketone like 4,4-dimethyl-1-aryl-pentane-1,3-dione.

  • Three-Component Reactions: These methods often involve the in situ generation of the 1,3-dicarbonyl intermediate. For instance, a ketone, an aldehyde, and hydrazine can be condensed in a single pot to form the pyrazole ring, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[11]

  • Chalcone-Based Syntheses: α,β-Unsaturated ketones (chalcones) can react with hydrazine in a one-pot fashion to yield pyrazoles.[12][13] This process involves a Michael addition followed by cyclization and oxidation.

This guide will focus on the most reliable and straightforward approach: the direct cyclocondensation of a readily available tert-butyl-containing 1,3-diketone with hydrazine hydrate.

General Reaction Mechanism

The formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine is a classic example of a condensation reaction. The process can be broken down into three key steps, as illustrated in the diagram below.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diketone 1,3-Diketone (pivaloyl-substituted) Hydrazone Hydrazone Intermediate Diketone->Hydrazone 1. Nucleophilic Attack & Condensation Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate 2. Intramolecular Cyclization Pyrazole This compound Derivative Cyclic_Intermediate->Pyrazole 3. Dehydration (Aromatization)

Caption: General mechanism for Knorr pyrazole synthesis.

  • Nucleophilic Attack and Condensation: One of the nitrogen atoms of the hydrazine molecule acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-diketone. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered cyclic intermediate (a hemiaminal).

  • Dehydration: The cyclic intermediate readily loses a second molecule of water to form a stable, aromatic pyrazole ring. When using an unsymmetrical diketone, a mixture of regioisomers can be formed, although steric hindrance from the tert-butyl group often favors the formation of one major product.[8]

Experimental Workflow Overview

The one-pot synthesis protocol follows a streamlined workflow designed for efficiency and high yield. The process involves simple mixing, heating under reflux, and standard purification techniques.

workflow start Start reactants Combine Reactants - 1,3-Diketone - Hydrazine Hydrate - Solvent (e.g., Ethanol) start->reactants reflux Heat to Reflux (Monitor by TLC) reactants->reflux workup Aqueous Workup - Cool Reaction - Remove Solvent - Extract with Organic Solvent reflux->workup purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize product Final Product characterize->product

Caption: High-level experimental workflow for one-pot pyrazole synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-tert-butyl-5-phenyl-1H-pyrazole as a representative example.

Materials & Reagents:

  • 1-Phenyl-4,4-dimethyl-1,3-pentanedione (Pivaloylacetophenone)

  • Hydrazine hydrate (~64% solution in water)

  • Ethanol (Absolute)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-4,4-dimethyl-1,3-pentanedione (e.g., 10 mmol, 1.0 eq) in absolute ethanol (40 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 12 mmol, 1.2 eq) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C).

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash them with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, the product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Comparative Analysis of One-Pot Methods

Different one-pot methodologies offer various advantages depending on the available starting materials and desired substitution patterns. The table below summarizes key parameters for several approaches.

MethodKey ReactantsCatalyst/ConditionsTypical YieldsAdvantages & Considerations
Knorr Synthesis 1,3-Diketone, HydrazineAcid or base catalyst (often optional), Reflux in EtOH75-95%Highly reliable, uses readily available starting materials. Potential for regioisomer formation with unsymmetrical diketones.[7]
Chalcone-Based Chalcone, HydrazineI₂/DMSO or other oxidizing agent, Heat60-90%Good for synthesizing 3,5-diaryl pyrazoles. Requires an oxidation step which can add complexity.[14][15]
Three-Component Aldehyde, Ketone, Hydrazinep-TsOH, Cu(OAc)₂, or other catalysts, Heat62-94%High atom economy, builds complexity quickly. Optimization can be challenging, and side reactions are possible.[11][16]
Enzyme-Catalyzed Benzaldehyde, Nitroolefin, Phenyl hydrazineImmobilized Lipase (TLL@MMI), 45°C in EtOH49-90%Green chemistry approach, operates under mild conditions. May have limited substrate scope and requires catalyst preparation.[17]

Conclusion

The one-pot synthesis of this compound derivatives via the cyclocondensation of a pivaloyl-substituted 1,3-diketone with hydrazine is a highly efficient, scalable, and reliable method. It provides a straightforward entry point to a class of compounds with significant potential in drug discovery and development. By understanding the underlying mechanism and following the detailed protocol, researchers can readily access these valuable scaffolds for further investigation.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. [Link]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]
  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry. [Link]
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
  • One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent.
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.
  • A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Research Journal of Chemistry and Environment. [Link]
  • The proposed general mechanism for the synthesis of 1-acetyl pyrazoline...
  • Green, One-Pot Synthesis of Pyrazole derivatives based on Chalcones.
  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank. [Link]
  • One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]
  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl...
  • SYNTHESIS METHODS OF PYRAZOLE DERIV
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Unpublished. [Link]
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. [Link]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
  • recent advances in the synthesis of new pyrazole deriv

Sources

Application Notes and Protocols for the Solvent-Free Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Green Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development.[1][2][3][4] Compounds incorporating this five-membered heterocyclic ring exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][4] The market presence of drugs like Celecoxib, Rimonabant, and various agricultural agents underscores the therapeutic and commercial significance of pyrazole derivatives.[2][4]

Traditionally, the synthesis of pyrazoles has relied on methods that often involve volatile, toxic, and environmentally harmful organic solvents.[5][6] These conventional approaches not only pose ecological concerns but also frequently necessitate laborious purification steps to remove solvent residues.[6] In alignment with the principles of green chemistry, there is a pressing need for cleaner, more efficient, and sustainable synthetic methodologies.[1][7][8] Solvent-free synthesis emerges as a powerful strategy to address these challenges, offering numerous advantages such as reduced pollution, enhanced reaction rates, lower energy consumption, and simplified product isolation.[6][8][9]

This comprehensive guide provides detailed application notes and protocols for the solvent-free synthesis of pyrazole derivatives, targeting researchers, scientists, and professionals in drug development. We will delve into three prominent and effective solvent-free techniques: Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis, and Mechanochemical Synthesis (Grindstone Chemistry). Each section will not only present step-by-step protocols but also explain the underlying principles and experimental rationale, empowering you to adapt and optimize these methods for your specific research needs.

Core Principles of Solvent-Free Pyrazole Synthesis

The quintessential method for constructing the pyrazole ring involves the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative. In the absence of a solvent, the reactants are brought into intimate contact through the application of external energy, such as heat, microwave irradiation, ultrasonic waves, or mechanical grinding. This direct interaction often leads to significantly accelerated reaction kinetics compared to solution-phase chemistry.

Figure 1: Conceptual overview of solvent-free pyrazole synthesis methodologies.

Methodology 1: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering rapid and uniform heating, which dramatically reduces reaction times and often improves yields.[2][10] In solvent-free MAOS, the reactants directly absorb microwave energy, leading to efficient heat transfer and molecular agitation, thereby accelerating the reaction.[8][10]

Application Note: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives

This protocol details an efficient one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aromatic aldehyde under solvent-free microwave irradiation.[11]

Rationale: The one-pot nature of this reaction is highly advantageous, eliminating the need to isolate intermediate products and thereby saving time and resources.[11] Microwave irradiation serves to rapidly drive the initial Knorr condensation to form the pyrazolone intermediate, which then undergoes a Knoevenagel condensation with the aldehyde, all within a single reaction vessel.[11]

Experimental Protocol
  • Reagent Preparation: In a dedicated microwave reaction tube, combine the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), the substituted hydrazine (e.g., phenylhydrazine, 0.3 mmol), and the substituted aromatic aldehyde (0.3 mmol).

  • Microwave Irradiation: Place the sealed reaction tube into the cavity of a scientific microwave reactor. Irradiate the mixture at 420 W for 10 minutes.[11] Note: The optimal power and time may vary depending on the specific substrates and microwave apparatus used. Preliminary optimization experiments are recommended.

  • Work-up and Purification: After irradiation, allow the reaction mixture to cool to room temperature. The resulting solid product can often be purified by simple recrystallization from a suitable solvent like ethanol. If necessary, flash column chromatography can be employed to achieve higher purity.

  • Characterization: Confirm the structure of the synthesized pyrazolone derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: Workflow for microwave-assisted pyrazolone synthesis.

Methodology 2: Ultrasound-Assisted Solvent-Free Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique energy source for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a dramatic acceleration of reaction rates.[12][13]

Application Note: Synthesis of Substituted Pyrazolones from β-Keto Esters and Hydrazines

This protocol describes the synthesis of pyrazolone derivatives through the condensation of various β-keto esters with hydrazine derivatives under solvent-free conditions using ultrasonic irradiation.[13]

Rationale: Ultrasound provides the necessary energy to facilitate the reaction between the solid/liquid reactants in the absence of a solvent. The intense mixing and localized energy from cavitation ensure efficient mass transfer and reaction initiation at ambient temperature, making it a highly energy-efficient method.[13]

Experimental Protocol
  • Reagent Preparation: In a thick-walled glass tube, add the β-keto ester (1 mmol) and the hydrazine derivative (1 mmol).

  • Ultrasonic Irradiation: Immerse the lower part of the tube in the water bath of an ultrasonic cleaner. Irradiate the mixture with ultrasound at a frequency of 40-50 kHz for the specified time (typically 5-15 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solidified product is washed with cold water and then recrystallized from ethanol to afford the pure pyrazolone derivative.

  • Characterization: The structure of the product is confirmed by spectroscopic methods (IR, ¹H NMR, ¹³C NMR).

Methodology 3: Mechanochemical Synthesis (Grindstone Chemistry)

Mechanochemistry utilizes mechanical force to induce chemical reactions.[14][15] By grinding solid reactants together in a mortar and pestle or a ball mill, chemical bonds can be broken and formed. This solvent-free technique is not only environmentally friendly but can also lead to the formation of products that are difficult to obtain through traditional solution-phase synthesis.[14][15]

Application Note: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine

This protocol outlines the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine via a one-pot mechanochemical process using a ball mill.[14]

Rationale: This method avoids the need for solvents and heating, relying on the mechanical energy from ball milling to drive the reaction. The initial condensation of hydrazine with the chalcone is followed by an in-situ oxidation to form the aromatic pyrazole ring. The use of an inexpensive oxidant like sodium persulfate makes this a cost-effective and green alternative.[14][16]

Experimental Protocol
  • Initial Grinding: Place the chalcone derivative (1 mmol), hydrazine hydrate (1.5 mmol), and stainless-steel balls into a milling jar.

  • First Milling: Mill the mixture at a high frequency (e.g., 30 Hz) for 30 minutes.

  • Addition of Oxidant: Open the jar and add an oxidant such as sodium persulfate (Na₂S₂O₈) or ceric ammonium nitrate (CAN) (2 mmol).

  • Second Milling: Seal the jar and continue milling for another 30-60 minutes.

  • Work-up and Purification: After the second milling, disperse the reaction mixture in water and collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent.

  • Characterization: Verify the structure of the synthesized pyrazole using appropriate analytical techniques.

Figure 3: Workflow for the mechanochemical synthesis of pyrazoles.

Comparative Data of Solvent-Free Synthesis Methods

MethodTypical ReactantsEnergy SourceReaction TimeYieldsKey Advantages
Microwave-Assisted β-ketoesters, hydrazines, aldehydesMicrowave Irradiation5-15 minutesGood to Excellent (51-98%)[11]Rapid heating, high yields, one-pot capabilities.[10][11][17]
Ultrasound-Assisted β-keto esters, hydrazinesUltrasonic Waves5-15 minutesGood to ExcellentEnergy efficient, mild conditions, simple setup.[13][18][19]
Mechanochemical Chalcones, hydrazinesMechanical Grinding60-90 minutesHighAvoids heating, eco-friendly, can access unique reactivity.[14][15][16]

Conclusion and Future Outlook

The adoption of solvent-free synthesis methodologies represents a significant advancement in the production of pyrazole derivatives, aligning with the growing demand for sustainable and environmentally responsible chemical practices.[1][8] The protocols detailed herein for microwave-assisted, ultrasound-assisted, and mechanochemical synthesis offer robust, efficient, and versatile alternatives to traditional solvent-based methods. These techniques not only minimize environmental impact but also frequently provide benefits in terms of reaction speed, yield, and simplified purification.[6][9] As the fields of green chemistry and process development continue to evolve, the principles and practices outlined in these application notes will undoubtedly serve as a valuable foundation for the next generation of pyrazole synthesis and drug discovery.

References

  • Vertex AI Search. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI.
  • Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions.
  • Bentham Science. (2022). An Ultrasound-Assisted Solvent and Catalyst-Free Synthesis of Structurally Diverse Pyrazole Centered 1,5-disubstituted Tetrazoles via One-Pot Four-Component Reaction.
  • Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • International Journal of Research Publication and Reviews. (2025). Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry.
  • SlideShare. (n.d.). Solventless reaction in green chemistry.
  • ResearchGate. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • MDPI. (n.d.). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
  • ScienceGate. (n.d.). An ultrasound-assisted solvent and catalyst-free synthesis of structurally diverse pyrazole centered 1,5-disubstituted tetrazoles via one-pot four-component reaction.
  • Fiveable. (n.d.). Solvent-free reactions Definition.
  • SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Bentham Science. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
  • NIH. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • Indian Academy of Sciences. (n.d.). Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure.
  • ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives.
  • ResearchGate. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
  • DergiPark. (2023). Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry.
  • ResearchGate. (n.d.). Solvent free synthesis of pyrazole derivatives under MW irradiation.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • ResearchGate. (2025). ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling.
  • NIH. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles.
  • IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
  • ResearchGate. (2025). Convenient ultrasound mediated synthesis of substituted pyrazolones under solvent-free conditions.
  • Parvatibai Chowgule College. (n.d.). Grindstone chemistry.
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • NIH. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
  • NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • YouTube. (2019). synthesis of pyrazoles.
  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
  • NIH. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds.

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling with 3-tert-butyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth exploration of its application to a particularly valuable class of heterocycles: 3-tert-butyl-1H-pyrazole derivatives. These motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of biologically active molecules.[2][3][4] This document will move beyond a simple recitation of protocols, instead offering a detailed rationale for experimental design, troubleshooting common challenges, and providing a robust framework for the successful synthesis of functionalized pyrazole-containing compounds.

Introduction: The Significance of Pyrazole Scaffolds and the Power of Cross-Coupling

The pyrazole nucleus is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved therapeutics and compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The strategic introduction of substituents onto the pyrazole ring is a cornerstone of drug design, allowing for the fine-tuning of a molecule's pharmacological profile. The 3-tert-butyl group, in particular, can impart desirable properties such as increased metabolic stability and enhanced binding affinity.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, provides a powerful and versatile method for forging C-C bonds.[7][8] Its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[1] When applied to N-heterocycles like pyrazoles, this reaction opens a direct and efficient pathway to novel, functionalized compounds that would be challenging to access through other means.[9][10]

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_RX R1-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R2-B(OR)2 Base PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-pseudohalide) bond of the pyrazole derivative (R1-X), forming a Pd(II) intermediate.[12]

  • Transmetalation: The organic group (R2) from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[13][14][15]

  • Reductive Elimination: The two organic fragments (R1 and R2) are coupled, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[12]

Key Reagents and Parameters: A Guide to Rational Selection

The success of a Suzuki-Miyaura coupling with this compound derivatives hinges on the judicious selection of several key components.

The Pyrazole Electrophile (R1-X)

The choice of the leaving group (X) on the pyrazole ring significantly impacts the rate of oxidative addition. The general reactivity trend is I > Br > OTf > Cl > OTs/OMs.[12] While iodides and bromides are highly reactive, the corresponding chlorides and tosylates offer advantages in terms of cost and availability, though they may require more active catalyst systems.[12][16] For N-unsubstituted pyrazoles, protection of the N-H proton may be necessary to prevent side reactions, although recent advances have developed protocols for the direct coupling of unprotected N-heterocycles.[9][10]

The Organoboron Reagent (R2-B(OR)2)

Boronic acids are the most common organoboron reagents. However, boronic esters (e.g., pinacol esters) and potassium trifluoroborates offer enhanced stability and are less prone to protodeboronation, a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[13][17][18] The synthesis of pyrazole-4-boronic acid pinacol ester has been reported through methods such as Miyaura borylation of the corresponding halide or via lithium-halogen exchange followed by reaction with a boron source.[19][20][21]

The Palladium Catalyst: Precatalyst and Ligand

The choice of the palladium source and its associated ligand is critical for achieving high yields and turnover numbers.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. More recently, preformed palladium(II) precatalysts, such as those featuring N-heterocyclic carbene (NHC) ligands or Buchwald-type biarylphosphine ligands, have gained popularity due to their air and moisture stability and high catalytic activity.[22][23][24][25] Palladacycles also serve as highly active precatalysts.[23]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic choice. However, for challenging substrates like heteroaryl chlorides or sterically hindered partners, bulky and electron-rich phosphines such as the Buchwald ligands (e.g., XPhos, SPhos) are often superior.[17][22]

    • N-Heterocyclic Carbenes (NHCs): NHCs form strong bonds with palladium, leading to highly stable and active catalysts that are particularly effective for difficult couplings.[24][26]

The Base: More Than Just a Proton Scavenger

The base plays a crucial role in the transmetalation step.[14][15][27] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[28] The choice of base can significantly influence the reaction outcome.

BaseStrengthCommon Applications & Considerations
K₂CO₃, Na₂CO₃ ModerateWidely used, often in aqueous solvent mixtures. Effective for many standard couplings.[27][29]
K₃PO₄, Cs₂CO₃ StrongOften required for less reactive substrates (e.g., aryl chlorides) and sterically hindered couplings.[9][17][30]
KF WeakCan be beneficial in minimizing protodeboronation of sensitive boronic acids.[13][17]
Organic Bases (e.g., Et₃N, DIPEA) WeakUsed when inorganic bases are incompatible with other functional groups in the substrates.[27]
The Solvent System

The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic solvents are commonly employed, often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.[12]

  • Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF).

  • Aqueous Mixtures: A mixture of an organic solvent and water (e.g., Dioxane/H₂O) is frequently used to dissolve the inorganic base.[7][22]

  • Green Solvents: Efforts are ongoing to develop Suzuki-Miyaura couplings in more environmentally benign solvents.[31]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

General Protocol for Suzuki-Miyaura Coupling of a 3-tert-butyl-5-bromopyrazole with an Arylboronic Acid

Protocol_Workflow Start Start: Assemble Reactants Setup Reaction Setup: - Oven-dried flask with stir bar - Add 3-tert-butyl-5-bromopyrazole (1.0 equiv) - Add Arylboronic acid (1.2 equiv) - Add K2CO3 (2.0 equiv) Start->Setup Degas Degassing: - Evacuate and backfill with Argon (3x) Setup->Degas Solvent Add Solvents: - Degassed 1,4-Dioxane - Degassed H2O Degas->Solvent Catalyst Add Catalyst: - Pd(PPh3)4 (0.05 equiv) - Purge with Argon Solvent->Catalyst Reaction Reaction: - Heat to 90-100 °C - Stir for 4-12 h - Monitor by TLC/LC-MS Catalyst->Reaction Workup Work-up: - Cool to RT - Quench with H2O - Extract with Ethyl Acetate Reaction->Workup Purify Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography Workup->Purify End End: Characterize Product Purify->End

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 3-tert-butyl-5-bromopyrazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-tert-butyl-5-bromopyrazole, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol for Coupling with a Less Reactive Aryl Chloride using a Buchwald Precatalyst

For less reactive electrophiles, such as a 3-tert-butyl-5-chloropyrazole, a more active catalyst system is generally required.

Materials:

  • 3-tert-butyl-5-chloropyrazole (1.0 mmol)

  • Arylboronic acid pinacol ester (1.5 mmol)

  • XPhos Pd G2 precatalyst (0.02 mmol)

  • K₃PO₄ (2.0 mmol)

  • tert-Amyl alcohol (2 mL, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add 3-tert-butyl-5-chloropyrazole, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G2 precatalyst to a reaction vial equipped with a stir bar.

  • Add degassed tert-amyl alcohol.

  • Seal the vial and heat to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Follow the work-up and purification procedure outlined in Protocol 4.1.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh batch of catalyst or a more active precatalyst (e.g., Buchwald or NHC-based).[17][22] Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[17] Increase the reaction temperature.
Protodeboronation of Boronic Acid Base is too strong; Presence of excess water; High temperature.Use a milder base such as KF.[17] Use an anhydrous solvent system if possible. Consider using a more stable boronic ester or trifluoroborate.[18]
Homocoupling of Boronic Acid Presence of oxygen.Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[17]
Decomposition of Starting Material Reaction temperature is too high; Incompatible functional groups.Lower the reaction temperature and extend the reaction time. Protect sensitive functional groups if necessary.
Difficulty with Sterically Hindered Substrates Steric clash impeding transmetalation or reductive elimination.Employ a catalyst with bulky ligands (e.g., XPhos, SPhos) to promote these steps.[17] Use a strong base and higher temperatures.[17]

Conclusion

The Suzuki-Miyaura coupling is a robust and highly adaptable tool for the synthesis of functionalized this compound derivatives. By understanding the underlying mechanism and the roles of the various reaction components, researchers can rationally design experiments, troubleshoot challenges, and efficiently access a diverse range of novel compounds. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][11]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][12]
  • Organic Chemistry Portal. Suzuki Coupling. [Link][13]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link][7]
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][8]
  • Journal of the American Chemical Society. (2019, August 28).
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link][14]
  • MDPI.
  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link][15]
  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link][28]
  • National Institutes of Health.
  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link][23]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • PMC - PubMed Central. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link][4]
  • MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link][6]
  • ACS Publications. (2022, February 2). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. [Link][24]
  • ACS Publications. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. [Link][25]
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link][1]
  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link][29]
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
  • Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester. [19]
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link][30]
  • PMC - NIH. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
  • Journal of the American Chemical Society.
  • PMC - PubMed Central.
  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
  • PMC - NIH.
  • Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. [20]
  • ElectronicsAndBooks.

Sources

Introduction: The Versatility of the 3-tert-Butyl-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Condensation Reactions of 3-tert-Butyl-1H-pyrazole: Protocols and Mechanistic Insights

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design. The introduction of a tert-butyl group at the 3-position, yielding this compound, imparts specific steric and electronic characteristics that researchers can leverage. The bulky tert-butyl group enhances lipophilicity and can act as a metabolic shield, increasing the in vivo stability of drug candidates. Furthermore, its steric bulk plays a crucial role in directing the regioselectivity of condensation reactions, primarily favoring substitution at the less hindered N1 nitrogen atom.

This guide provides a comprehensive overview of the key condensation reactions involving this compound. We will move beyond simple procedural lists to explore the underlying mechanisms, the rationale behind experimental choices, and detailed, field-proven protocols for researchers in organic synthesis and drug development.

The reactivity of the pyrazole ring is dictated by its two distinct nitrogen atoms. One nitrogen atom is pyridine-like (basic, proton-accepting), while the other is pyrrole-like, bearing a proton (N-H) that is moderately acidic.[5][6] Deprotonation of the pyrrole-like nitrogen generates a highly nucleophilic pyrazolate anion, which is central to many of the condensation reactions discussed herein, particularly N-alkylation and N-arylation.

Part 1: N-Functionalization via Condensation Reactions

The most prevalent and synthetically valuable condensation reactions involving this compound occur at the nitrogen atoms. These reactions provide a direct route to a vast array of N-substituted pyrazoles with diverse functionalities.

N-Alkylation: Building Molecular Complexity

N-alkylation is a fundamental transformation for modifying the pyrazole core. The reaction typically proceeds via nucleophilic attack of the pyrazolate anion on an alkyl electrophile.

Mechanistic Rationale & Regiocontrol: In an unsymmetrical pyrazole such as this compound, two regioisomeric products are possible upon N-alkylation. However, the large steric footprint of the tert-butyl group at the C3 position effectively shields the adjacent N2 atom. Consequently, alkylation overwhelmingly occurs at the less sterically hindered N1 position.[7][8] This high degree of regioselectivity is a significant synthetic advantage. While base-mediated reactions are common, acid-catalyzed methods using electrophiles like trichloroacetimidates offer a valuable alternative, avoiding the need for strong, sensitive bases.[7][9]

Experimental Protocol 1: Base-Mediated N-Alkylation with Benzyl Bromide

This protocol describes a standard procedure for the N-alkylation of this compound using sodium hydride to generate the nucleophilic pyrazolate anion.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the pyrazole in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium pyrazolate may result in a thicker suspension.

  • Add benzyl bromide (1.05 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-3-tert-butyl-1H-pyrazole.

Data Presentation: Representative N-Alkylation Conditions

ElectrophileBaseCatalystSolventTemperatureTypical YieldReference
Alkyl HalideNaH, K₂CO₃, Cs₂CO₃-DMF, ACN0 °C to RTGood to Excellent[8]
Trichloroacetimidate-TfOH, BF₃·OEt₂DCM, DCERTGood[7][9]
Alcohol-ZeoliteGas Phase200-350 °CGood[10]

Visualization: Mechanism of N-Alkylation

Caption: General mechanism for base-mediated N-alkylation of pyrazole.

N-Arylation: Forging C-N Bonds with Aryl Partners

The formation of N-aryl pyrazoles is critical for developing compounds targeting biological systems, where aryl groups often serve as key pharmacophoric elements. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.

Mechanistic Rationale & Regiocontrol: The Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed) are the premier methods for N-arylation.[11][12] Both involve a catalytic cycle where the metal center facilitates the coupling of the pyrazole nitrogen with an aryl halide. As with N-alkylation, the steric hindrance of the 3-tert-butyl group ensures high regioselectivity for the N1 isomer.[13] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be substrate-dependent.

Experimental Protocol 2: Copper-Catalyzed N-Arylation with 4-Iodotoluene (Ullmann-Type)

This protocol outlines a typical Ullmann-type N-arylation procedure.

Materials:

  • This compound

  • 4-Iodotoluene

  • Copper(I) iodide (CuI)

  • L-Proline or a suitable diamine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dioxane

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.1 eq), L-Proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add this compound (1.2 eq) and 4-iodotoluene (1.0 eq).

  • Add anhydrous DMSO via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc and filter through a pad of Celite to remove insoluble copper salts. Wash the pad with additional EtOAc.

  • Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford 3-tert-butyl-1-(p-tolyl)-1H-pyrazole.

Visualization: Simplified Catalytic Cycle for N-Arylation

N_Arylation_Cycle Buchwald-Hartwig N-Arylation Cycle (M = Pd) M0 M(0) M_OA Ar-M(II)-X M0->M_OA Oxidative Addition M_N Ar-M(II)-Py M_OA->M_N Ligand Exchange M_N->M0 Reductive Elimination Product Ar-Py M_N->Product ArX Ar-X ArX->M0 Pyrazole Py-H Pyrazole->M_OA Base Base Base->M_OA

Caption: Simplified catalytic cycle for Palladium-catalyzed N-arylation.

Part 2: Condensation at the Pyrazole Ring

While N-functionalization is dominant, condensation reactions can also be directed to the carbon atoms of the pyrazole ring, typically after prior functionalization. A highly relevant and illustrative example involves the condensation of an aminopyrazole derivative with an aldehyde to form an imine (a Schiff base), a key step in many multi-component reactions.

Imine Formation: Condensation with Aldehydes

The reaction between an amino-substituted pyrazole and an aldehyde is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a C=N double bond and the elimination of water.

Mechanistic Rationale: This reaction is often catalyzed by acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amino group. The resulting hemiaminal intermediate then eliminates a molecule of water to form the stable imine product. A solvent-free approach at elevated temperatures can also drive the reaction by facilitating the removal of water.[14]

Experimental Protocol 3: Condensation of 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole with p-Anisaldehyde

This protocol is adapted from a reported solvent-free synthesis, demonstrating an efficient and green approach to imine formation.[14]

Materials:

  • 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Sodium borohydride (NaBH₄) and Methanol (for optional subsequent reduction)

Procedure for Imine Synthesis:

  • In a 10 mL open-topped reaction tube, combine 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) and p-anisaldehyde (1.0 eq).

  • Heat the resulting mixture in a sand bath or heating block to 120 °C for 2 hours under solvent-free conditions.

  • Water vapor will condense on the walls of the tube; it can be removed with a cotton swab on a spatula.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the mixture to ambient temperature. The resulting product, (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine, is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or chromatography.

Self-Validation Note: The protocol can be extended to a one-pot reductive amination. After cooling the imine, it can be dissolved in methanol and treated with NaBH₄ to yield the corresponding secondary amine, confirming the successful formation of the imine intermediate.[14]

Visualization: Mechanism of Imine Formation

Caption: Key steps in the condensation of an aminopyrazole with an aldehyde.

Conclusion and Outlook

The this compound scaffold is a synthetically tractable and highly valuable building block. Its condensation reactions are dominated by N-alkylation and N-arylation, which proceed with excellent and predictable regioselectivity at the N1 position due to the steric influence of the tert-butyl group. These reactions, facilitated by robust base-mediated or transition-metal-catalyzed protocols, provide reliable access to a wide range of functionalized pyrazoles. Furthermore, derivatives such as aminopyrazoles readily undergo condensation with carbonyl compounds, opening pathways to more complex heterocyclic systems. The protocols and mechanistic insights provided here serve as a foundational guide for researchers aiming to exploit the unique properties of this compound in the design and synthesis of novel molecules for drug discovery and beyond.

References

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Bousquet, P. T., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7336. [Link]
  • Karrouchi, K., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2196-2244. [Link]
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6530. [Link]
  • Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. (n.d.).
  • Archana, D., et al. (2018). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. International Journal of Pharmaceutical Sciences and Research, 9(10), 4253-4259. [Link]
  • Bernardes, G. J. L., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
  • A mechanism of pyrazole forming reaction. (n.d.).
  • Freeman, F. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-74. [Link]
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). Molbank, 2022(4), M1486. [Link]
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). MDPI. [Link]
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Organics, 3(2), 109-122. [Link]
  • (PDF) (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022).
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank, 2021(4), M1281. [Link]
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. [Link]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molbank, 2023(3), M1653. [Link]
  • N-alkylation method of pyrazole. (1996).
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2015). Organic Syntheses, 92, 294-307. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4933. [Link]
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2015). The Journal of Organic Chemistry, 80(22), 11467-11476. [Link]
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. (n.d.).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2015). Oriental Journal of Chemistry, 31(2), 705-716. [Link]
  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (1979). Australian Journal of Chemistry, 32(10), 2203-2213. [Link]
  • N-arylation of 3-alkoxypyrazoles, the case of the pyridines. (2010). Institut Pasteur. [Link]
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). [Link]

Sources

Introduction: The 3-tert-Butyl-1H-Pyrazole Core - A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of the 3-tert-Butyl-1H-Pyrazole Ring: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for three-dimensional molecular exploration have cemented its status as a "privileged structure."[5][6] Among its many derivatives, the this compound motif is of particular interest. The sterically demanding tert-butyl group at the C3 position not only imparts specific lipophilicity and metabolic stability but also directs the regioselectivity of further functionalization, making it a valuable starting point for the synthesis of complex molecules, including potent pharmacological agents.[1][7]

This guide provides a comprehensive overview of the key strategies for functionalizing the this compound ring. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into regioselective manipulations at the N1, C4, and C5 positions. Each section is designed to be a self-validating system, complete with detailed protocols, mechanistic explanations, and data presented for clarity and reproducibility.

Understanding the Reactivity of the Pyrazole Ring

The reactivity of the pyrazole ring is governed by the electronic interplay between the two nitrogen atoms and the three carbon atoms. The N1 nitrogen is a pyrrole-like, acidic nitrogen with a lone pair contributing to the aromatic system, while the N2 nitrogen is a pyridine-like, basic sp2-hybridized atom.[8] This electronic arrangement dictates the sites of reactivity:

  • N1-Position: The N-H proton is acidic and can be readily removed by a base, making the N1 position a prime site for nucleophilic attack on various electrophiles (alkylation, acylation, arylation).

  • C4-Position: This position has the highest electron density in the ring, making it the most susceptible to electrophilic substitution reactions like halogenation and nitration.[8]

  • C5-Position: Flanked by the two nitrogen atoms, the C5 position is more electron-deficient than C4. Functionalization at this site often requires more advanced strategies, such as directed C-H activation or deprotonation with strong organometallic bases.[8]

The diagram below illustrates the primary sites for functionalization on the this compound core.

Caption: Key reactive sites on the this compound scaffold.

Part 1: N1-Functionalization - Gateway to Diverse Derivatives

The most common initial modification of the this compound ring occurs at the N1 position. This step is crucial as the nature of the N1-substituent can significantly influence the molecule's biological activity and subsequent reactivity.

N-Alkylation

N-alkylation is a fundamental transformation, typically proceeding via an SN2 mechanism after deprotonation of the pyrazole nitrogen. The choice of base and solvent is critical for achieving high yields and avoiding side reactions.

Causality and Experimental Choices:

  • Base Selection: Strong bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction to completion, especially with less reactive alkyl halides. Weaker bases such as potassium carbonate (K₂CO₃) are often sufficient and offer a milder, safer alternative, particularly for activated electrophiles like benzyl or allyl halides.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the base without interfering with the nucleophilic pyrazole anion.

  • Alternative Electrophiles: Beyond alkyl halides, trichloroacetimidates can be used as potent electrophiles under Brønsted acid catalysis, providing an alternative pathway that avoids strong bases.[9][10] This method is particularly useful for introducing secondary alkyl groups like phenethyl.[9]

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product pyrazole This compound deprotonation Deprotonation (Formation of Pyrazolate Anion) pyrazole->deprotonation 1. Add Base in Aprotic Solvent base Base (e.g., NaH, K2CO3) base->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 SN2 Attack alkyl_halide->sn2 deprotonation->sn2 2. Add R-X product N1-Alkylated Pyrazole sn2->product 3. Workup & Purification

Caption: Workflow for the N-alkylation of this compound.

Protocol 1: General Procedure for N-Alkylation

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate (anhydrous)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the pyrazole (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. If using K₂CO₃ (2.0 eq), the cooling step may not be necessary.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the aqueous layer with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 2: C-Functionalization - Precision Chemistry on the Pyrazole Core

Direct modification of the carbon atoms of the pyrazole ring allows for the introduction of key pharmacophores and synthetic handles. Regioselectivity is the primary challenge and is dictated by the inherent electronics of the ring and the chosen methodology.

Electrophilic Substitution at the C4-Position

The C4 position is the kinetic site for electrophilic attack. Halogenation and nitration are two of the most synthetically useful transformations at this position.

A. Halogenation: The introduction of a halogen atom (Cl, Br, I) at the C4 position creates a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira). N-halosuccinimides (NCS, NBS, NIS) are commonly used as they are safe and effective electrophilic halogen sources.[11]

B. Nitration: Nitration introduces a nitro group, a versatile functional group that can be reduced to an amine or used as a powerful electron-withdrawing group. A mixture of nitric acid and sulfuric acid is the classic nitrating agent, though milder conditions using nitric acid in trifluoroacetic anhydride can also be effective.[12][13]

Table 1: Comparison of C4-Electrophilic Substitution Conditions

ReactionReagent(s)Solvent(s)Typical Temp.Key Insight
Bromination N-Bromosuccinimide (NBS)Acetonitrile, DMF, DMSORoom Temp.Highly regioselective for C4. DMSO can act as both solvent and catalyst.[11]
Chlorination N-Chlorosuccinimide (NCS)Acetonitrile, CH₂Cl₂Room Temp.Generally proceeds smoothly under neutral conditions.
Iodination N-Iodosuccinimide (NIS)Acetonitrile, DMFRoom Temp.Provides the C4-iodo derivative, which is highly useful for palladium-catalyzed cross-coupling reactions.
Nitration HNO₃ / H₂SO₄H₂SO₄0 °C to RTHarsh conditions, but effective. Requires careful control of temperature and stoichiometry.
Nitration HNO₃ / (CF₃CO)₂O(CF₃CO)₂O0 °CMilder, non-aqueous conditions that can improve compatibility with sensitive functional groups.[12]
Protocol 2: Electrophilic Bromination at the C4-Position

Materials:

  • N1-substituted-3-tert-butyl-1H-pyrazole (e.g., 1-methyl-3-tert-butyl-1H-pyrazole)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the N1-substituted-3-tert-butyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The reaction is typically rapid. Monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Remove the acetonitrile under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous Na₂S₂O₃ to remove any unreacted bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

C-H Activation at the C5-Position and Beyond

Functionalizing the C5-position, or even the sp³ C-H bonds of the tert-butyl group, requires modern synthetic methods like directed C-H activation.[14][15] This strategy offers unparalleled efficiency by avoiding the need for pre-functionalized substrates.

Causality and Experimental Choices:

  • Directing Groups: The pyrazole ring itself can act as a directing group for a transition metal catalyst (commonly Palladium or Rhodium).[14][16] The catalyst coordinates to the N2 atom, bringing the metal center into close proximity to the C5-H bond, facilitating its cleavage and subsequent functionalization.

  • Intramolecular Cascade: In a remarkable example, a pyrazole-5-carboxamide substrate was shown to undergo a Pd(II)-catalyzed cascade reaction.[16] The reaction begins with pyrazole-directed C(sp³)–H arylation of the tert-butyl group, followed by an intramolecular dual C–H activation directed by the amide, rapidly assembling a complex polycyclic structure.[16] This highlights the power of using multiple directing groups in an orchestrated fashion.

G start 3-tert-Butyl Pyrazole-5-carboxamide step1 Step 1: Pyrazole-Directed C(sp3)-H Arylation of t-Bu group start->step1 catalyst Pd(OAc)2 Catalyst + Aryl Source catalyst->step1 intermediate Arylated Intermediate step1->intermediate step2 Step 2: Intramolecular Amide-Directed Dual C-H Activation intermediate->step2 product Complex Dihydro Benzo[e]indazole Product step2->product

Caption: Cascade C-H activation sequence on a pyrazole substrate.[16]

Protocol 3: Conceptual Protocol for Pd-Catalyzed C5-Arylation

This protocol is illustrative of the general conditions often employed in C-H activation and should be optimized for specific substrates based on literature precedents.

Materials:

  • N1-Aryl-3-tert-butyl-1H-pyrazole (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Aryl halide or boronic acid (coupling partner, 1.5-2.0 eq)

  • Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) or Base (e.g., K₂CO₃)

  • High-boiling point solvent (e.g., Toluene, Dioxane, or Acetic Acid)

Procedure:

  • Reaction Setup: To a sealable reaction tube, add the N1-Aryl-3-tert-butyl-1H-pyrazole, Pd(OAc)₂, the coupling partner, and the oxidant/base.

  • Solvent and Sealing: Add the anhydrous solvent under an inert atmosphere. Seal the tube tightly.

  • Heating: Place the reaction tube in a preheated oil bath or heating block at a high temperature (typically 100-140 °C).

  • Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing via LC-MS or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 3: Application in Medicinal Chemistry - Synthesis of Celecoxib Analogs

The functionalization strategies discussed are not merely academic exercises; they are enabling tools in drug discovery. The pyrazole core is central to the structure of Celecoxib, a selective COX-2 inhibitor.[17] By applying N-arylation and C-functionalization, a wide array of Celecoxib analogs can be synthesized to explore structure-activity relationships (SAR).[18][19][20]

A common retrosynthetic approach for a Celecoxib-type analog involves disconnecting the N1-aryl bond, which can be formed via N-arylation of a pre-functionalized pyrazole. The pyrazole core itself is often constructed via a condensation reaction.

retrosynthesis celecoxib Celecoxib Analog (Target Molecule) disconnection N1-Aryl Bond Disconnection celecoxib->disconnection Retrosynthesis pyrazole_core Functionalized This compound disconnection->pyrazole_core aryl_partner Aryl Halide / Boronic Acid (e.g., 4-sulfonamidophenyl bromide) disconnection->aryl_partner condensation Pyrazole Ring Formation (Condensation) pyrazole_core->condensation diketone 1,3-Diketone Precursor condensation->diketone hydrazine Substituted Hydrazine condensation->hydrazine

Sources

Scale-Up Synthesis of 3-tert-butyl-1H-pyrazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-tert-butyl-1H-pyrazole in Medicinal Chemistry

This compound is a key heterocyclic scaffold that serves as a vital building block in the synthesis of a wide array of pharmaceutical compounds. The pyrazole nucleus is a prominent feature in numerous drugs due to its ability to engage in various biological interactions. The incorporation of a bulky tert-butyl group can enhance the lipophilicity and metabolic stability of drug candidates, and influence their binding affinity to biological targets.[1] Its derivatives have shown promise in the development of treatments for a range of diseases, including cancer and inflammatory conditions.[2] For instance, substituted 3-tert-butyl-pyrazole derivatives are being investigated as potent inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML).[1] Given its importance, the development of a robust and scalable synthetic route to this compound is of significant interest to the pharmaceutical and drug development industries.

This application note provides a detailed, scalable protocol for the synthesis of this compound, focusing on the well-established cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.[3][4][5] The chosen methodology is designed for efficiency, high yield, and adaptability to large-scale production environments.

Synthetic Strategy: The Paal-Knorr Pyrazole Synthesis

The most direct and widely adopted method for the synthesis of pyrazoles is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[3][4][5] For the synthesis of this compound, the logical precursors are a β-diketone bearing a tert-butyl group and hydrazine. Specifically, 4,4-dimethyl-3-oxopentanal (tert-butylglyoxal) would be the ideal 1,3-dicarbonyl starting material. However, a more practical and cost-effective approach for scale-up involves the in-situ generation of the 1,3-dicarbonyl equivalent or utilizing a closely related and readily available starting material.

A common and efficient strategy for synthesizing pyrazoles involves the reaction of ketones with acid chlorides to form 1,3-diketones in situ, which are then immediately reacted with hydrazine.[5][6] This one-pot approach is highly chemoselective and avoids the need to isolate the often-unstable 1,3-dicarbonyl intermediate.[6]

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol details the synthesis of this compound from pinacolone and a suitable acylating agent, followed by cyclization with hydrazine hydrate.

Materials and Equipment
Reagent/MaterialGradeSupplier
PinacoloneReagentSigma-Aldrich
Diethyl oxalateReagentSigma-Aldrich
Sodium ethoxideReagentSigma-Aldrich
Hydrazine hydrate (55%)ReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
TolueneACS GradeVWR
Hydrochloric acidACS GradeVWR
Sodium bicarbonateACS GradeVWR
Anhydrous magnesium sulfateACS GradeVWR
10 L Jacketed Glass Reactor---Buchi
Mechanical Stirrer---IKA
Reflux Condenser---Chemglass
Addition Funnel---Chemglass
Temperature Probe---J-KEM
Rotary Evaporator---Heidolph
Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [7][8][9][10][11] It is also combustible.[7] All manipulations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[7][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[8][9][11] An emergency shower and eyewash station should be readily accessible.[9] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[10][11] Spills should be neutralized according to established safety protocols.[8]

Sodium ethoxide is a corrosive and moisture-sensitive base. Handle under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Procedure

Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate

  • Set up the 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. Ensure the system is dry and purged with nitrogen.

  • Charge the reactor with anhydrous ethanol (3 L) and sodium ethoxide (680.6 g, 10.0 mol).

  • Stir the mixture until the sodium ethoxide is fully dissolved.

  • In the addition funnel, prepare a mixture of pinacolone (1.0 kg, 10.0 mol) and diethyl oxalate (1.46 kg, 10.0 mol).

  • Slowly add the pinacolone/diethyl oxalate mixture to the reactor over a period of 2-3 hours, maintaining the internal temperature between 25-30 °C. Use a cooling circulator on the reactor jacket if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

Step 2: Cyclization with Hydrazine Hydrate

  • Cool the reaction mixture to 10-15 °C using a cooling circulator.

  • Slowly and carefully add hydrazine hydrate (55%, 640 g, 11.0 mol) to the reaction mixture via the addition funnel over 1-2 hours. Caution: The reaction is exothermic. Maintain the internal temperature below 30 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Heat the reaction mixture to reflux for 6 hours to ensure complete cyclization.

  • Monitor the formation of the pyrazole product by TLC or HPLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7. Caution: Exothermic reaction.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • To the resulting slurry, add water (4 L) and toluene (4 L).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene (2 x 2 L).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 L) followed by brine (2 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Visualization of the Synthetic Workflow

Scale_Up_Synthesis cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification start1 Charge Reactor: Anhydrous Ethanol Sodium Ethoxide add_reagents Slowly Add: Pinacolone Diethyl Oxalate start1->add_reagents 25-30°C reflux1 Reflux at ~78°C for 4h add_reagents->reflux1 monitor1 Monitor by TLC/HPLC reflux1->monitor1 cool1 Cool to 10-15°C monitor1->cool1 Proceed when complete add_hydrazine Add Hydrazine Hydrate (Exothermic, <30°C) cool1->add_hydrazine stir_rt Stir at RT for 12h add_hydrazine->stir_rt reflux2 Reflux for 6h stir_rt->reflux2 monitor2 Monitor by TLC/HPLC reflux2->monitor2 cool2 Cool to RT monitor2->cool2 Proceed when complete neutralize Neutralize with HCl (pH ~7) cool2->neutralize concentrate1 Concentrate (remove ethanol) neutralize->concentrate1 extract Extract with Toluene concentrate1->extract wash Wash with NaHCO3 & Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify: Vacuum Distillation or Recrystallization dry_concentrate->purify final_product This compound purify->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Expected Yield and Purity

Following this protocol, a typical yield of 70-85% of this compound can be expected after purification. The purity of the final product, as determined by HPLC, should be >98%.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Claisen CondensationInsufficient reaction time or temperature. Moisture in the reaction.Extend reflux time. Ensure all reagents and equipment are anhydrous.
Low Yield of PyrazoleIncomplete cyclization. Loss of product during work-up.Extend reflux time for the cyclization step. Perform extractions carefully to minimize losses.
Impure ProductIncomplete reaction. Side product formation.Optimize purification method (e.g., adjust solvent system for recrystallization, optimize distillation parameters).

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described method is robust, high-yielding, and suitable for the production of kilogram quantities of this important pharmaceutical intermediate. Adherence to the detailed procedural steps and safety precautions is crucial for a successful and safe synthesis. The provided workflow diagram and troubleshooting guide offer additional support for researchers and chemical engineers involved in the scale-up of this valuable compound.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]
  • SAFETY DATA SHEET - Hydrazine Hydr
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • HYDRAZINE HYDRATE MSDS. Oxford Lab Fine Chem LLP. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

Sources

safety precautions for handling 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to Safe Handling: 3-tert-butyl-1H-pyrazole

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No: 15802-80-9). As a versatile heterocyclic compound, it serves as a critical building block in pharmaceutical and agrochemical research.[1] Understanding its specific hazard profile is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes data from established safety datasheets and chemical databases to provide actionable protocols and a framework for risk mitigation.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any laboratory work commences, a thorough understanding of the inherent risks associated with this compound is essential. This compound is not benign; it presents several hazards that necessitate careful management.[2] The primary risks include oral toxicity, skin and eye irritation, and respiratory tract irritation. A comprehensive risk assessment should be the foundational step in any experimental design involving this reagent.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information. The classification for this compound mandates specific precautionary measures.

Hazard ClassCategoryGHS Hazard StatementSignal Word & Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning

Data synthesized from multiple sources.[2][3]

The causality behind these classifications is rooted in the compound's chemical reactivity with biological tissues. Skin and eye irritation likely stem from its ability to disrupt cell membranes, while respiratory irritation is a consequence of inhaling fine particles or vapors, which can cause inflammation in the respiratory tract. The "Warning" signal word indicates a moderate level of hazard.

Toxicological Profile Summary

The toxicological properties of this compound have not been exhaustively investigated, which necessitates a cautious approach.[4] The available data points to the following:

  • Ingestion: Harmful if swallowed, potentially causing systemic effects.[2][5] Immediate medical attention is required.[4]

  • Inhalation: May cause irritation to the respiratory system.[2] Exposure should be minimized by handling in a well-ventilated area.[6]

  • Skin Contact: Causes skin irritation. Prolonged contact should be avoided.

  • Eye Contact: Causes serious eye irritation, which can lead to damage if not addressed promptly.[2]

The Hierarchy of Controls: A Multi-Layered Safety Strategy

Effective safety management relies on a layered approach, prioritizing the most effective control measures. This "Hierarchy of Controls" is a fundamental concept in chemical safety.

cluster_0 cluster_1 A Elimination / Substitution (Most Effective) B Engineering Controls A_desc Not feasible for this topic as the compound is specified. A->A_desc C Administrative Controls B_desc Use a certified chemical fume hood for all manipulations. Ensure safety showers and eyewash stations are accessible. [4] B->B_desc D Personal Protective Equipment (PPE) (Least Effective) C_desc Develop Standard Operating Procedures (SOPs). Provide mandatory safety training. Restrict access to authorized personnel. C->C_desc D_desc Mandatory use of chemical-resistant gloves, safety goggles, and a lab coat. [8] D->D_desc

Caption: Hierarchy of Controls for this compound.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4] This is critical to prevent inhalation of dust or vapors and to contain any potential spills.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is used in conjunction with, not as a substitute for, engineering controls.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory.[8] A face shield may be required for procedures with a high risk of splashing.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[3] Dispose of contaminated gloves immediately using the proper removal technique to avoid skin contact.

  • Body Protection: A flame-resistant lab coat must be worn and kept fastened.[7] For large-scale operations, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are insufficient or during an emergency, a NIOSH/MSHA-approved respirator with the appropriate cartridge is required.[9]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of laboratory safety and reproducibility. The following procedures are designed to minimize exposure and mitigate risks.

prep 1. Preparation - Verify fume hood function - Don PPE - Assemble all materials weigh 2. Weighing & Transfer - Tare balance with weigh boat - Carefully transfer solid/liquid - Record mass - Secure primary container prep->weigh solubilize 3. Solubilization - Add solvent to receiving flask - Slowly add pyrazole compound - Stir until dissolved weigh->solubilize cleanup 4. Decontamination - Clean spatula/surfaces - Dispose of contaminated items in designated waste solubilize->cleanup storage 5. Storage - Tightly seal container - Store in cool, dry, ventilated area - Segregate from incompatibles cleanup->storage

Caption: Safe Handling Workflow for this compound.

Protocol 3.1: Weighing and Transferring the Compound
  • Preparation: Before handling the compound, ensure your chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, gloves).

  • Designated Area: Conduct all manipulations within the fume hood. Place a disposable absorbent liner on the work surface to contain any minor spills.

  • Weighing: If the compound is a solid, use a tared weigh boat. Carefully transfer the required amount using a clean spatula. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe.[10]

  • Container Management: Immediately and securely close the primary container after dispensing.

  • Transfer: Carefully add the weighed compound to the reaction vessel.

  • Decontamination: Clean the spatula and any affected surfaces immediately. Dispose of the weigh boat and any contaminated wipes in a designated, sealed hazardous waste container.[7]

Protocol 3.2: Storage and Segregation
  • Container Integrity: Always store this compound in its original, tightly sealed container.[11]

  • Storage Location: Keep the container in a cool, dry, and well-ventilated area.[4] A designated cabinet for combustible solids is appropriate.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8] Do not store with foodstuffs or other chemicals that could lead to hazardous reactions.[7]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant GHS hazard pictograms and statements.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and informed response is crucial to minimizing harm.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately for treatment advice.[5]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to help contain vapors.

  • Control: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[12] Do not allow the chemical to enter drains or waterways.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Conclusion

This compound is an invaluable reagent in modern chemical synthesis, but its potential hazards demand respect and careful handling. By integrating a thorough risk assessment, utilizing a hierarchy of controls, and strictly adhering to established protocols, researchers can work with this compound safely and effectively. Proactive safety is not a barrier to research; it is the foundation upon which reliable and groundbreaking science is built.

References

  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 139978, this compound. PubChem. [Link]
  • Angene Chemical (2025).
  • National Center for Biotechnology Information (2024).
  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 13469815, 1-tert-Butyl-1H-pyrazole. PubChem. [Link]

Sources

Application Notes & Protocols: 3-tert-Butyl-1H-Pyrazole as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs.[1][2] This guide focuses on 3-tert-butyl-1H-pyrazole, a valuable building block whose strategic incorporation of a bulky tert-butyl group offers unique advantages in synthetic chemistry. This sterically demanding group provides a powerful tool for controlling regioselectivity in substitution reactions, enhancing metabolic stability, and modulating the physicochemical properties of target molecules. These notes provide an in-depth exploration of the synthesis and reactivity of this compound, complete with detailed, field-proven protocols for its functionalization and elaboration into more complex heterocyclic systems relevant to drug discovery and materials science.

The Strategic Advantage of the 3-tert-Butyl Moiety

The choice of a substituent on a heterocyclic core is a critical decision in molecular design. The tert-butyl group at the 3-position of the pyrazole ring is not merely a passive placeholder; it actively influences the molecule's behavior in several key ways:

  • Regiocontrol: The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2). In unsymmetrical pyrazoles, functionalization reactions like N-alkylation or N-arylation can yield a mixture of regioisomers. The steric hindrance imposed by the tert-butyl group at C3 effectively shields the adjacent N2 position, thereby directing incoming electrophiles almost exclusively to the more accessible N1 position. This predictable regioselectivity simplifies synthesis and purification, a significant advantage in multistep synthetic campaigns.

  • Metabolic Stability: The tert-butyl group is resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Incorporating this group can block potential sites of metabolic attack, thereby increasing the in vivo half-life of a drug candidate.

  • Physicochemical Properties: The lipophilicity introduced by the tert-butyl group can enhance a molecule's ability to cross cellular membranes. It also influences crystal packing and solubility, which are critical parameters for drug formulation and development.

  • Conformational Restriction: The bulk of the group can lock adjacent rotatable bonds into specific conformations, which can be crucial for optimizing binding affinity to a biological target.

Synthesis of the Core Building Block: this compound

The most reliable and scalable method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6][7] For this compound, the key precursor is 4,4-dimethyl-3-oxopentanal or a related 1,3-dicarbonyl equivalent.

Workflow for Knorr Pyrazole Synthesis

cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Work-up & Purification cluster_end Final Product A 4,4-Dimethyl-1,3-pentanedione (tert-Butyl 1,3-diketone) C Cyclocondensation A->C B Hydrazine Hydrate B->C D Acid-Base Extraction C->D Reaction Mixture E Distillation or Recrystallization D->E Crude Product F This compound E->F

Caption: General workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound

This protocol describes the cyclocondensation of 4,4-dimethyl-1,3-pentanedione with hydrazine hydrate.

Materials:

  • 4,4-Dimethyl-1,3-pentanedione (1.0 eq)

  • Hydrazine monohydrate (1.1 eq)

  • Ethanol (or Acetic Acid)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 2M

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • To a round-bottom flask charged with ethanol (approx. 5 mL per 1 g of diketone), add 4,4-dimethyl-1,3-pentanedione (1.0 eq).

  • Begin stirring and slowly add hydrazine monohydrate (1.1 eq) dropwise. Causality Note: The reaction is often exothermic; slow addition helps to control the temperature. Ethanol serves as a solvent to homogenize the reactants.

  • After the addition is complete, heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up: Dilute the resulting residue with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 2M HCl (to remove any unreacted hydrazine), water, saturated NaHCO₃ solution (to neutralize any acidic catalyst/byproducts), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to afford a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Heterocycle Synthesis: N-Functionalization

The most common application of this compound is as a nucleophile for constructing N-substituted pyrazoles. The steric bulk of the C3-tert-butyl group provides excellent regiocontrol, favoring substitution at the N1 position.

N-Alkylation

N-alkyl pyrazoles are prevalent motifs in biologically active compounds.[8] Standard alkylation with alkyl halides under basic conditions is effective, but acid-catalyzed methods using trichloroacetimidates have also been developed as a milder alternative.[9][10]

Protocol 3.1.1: Regioselective N1-Alkylation with an Alkyl Halide

This protocol details a general procedure for the N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous MgSO₄

Equipment:

  • Two-neck round-bottom flask with a nitrogen inlet and septum

  • Magnetic stirrer

  • Syringes

  • Standard work-up and purification equipment

Procedure:

  • Deprotonation: To a flame-dried two-neck flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Safety Note: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. The formation of the sodium pyrazolide is usually evident.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. Causality Note: The reaction involves an Sₙ2 displacement of the halide by the pyrazolide anion. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water (3x) to remove DMF, followed by brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

N-Arylation

N-arylpyrazoles are key components of many pharmaceuticals, including COX-2 inhibitors. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for their synthesis.[11][12]

Catalytic Cycle for Buchwald-Hartwig N-Arylation

A Pd(0)Lₙ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(Lₙ) B->C D Ligand Exchange (Pyrazolide Binding) C->D E Ar-Pd(II)-Py(Lₙ) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G N-Arylpyrazole (Product) F->G ArX Aryl Halide (Ar-X) ArX->B PyH Pyrazole (Py-H) + Base PyH->D

Caption: Simplified catalytic cycle for Pd-catalyzed N-arylation.

Protocol 3.2.1: Buchwald-Hartwig N-Arylation

This protocol provides a method for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate, water, brine, MgSO₄

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Glovebox (recommended for handling catalyst and base)

  • Magnetic stirrer and hotplate with oil bath

  • Inert atmosphere line (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 eq), Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Remove the tube from the glovebox, add this compound (1.2 eq), and seal with a septum.

  • Evacuate and backfill the tube with nitrogen or argon (repeat 3 times).

  • Add anhydrous, degassed toluene via syringe. Causality Note: Oxygen can deactivate the palladium catalyst. Using degassed solvent and an inert atmosphere is critical for reaction success.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application in Fused Heterocycle Synthesis

Functionalized 3-tert-butyl-pyrazoles are excellent precursors for constructing fused heterocyclic systems. For instance, this compound-5-carbohydrazide can be used to synthesize various 1,3,4-oxadiazole derivatives, which are themselves important pharmacophores.[13]

Protocol 4.1: Synthesis of 5-(3-tert-Butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione[15]

This protocol outlines the cyclization of a carbohydrazide with carbon disulfide.

Materials:

  • This compound-5-carbohydrazide (1.0 eq)

  • Carbon disulfide (CS₂) (excess)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dilute HCl

Procedure:

  • Dissolve potassium hydroxide in ethanol in a round-bottom flask.

  • Add this compound-5-carbohydrazide (1.0 eq) to the solution and stir.

  • Add carbon disulfide in excess and heat the mixture to reflux for 6-8 hours.

  • Work-up: After cooling, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure oxadiazole derivative.

Summary Data

The regioselectivity of N-functionalization is a key advantage of this building block. The table below summarizes typical regiomeric outcomes.

Reaction TypeReagentsMajor ProductTypical Regioisomeric Ratio (N1:N2)Rationale
N-Alkylation MeI, K₂CO₃, Acetone1-Methyl-3-tert-butyl-1H-pyrazole>95:5Steric hindrance from C3-tert-butyl group disfavors attack at N2.[14]
N-Arylation Ph-Br, Pd₂(dba)₃, XPhos1-Phenyl-3-tert-butyl-1H-pyrazole>98:2The bulky phosphine ligand and tert-butyl group strongly direct arylation to N1.[15]
N-Acylation Benzoyl Chloride, Et₃N1-Benzoyl-3-tert-butyl-1H-pyrazole>99:1Acylation is highly sensitive to sterics, leading to excellent regioselectivity.

Conclusion

This compound is more than a simple heterocyclic scaffold; it is a sophisticated building block engineered to provide synthetic chemists with a high degree of control over reactivity and molecular properties. Its ability to dictate regioselectivity in N-functionalization reactions simplifies synthetic routes and improves overall efficiency. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and materials science to leverage the unique attributes of this synthon for the creation of novel and impactful molecules.

References

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Fouad, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Fouad, A., et al. (2018).
  • Rojas, R., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
  • Pollock, P. M., & Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. (n.d.). ResearchGate.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.).
  • da Silva, A. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
  • Abonia, R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
  • Chisholm, J. D., et al. (2022).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.
  • Kamijo, S., & Yamamoto, Y. (2002). Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Tetrahedron Letters, 43(49), 8993-8995. [Link]
  • Gomes, P., et al. (2020).
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... (n.d.). ResearchGate.
  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
  • Chisholm, J. D., et al. (2022).
  • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (n.d.). PubChem.
  • Tan, C., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(9), 16460-16474. [Link]
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). ResearchGate.
  • Ghaffari, B., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
  • Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. (n.d.). ResearchGate.
  • da Silva, E. T., et al. (2022).
  • Kelly, C. B., & Lambert, K. M. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
  • This compound. (n.d.). PubChem - NIH.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Grimmett, M. R., et al. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
  • Kelly, C. B., & Lambert, K. M. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.

Sources

Application Notes and Protocols for 3-tert-Butyl-1H-pyrazole in Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide for the utilization of 3-tert-butyl-1H-pyrazole as a key building block in the discovery and development of novel crop protection agents. This document outlines detailed synthetic protocols, screening methodologies, and an exploration of the structure-activity relationships that underscore the importance of the tert-butyl pyrazole scaffold in modern agrochemical research.

Introduction: The Significance of the Pyrazole Scaffold in Agrochemicals

The pyrazole ring system is a cornerstone in the development of a wide array of bioactive molecules, demonstrating remarkable versatility across pharmaceuticals and agrochemicals.[1][2] In crop protection, pyrazole derivatives have yielded commercially successful herbicides, fungicides, and insecticides.[3][4] The unique electronic and structural properties of the pyrazole nucleus allow for diverse functionalization, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.

The introduction of a bulky tert-butyl group at the 3-position of the pyrazole ring offers distinct advantages. This lipophilic moiety can enhance the compound's interaction with hydrophobic pockets in target enzymes, potentially increasing potency and influencing the spectrum of activity. Furthermore, the steric hindrance provided by the tert-butyl group can improve metabolic stability, leading to longer-lasting efficacy in the field. These attributes make this compound a valuable synthon for generating libraries of novel agrochemical candidates.

Synthesis of this compound and Key Intermediates

The strategic synthesis of this compound and its functionalized derivatives is the first critical step in harnessing its potential. Below are detailed protocols for its preparation and subsequent elaboration into useful intermediates.

Protocol: Synthesis of this compound

This protocol describes a common and efficient method for the synthesis of the parent this compound via the cyclocondensation of a β-diketone precursor with hydrazine.

Workflow for the Synthesis of this compound

start Starting Materials: Pinacolone Diethyl oxalate intermediate1 Claisen Condensation: Sodium ethoxide, Ethanol start->intermediate1 intermediate2 Ethyl 4,4-dimethyl-2,4-dioxopentanoate intermediate1->intermediate2 intermediate3 Cyclocondensation: Hydrazine hydrate, Acetic acid intermediate2->intermediate3 product This compound-5-carboxylic acid intermediate3->product decarboxylation Decarboxylation: Heat product->decarboxylation final_product This compound decarboxylation->final_product

Caption: Synthetic pathway for this compound.

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrazine hydrate

  • Acetic acid

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Claisen Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add a mixture of pinacolone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of the β-Diketone: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the aqueous solution with hydrochloric acid until it reaches a pH of approximately 4-5. The resulting precipitate, ethyl 4,4-dimethyl-2,4-dioxopentanoate, is then collected by vacuum filtration, washed with cold water, and dried.

  • Cyclocondensation: To a solution of the isolated β-diketone (1.0 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux for 3-5 hours. Monitor the progress of the reaction by TLC.

  • Isolation of this compound-5-carboxylic acid: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated product, this compound-5-carboxylic acid, is collected by filtration, washed with water, and dried.

  • Decarboxylation: Place the this compound-5-carboxylic acid in a flask suitable for distillation and heat it above its melting point. The decarboxylation will occur, and the product, this compound, can be purified by distillation under reduced pressure.

Protocol: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

This aminopyrazole is a key intermediate for the synthesis of a wide range of agrochemicals.[1][2]

Workflow for the Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

start Starting Materials: tert-Butylhydrazine hydrochloride 3-Aminocrotononitrile reaction1 Condensation Reaction: Sodium hydroxide, Heat start->reaction1 product 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine reaction1->product deprotection Deprotection (if necessary) product->deprotection final_product 3-Methyl-1H-pyrazol-5-amine deprotection->final_product methylation Methylation: (e.g., Dimethyl sulfate) final_product->methylation final_product2 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine methylation->final_product2

Caption: Synthetic pathway for a key aminopyrazole intermediate.

Materials:

  • tert-Butylhydrazine hydrochloride

  • 3-Aminocrotononitrile

  • Sodium hydroxide

  • Toluene

  • Trifluoroacetic acid (for deprotection, if needed)

  • Dimethyl sulfate (for methylation)

  • Potassium carbonate

Procedure:

  • Condensation: In a three-necked round-bottom flask, combine tert-butylhydrazine hydrochloride (1.0 equivalent) and a 2 M solution of sodium hydroxide (1.0 equivalent).[5] Stir at room temperature until a complete solution is formed. Add 3-aminocrotononitrile (1.0 equivalent) and heat the mixture to 90°C for approximately 22 hours.[5]

  • Isolation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine: After cooling, the biphasic mixture is worked up. The product can be crystallized and isolated by filtration.[5]

  • Deprotection (Optional): The tert-butyl group can be removed if desired by heating in an acidic medium such as aqueous trifluoroacetic acid.[5]

  • N-Methylation: To obtain the title compound, the pyrazole nitrogen is methylated. This can be achieved by reacting the deprotected pyrazole with a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.

Application in Herbicide Discovery

Pyrazole derivatives are prominent in herbicide research, often targeting critical plant enzymes.[3][4] The 3-tert-butyl moiety can be a key feature in designing new herbicidal molecules.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant class of pyrazole herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][6] This enzyme is crucial in the biosynthesis of plastoquinones, which are essential for carotenoid formation. Inhibition of HPPD leads to a depletion of carotenoids, resulting in the photooxidation of chlorophyll and characteristic bleaching symptoms in susceptible plants.[4]

HPPD Inhibition Pathway

tyrosine Tyrosine hppd 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) tyrosine->hppd homogentisate Homogentisate hppd->homogentisate plastoquinone Plastoquinone Biosynthesis homogentisate->plastoquinone carotenoid Carotenoid Biosynthesis plastoquinone->carotenoid chlorophyll Chlorophyll Protection carotenoid->chlorophyll bleaching Bleaching & Plant Death chlorophyll->bleaching pyrazole 3-tert-Butyl-pyrazole Derivative pyrazole->hppd Inhibition

Caption: Mechanism of action of HPPD-inhibiting herbicides.

Protocol: In Vitro HPPD Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of 3-tert-butyl-pyrazole derivatives against HPPD.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-Hydroxyphenylpyruvate (HPP) as the substrate

  • Ascorbate

  • Catalase

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Test compounds (3-tert-butyl-pyrazole derivatives) dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the buffer, ascorbate, catalase, and the HPPD enzyme.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a control with DMSO only.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, HPP.

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPP.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each test compound, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Herbicidal Efficacy Data

The following table summarizes the herbicidal activity of representative pyrazole derivatives.

Compound IDTarget WeedsApplication Rate (g ai/ha)Efficacy (%)Reference
Z21 Echinochloa crusgalli (pre-emergence)15069.6 (root inhibition)[6]
Z5, Z15, Z20, Z21 Various weeds (post-emergence)150Excellent[6]

Application in Fungicide Discovery

Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The 3-tert-butyl group can be incorporated into these structures to optimize their fungicidal properties.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

SDHIs disrupt the fungal respiratory chain by blocking the activity of succinate dehydrogenase (Complex II). This inhibition halts ATP production, leading to fungal cell death. The pyrazole ring plays a crucial role in binding to the enzyme's active site.

SDHI Mechanism of Action

succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc atp ATP Production etc->atp fungal_death Fungal Cell Death atp->fungal_death pyrazole 3-tert-Butyl-pyrazole Carboxamide pyrazole->sdh Inhibition

Caption: Mechanism of action of SDHI fungicides.

Protocol: In Vitro Antifungal Assay

This protocol describes a method to evaluate the antifungal activity of 3-tert-butyl-pyrazole derivatives against various plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Sterile petri dishes

Procedure:

  • Preparation of Amended Media: Autoclave the PDA medium and cool it to approximately 50-60°C. Add the test compounds at different concentrations to the molten PDA to achieve the desired final concentrations. Pour the amended media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

  • Measurement: After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each treatment compared to the control (medium with solvent only). Determine the EC50 value, which is the effective concentration that causes 50% inhibition of mycelial growth.

Fungicidal Efficacy Data

The following table presents the in vitro antifungal activity of selected pyrazole derivatives.

Compound IDFungal SpeciesEC50 (µg/mL)Reference
7ai Rhizoctonia solani0.37[7]
6d Rhizoctonia cerealis5.11[8]
6j Rhizoctonia cerealis8.14[8]

Application in Insecticide Discovery

The pyrazole scaffold is also integral to the design of potent insecticides, most notably the phenylpyrazoles (fiproles). The 3-tert-butyl group can influence the insecticidal spectrum and potency of these compounds.

Mechanism of Action: GABA-gated Chloride Channel Antagonism

Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system. By blocking these channels, they prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, insect death.

Insecticidal Mechanism of Action

gaba GABA Neurotransmitter receptor GABA Receptor-Chloride Channel Complex gaba->receptor cl_influx Chloride Ion Influx receptor->cl_influx hyperexcitation Hyperexcitation & Paralysis receptor->hyperexcitation hyperpolarization Neuron Hyperpolarization (Inhibition of Nerve Impulse) cl_influx->hyperpolarization normal_function Normal Nerve Function hyperpolarization->normal_function insect_death Insect Death hyperexcitation->insect_death pyrazole 3-tert-Butyl-phenylpyrazole Derivative pyrazole->receptor Blockage

Caption: Mechanism of action of phenylpyrazole insecticides.

Protocol: Insecticidal Bioassay

This protocol provides a general method for assessing the insecticidal activity of 3-tert-butyl-pyrazole derivatives against common insect pests.

Materials:

  • Target insect species (e.g., larvae of Spodoptera exigua or adults of Myzus persicae)

  • Artificial diet or host plant leaves

  • Test compounds dissolved in a suitable solvent with a surfactant

  • Spray tower or micropipette

  • Ventilated containers for holding insects

Procedure:

  • Treatment Application: For leaf-dip or diet-incorporation assays, treat the food source with various concentrations of the test compounds. For topical application, apply a small, known volume of the test solution directly to the insect's thorax.

  • Insect Exposure: Place a known number of insects into each container with the treated food source or after topical application.

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light).

  • Mortality Assessment: After a specified period (e.g., 24, 48, and 72 hours), record the number of dead or moribund insects in each treatment group.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values for each compound.

Insecticidal Efficacy Data

The following table shows the insecticidal activity of certain pyrazole derivatives against termites and locusts.

Compound IDInsect SpeciesLC50 (µg/mL)Reference
3f Termites0.001[9]
3d Termites0.006[9]
6h Locusts47.68[9]
Fipronil (Reference) Termites0.038[9]
Fipronil (Reference) Locusts63.09[9]

Conclusion

This compound is a highly valuable and versatile building block in the field of crop protection research. Its incorporation into various chemical scaffolds has been shown to yield compounds with potent herbicidal, fungicidal, and insecticidal activities. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this important synthon in the development of next-generation agrochemicals. The strategic use of the 3-tert-butyl-pyrazole moiety, guided by an understanding of its impact on mechanism of action and structure-activity relationships, will undoubtedly continue to drive innovation in the quest for more effective and sustainable crop protection solutions.

References

  • Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195-206. [Link]
  • Castillo, J. C., et al. (2020). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2020(4), M1158. [Link]
  • da Silva, M. J. V., et al. (2021). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22(3), 273-278. [Link]
  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Gandeepan, P., & Rajaguru, K. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(8), 915-941. [Link]
  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1501. [Link]
  • Lee, H. J., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PLoS One, 14(11), e0225335. [Link]
  • Aouad, M. R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]
  • Wang, Y., et al. (2018). Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. Scientific Reports, 8(1), 7824. [Link]
  • Zhang, Y., et al. (2016).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Doherty, K. E., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(4), M1468. [Link]
  • Fan, S., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6649. [Link]
  • Wang, M., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 3945-3956. [Link]
  • Ahmad, J., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of the Iranian Chemical Society, 20, 1-17. [Link]
  • Pires, B. R., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 650577. [Link]
  • El-Sayed, R., et al. (2023). Insecticidal activity of compounds 2, 3, 6, 9a and 10 against the adult...
  • Bîcu, E., & Vasilache, V. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]
  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Semantic Scholar. [Link]
  • Singh, V., et al. (2023). Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. [Link]
  • Fan, S., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-tert-butyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. The synthesis of this valuable heterocyclic compound, while conceptually straightforward, often presents challenges related to regioselectivity, yield, and purification. This resource aims to address these issues with scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the cyclocondensation reaction between a 1,3-dicarbonyl compound equivalent and hydrazine. Specifically, the reaction often utilizes 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) and hydrazine hydrate. This approach is favored due to the commercial availability of the starting materials.

Q2: What are the primary challenges encountered in this synthesis?

The main difficulties in the synthesis of this compound include:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the overall yield.[1]

  • Formation of Regioisomers: The reaction between an unsymmetrical dicarbonyl compound and hydrazine can lead to the formation of both this compound and its isomer, 5-tert-butyl-1H-pyrazole.[1] Controlling the regioselectivity is a critical challenge.

  • Difficult Purification: The product can be challenging to separate from starting materials, isomeric impurities, and other byproducts, often requiring careful chromatographic techniques.

Q3: Why is regioselectivity an issue, and how is it influenced?

Regioselectivity arises because the initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons of the unsymmetrical 1,3-dicarbonyl precursor.[1] The outcome is governed by both steric and electronic factors.[1][2] The bulky tert-butyl group exerts a strong steric influence, which can be leveraged to favor the formation of the desired 3-substituted isomer.[2] Reaction conditions, such as the choice of solvent and temperature, also play a crucial role in directing the regioselectivity.[3]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in pyrazole synthesis can stem from several factors.[1] A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities can lead to unwanted side reactions.[1] Hydrazine derivatives, in particular, can degrade over time; using a fresh bottle is advisable.[1]

  • Reaction Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[1]

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Some protocols suggest room temperature stirring for several hours, while others may benefit from gentle heating.[4]

  • Solvent Choice: The solvent can influence the reaction rate and yield. Ethanol is commonly used, but other solvents may be explored.[2] In some cases, solvent-free conditions have been reported to give high yields for similar pyrazole syntheses.[5][6]

Poor Regioselectivity (Formation of 5-tert-butyl Isomer)

Q: I'm observing a significant amount of the 5-tert-butyl-1H-pyrazole isomer in my product mixture. How can I improve the regioselectivity for the 3-tert-butyl isomer?

A: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls.[1] The steric hindrance of the tert-butyl group is the key to controlling selectivity.

  • Leverage Steric Hindrance: The bulky tert-butyl group can sterically hinder the nucleophilic attack of hydrazine at the adjacent carbonyl group. This steric effect generally favors the formation of the this compound.[2]

  • Solvent Effects: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in similar pyrazole syntheses compared to traditional solvents like ethanol.[3] These non-nucleophilic solvents do not compete with hydrazine for the more reactive carbonyl group, thus enhancing the inherent selectivity.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the sterically less hindered isomer.

Below is a troubleshooting workflow for addressing regioselectivity issues.

G start High 5-tert-butyl Isomer Content check_solvent Is the solvent a standard alcohol (e.g., EtOH)? start->check_solvent change_solvent Switch to a non-nucleophilic, fluorinated alcohol (TFE or HFIP). check_solvent->change_solvent Yes check_temp Is the reaction run at elevated temperature? check_solvent->check_temp No reassess Re-analyze regioisomeric ratio via NMR or GC-MS. change_solvent->reassess lower_temp Attempt reaction at lower temperatures (e.g., 0 °C to RT). check_temp->lower_temp Yes check_temp->reassess No lower_temp->reassess

Troubleshooting workflow for poor regioselectivity.
Product Purification Challenges

Q: My crude product is an oil/waxy solid and is difficult to purify by recrystallization. What are the recommended purification strategies?

A: Purifying this compound can be challenging due to its physical properties and potential impurities.

  • Column Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the desired product from isomers and other impurities.[7][8] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. An acid-base extraction can sometimes be used to separate the pyrazole from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated pyrazole salt is then basified and extracted back into an organic solvent.

  • Salt Formation and Crystallization: In some cases, forming a salt of the pyrazole with an acid may induce crystallization, allowing for purification.[9] The purified salt can then be neutralized to recover the free pyrazole.

Detailed Experimental Protocol

This protocol describes a common method for the synthesis of this compound from 4,4-dimethyl-3-oxopentanenitrile.

Reagents and Equipment:

  • 4,4-dimethyl-3-oxopentanenitrile (1.0 eq)

  • Hydrazine hydrate (85% solution, 1.0 eq)[4]

  • Ethanol (anhydrous)[4]

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Standard workup and extraction glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 eq) dropwise at room temperature (20-25 °C).[4]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 10:1 mixture of petroleum ether:ethyl acetate as the eluent).[4] The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water.[4] Extract the aqueous mixture with an organic solvent such as ethyl acetate (2x).[4]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound.

Data Summary Table

The choice of reaction conditions can influence the outcome. The following table summarizes potential variations and their expected impact.

ParameterCondition ACondition BExpected Outcome
Solvent EthanolTFE / HFIPCondition B is expected to yield higher regioselectivity for the 3-tert-butyl isomer.[3]
Temperature Room Temperature0 °CLower temperatures may improve regioselectivity but could increase reaction time.
Hydrazine 1.0 equivalent1.2 equivalentsA slight excess may improve overall yield by driving the reaction to completion.[1]

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
  • Van Wyk, J. L., Omondi, B., Appavoo, D., et al. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Journal of Chemical Research, 36(8), 474-477. [Link]
  • Murguía, M. C., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-carboxamide derivatives. Tetrahedron Letters, 58(25), 2441–2444. [Link]
  • (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Rojas-Lima, S., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(4), M1436. [Link]
  • Barrio, P., et al. (2019). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 84(15), 9415–9427. [Link]
  • CN103772282A - Method for preparing 3-tertiary butyl-1H-pyrazole-4-formaldehyde. (n.d.). Google Patents.
  • Barrio, P., et al. (2019). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
  • Rojas-Lima, S., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank.
  • Li, X., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 83(21), 13426–13437. [Link]
  • Rojas-Lima, S., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(1), M1556. [Link]
  • Martins, M. A. P., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(7), 1593. [Link]
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Baranauskas, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. [Link]
  • Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-508. [Link]
  • Doherty, K. E., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(4), M1468. [Link]
  • (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138. [Link]
  • El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 633. [Link]
  • Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Murguía, M. C., et al. (2017). Regio-specific synthesis of new 1-( tert -butyl)-1H-pyrazolecarboxamide derivatives. ResearchGate.
  • (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Patel, D. H., et al. (2024). Design Strategy and Synthesis of Novel Pyrazole-Linked 1,3,4-Oxadiazole Hybrids as Potent Anti-Tubercular Agents.

Sources

Technical Support Center: Purification of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-tert-butyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for obtaining high-purity material. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these purification strategies, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound?

The optimal strategy depends on the physical state and initial purity of your crude product. This compound is typically a solid at room temperature. For solid compounds with an estimated purity of >90% based on TLC or ¹H NMR analysis, recrystallization is often the most efficient and scalable method to achieve high purity (>99%).[1] If your product is an oil, a waxy solid, or contains significant impurities (e.g., multiple spots on TLC with close Rf values), column chromatography is the recommended starting point.[1][2]

Q2: My TLC shows two closely running spots. What could they be?

In many pyrazole syntheses, the primary challenge is regioselectivity.[3] If your synthesis involves the condensation of an unsymmetrical diketone equivalent with tert-butylhydrazine, the two spots are likely the desired this compound and its regioisomer, 5-tert-butyl-1H-pyrazole. These isomers often have very similar polarities, making them difficult to separate. High-efficiency column chromatography is typically required to resolve them.[1]

Q3: How can I remove persistent colored impurities from my product?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[4] Add a small amount of activated charcoal to the hot solution just before the filtration step in a recrystallization procedure. However, use it sparingly, as activated charcoal can also adsorb your desired product, leading to a decrease in yield.[4]

Q4: My pyrazole seems to be degrading on the silica gel column. What's happening and how can I prevent it?

Pyrazoles, being basic heterocycles, can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction can lead to significant peak tailing, poor recovery, or even acid-catalyzed degradation of the product on the column. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen eluent and add 0.5-1% triethylamine (Et₃N) by volume.[1][5] The triethylamine will neutralize the acidic sites on the silica.

  • Use an alternative stationary phase: Neutral alumina is a good alternative for purifying basic compounds like pyrazoles.[5]

  • Minimize contact time: Use flash column chromatography to reduce the time your compound spends on the stationary phase.[1]

Purification Workflow Decision Guide

This diagram outlines a logical workflow for selecting the appropriate purification method for your crude this compound.

PurificationWorkflow Figure 1. Purification Strategy Decision Tree A Assess Crude Product (TLC, ¹H NMR, Physical State) B Is it a solid with >90% purity? A->B D Is it an oil, waxy solid, or a complex mixture? A->D C Recrystallization B->C Yes B->D No F Check Purity (TLC, NMR, MP) C->F E Column Chromatography D->E Yes E->F G Product >99% Pure? F->G H Finished Product G->H Yes I Further Purification Needed G->I No I->E Try Chromatography or Re-crystallization

Caption: Figure 1. A flowchart to guide the selection of a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. This section addresses the most common issues.

Common Problem: "Oiling Out"

This occurs when the compound precipitates from the solution as a liquid at a temperature above its melting point instead of forming crystals.[4]

Causality: The solution is too supersaturated at a temperature where the product's solubility limit is exceeded, but the temperature is still above the compound's melting point. This is common with lower-melting point solids or when using highly effective solvents.

Solutions:

  • Increase Solvent Volume: Add more of the "good" (dissolving) solvent to the hot mixture to reduce the saturation level, then allow it to cool slowly again.[4]

  • Lower Cooling Rate: Insulate the flask to ensure very slow cooling. This gives the molecules more time to orient themselves into a crystal lattice.[4]

  • Change Solvent System: Switch to a solvent with a lower boiling point.[1]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of pure product to the cooled, supersaturated solution to initiate crystallization.[4]

Troubleshooting Recrystallization: A Visual Guide

RecrystallizationTroubleshooting Figure 2. Troubleshooting Recrystallization Issues Problem Problem Oiling Out No Crystals Form Low Yield Sol_Oil Solutions for Oiling Out - Reheat & Add more solvent - Cool solution slower - Change solvent system - Add a seed crystal Problem:f0->Sol_Oil Sol_NoXtal Solutions for No Crystals - Concentrate solution (boil off solvent) - Scratch flask with glass rod - Add a seed crystal - Cool in an ice bath (after slow cooling) Problem:f1->Sol_NoXtal Sol_Yield Solutions for Low Yield - Use minimum hot solvent for dissolution - Ensure thorough cooling (ice bath) - Concentrate mother liquor & re-cool - Check for product loss during transfers Problem:f2->Sol_Yield

Caption: Figure 2. Common recrystallization problems and their solutions.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)

This is a robust method for this compound when a single solvent is not ideal.

Rationale: Ethyl acetate is a "good" solvent in which the compound is soluble when hot. Hexane is a "poor" solvent (anti-solvent) in which the compound is insoluble. By carefully combining them, one can achieve a state of supersaturation upon cooling that promotes crystallization.[4]

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Keep the solution gently boiling.

  • Slowly add hot hexane dropwise to the boiling solution until a persistent turbidity (cloudiness) appears.

  • Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Solvent SystemPolarityRationale
Hexane / Ethyl Acetate Low-MedExcellent for many pyrazoles; good balance of solubility and insolubility.[2][4]
Ethanol / Water HighEffective if the compound is highly soluble in ethanol and insoluble in water.[4][5]
Dichloromethane / Hexane Low-MedUseful alternative to Ethyl Acetate systems.
Protocol 2: Flash Column Chromatography

This method is ideal for separating complex mixtures or purifying oily products.

Rationale: The crude mixture is adsorbed onto a stationary phase (silica gel) and a mobile phase (solvent system) is passed through the column. Compounds separate based on their differential partitioning between the two phases, which is primarily dictated by polarity.

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure there are no air bubbles or cracks.

  • Prepare the Sample: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a flask bulb or regulated air line) to achieve a steady flow rate.

  • Gradient (Optional but Recommended): Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.[2]

  • Collect Fractions: Collect the eluate in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Common Issue on Silica ColumnCausalitySolution
Peak Tailing/Streaking Acidic silica interacting with the basic pyrazole.Add 0.5-1% triethylamine to the eluent to neutralize the silica gel.[1][5]
Poor Separation Incorrect solvent system polarity.Adjust the eluent polarity. Use a more shallow gradient or an isocratic (constant) solvent system.
Low Recovery Compound is irreversibly adsorbed or degrading on silica.Use deactivated silica, neutral alumina, or switch to recrystallization.[1][5]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
  • Sustainable Chemistry & Pharmacy. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Link]
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

Sources

optimizing reaction conditions for 3-tert-butyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-tert-butyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's mechanics, enabling you to optimize conditions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, focusing on the widely used cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine.

Q1: What is the most common and reliable method for synthesizing this compound?

The most robust and frequently employed method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For synthesizing the 3-tert-butyl substituted pyrazole, the ideal starting material is a 1,3-dicarbonyl equivalent bearing a tert-butyl group, such as 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile). The reaction with hydrazine hydrate proceeds via a well-established mechanism to form the stable pyrazole ring.[3]

Q2: Why is hydrazine hydrate typically used instead of anhydrous hydrazine?

Hydrazine hydrate is a solution of hydrazine in water (typically 50-85%) and is preferred for several key reasons:

  • Safety: Anhydrous hydrazine is highly flammable, explosive, and toxic. Hydrazine hydrate is significantly less hazardous, making it safer for routine laboratory use.[4]

  • Practicality: It is more stable and easier to handle than its anhydrous counterpart.

  • Efficacy: For most cyclocondensation reactions to form pyrazoles, hydrazine hydrate is sufficiently reactive, and the presence of water does not typically interfere with the reaction. In some cases, an acid catalyst is used to facilitate the dehydration step.[1]

Q3: Can I use a substituted hydrazine to synthesize a 1-substituted-3-tert-butyl-1H-pyrazole?

Yes, using a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) is a standard method for producing N-substituted pyrazoles. However, this introduces the challenge of regioselectivity .[2] The unsymmetrical 1,3-dicarbonyl precursor can be attacked by either of the two different nitrogen atoms of the substituted hydrazine, potentially leading to a mixture of two regioisomers (e.g., 1-substituted-3-tert-butyl-1H-pyrazole and 1-substituted-5-tert-butyl-1H-pyrazole). The final product ratio is influenced by steric hindrance and the electronic effects of the substituents, as well as the reaction conditions (pH, solvent).[5]

Q4: What is the role of an acid or base catalyst in this reaction?

  • Acid Catalysis: An acid catalyst (e.g., acetic acid, HCl) is often used to accelerate two key steps: the initial formation of the hydrazone intermediate by protonating the carbonyl oxygen, and the final dehydration of the cyclic intermediate to form the aromatic pyrazole ring.[1]

  • Base Catalysis: In some protocols, a base may be used, particularly if starting with a hydrazine salt (e.g., hydrazine hydrochloride), to liberate the free hydrazine nucleophile.[6] Strong bases like potassium tert-butoxide have also been employed to facilitate the initial C-C bond formation when synthesizing the 1,3-dicarbonyl precursor in situ.[3]

Core Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound from 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) and hydrazine hydrate.

Reagents & Materials:

  • 4,4-dimethyl-3-oxopentanenitrile (1.0 eq)

  • Hydrazine hydrate (64% solution, ~1.2 eq)

  • Ethanol or Acetic Acid (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in ethanol.

  • Reagent Addition: While stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (for ethanol, ~78 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Reaction Mechanism & Optimization

The reaction proceeds through a cyclocondensation pathway. Understanding this mechanism is key to troubleshooting and optimization.

reaction_mechanism Mechanism of this compound Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_end Final Product A 4,4-dimethyl-3- oxopentanenitrile C Hydrazone Intermediate A->C Nucleophilic Attack (N attacks C=O) B Hydrazine (H2N-NH2) B->C D Cyclic Intermediate (Pyrazoline derivative) C->D Intramolecular Cyclization (N attacks C≡N) E This compound D->E Dehydration (-H2O) & Tautomerization

Caption: Reaction mechanism for pyrazole synthesis.

Table 1: Optimization of Reaction Conditions
ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Solvent EthanolAcetic AcidTolueneAcetic Acid often gives faster rates as it acts as both solvent and acid catalyst, promoting dehydration.[7] Ethanol is a good general-purpose polar protic solvent. Toluene can be used for azeotropic removal of water.
Temperature Room Temp80 °C (Reflux)110 °C (Reflux)Higher temperatures (reflux) significantly increase the reaction rate, especially for the cyclization and dehydration steps. Room temperature reactions are often sluggish.[8]
Catalyst NoneAcetic Acid (cat.)H₂SO₄ (cat.)A catalytic amount of strong acid can accelerate the reaction but may also promote side reactions if not controlled. For this substrate, refluxing in a protic solvent like ethanol or acetic acid is often sufficient.
Reaction Time 12-24 hours2-4 hours1-2 hoursDirectly correlated with temperature and catalysis. Higher temperatures lead to shorter reaction times.
Typical Yield Low-ModerateGood-ExcellentGood-ExcellentOptimized conditions (reflux in ethanol or acetic acid) should provide yields in the 70-95% range after purification.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the synthesis.

troubleshooting_workflow Troubleshooting Workflow start Problem Observed p1 Low or No Conversion start->p1 p2 Low Yield Post-Workup start->p2 p3 Impure Product start->p3 c1_1 Causes Inactive Hydrazine Low Reaction Temp/Time Incorrect Stoichiometry p1->c1_1:c c2_1 Causes Product Lost in Aqueous Layer Incomplete Extraction Decomposition during Purification p2->c2_1:c c3_1 Causes Unreacted Starting Material Side Product Formation Ineffective Purification p3->c3_1:c s1_1 Solutions Use Fresh Hydrazine Hydrate Increase Temperature to Reflux Verify Reagent Amounts c1_1->s1_1:c s2_1 Solutions Saturate Aqueous Layer with NaCl Perform Multiple Extractions (3x) Use Milder Purification (e.g., lower temp) c2_1->s2_1:c s3_1 Solutions Increase Reaction Time/Temp Re-evaluate Reaction Conditions Optimize Chromatography/Recrystallization c3_1->s3_1:c

Caption: A decision tree for troubleshooting common issues.

Q: My reaction shows low conversion, with significant starting material remaining on TLC. What's wrong?

A: This is a common issue that usually points to insufficient reaction energy or time.

  • Probable Cause 1: Reaction Temperature is too low. The intramolecular cyclization and especially the final dehydration step require a significant activation energy.

    • Solution: Ensure the reaction mixture is brought to a vigorous reflux. If using a high-boiling solvent like toluene, make sure the temperature is reaching the desired point (e.g., >100 °C).

  • Probable Cause 2: Insufficient Reaction Time. Even at reflux, the reaction may require several hours to reach completion.

    • Solution: Continue to monitor the reaction by TLC every hour. If the starting material spot is diminishing, albeit slowly, extend the reaction time.

  • Probable Cause 3: Inactive Hydrazine. Hydrazine hydrate can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of hydrazine hydrate or titrate an older bottle to determine its concentration.

Q: The reaction went to completion, but my isolated yield is poor. Where did my product go?

A: Low yield after a complete reaction often points to issues during the work-up and purification stages.

  • Probable Cause 1: Product Loss During Aqueous Work-up. this compound has some water solubility due to the two nitrogen atoms capable of hydrogen bonding.

    • Solution: During the extraction, saturate the aqueous layer with sodium chloride (brine wash). This decreases the polarity of the aqueous phase and drives more of your product into the organic layer. Also, ensure you perform multiple extractions (at least 3) with your organic solvent.

  • Probable Cause 2: Ineffective Purification. The product may be lost if the wrong solvent system is used for column chromatography or if it co-elutes with a byproduct.

    • Solution: First, analyze the crude product by ¹H NMR to confirm its identity and purity. If performing chromatography, use a shallow gradient of a hexane/ethyl acetate mixture. For recrystallization, perform small-scale solvent screening to find the optimal system that dissolves the product when hot but allows for maximum precipitation when cool.

Q: My final product is an oil/waxy solid and seems impure by NMR. What are the likely contaminants?

A: Impurities often consist of unreacted starting materials or side products.

  • Probable Cause 1: Residual Solvent. Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating, to remove residual extraction solvents (e.g., ethyl acetate).

  • Probable Cause 2: Unreacted Starting Material. If the reaction was not driven to completion, you will see unreacted 4,4-dimethyl-3-oxopentanenitrile.

    • Solution: This can typically be removed by careful column chromatography. Next time, ensure the reaction runs to completion.

  • Probable Cause 3: Bis-hydrazide formation (less common with nitriles). In syntheses starting from 1,3-diketones or β-ketoesters, it's possible for hydrazine to react in a 1:2 stoichiometry, but this is less likely here. More relevant is the potential for side reactions if the starting material is impure.

    • Solution: Ensure the purity of your starting 4,4-dimethyl-3-oxopentanenitrile before starting the reaction. Purification of the final product via chromatography should remove most side products.

References

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • ACS Omega. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • Royal Society of Chemistry. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • NIH PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Scientia Research Library. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Organic Syntheses Procedure. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide.

Sources

Technical Support Center: Synthesis of 3-tert-Butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-tert-butyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Knorr pyrazole synthesis pathway, involves the condensation of a 1,3-dicarbonyl compound (or a surrogate like pivaloylacetonitrile) with hydrazine.[1] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity, complicating downstream applications. The primary challenge lies in controlling the regioselectivity of the initial nucleophilic attack and preventing subsequent undesired transformations.

This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of this compound. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve synthetic challenges, ensuring a robust and reproducible process.

Core Synthesis Pathway: An Overview

The standard synthesis involves the reaction of a β-ketonitrile, such as 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile), with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.

G cluster_main Desired Synthesis Pathway A Pivaloylacetonitrile (1,3-dicarbonyl surrogate) C Hydrazone Intermediate A->C + H₂NNH₂·H₂O B Hydrazine Hydrate B->C D Cyclization C->D Intramolecular Nucleophilic Attack E 3-tert-butyl-1H-pyrazol-5-amine D->E Dehydration G This compound (Final Product) E->G Diazotization/ Reduction (if needed) F Deamination/Further Reaction (if starting from β-ketoester)

Caption: Desired reaction pathway for this compound synthesis.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My final product is a mixture of two isomers: this compound and 5-tert-butyl-1H-pyrazole. How can I improve the regioselectivity?

Answer:

This is the most frequent and challenging side reaction in the synthesis of unsymmetrically substituted pyrazoles.[2][3] The formation of the 5-tert-butyl constitutional isomer arises from the non-regioselective initial attack of the hydrazine molecule on the 1,3-dicarbonyl precursor.

  • Causality & Mechanism: Hydrazine has two nucleophilic nitrogen atoms. When reacting with an unsymmetrical dicarbonyl compound like pivaloylacetonitrile, one nitrogen can attack the ketone carbonyl while the other attacks the nitrile group. The initial attack on the more electrophilic ketone carbonyl is sterically hindered by the bulky tert-butyl group. Conversely, attack at the nitrile carbon is less hindered but electronically less favored. These competing factors lead to a mixture of regioisomers.[3]

G cluster_regio Regioselectivity Issue Start Pivaloylacetonitrile + Hydrazine PathA Attack at Ketone Carbonyl (Sterically Hindered) Start->PathA PathB Attack at Nitrile Carbon (Less Hindered) Start->PathB ProductA Intermediate A PathA->ProductA Leads to ProductB Intermediate B PathB->ProductB Leads to FinalA This compound (Desired Product) ProductA->FinalA Cyclization FinalB 5-tert-butyl-1H-pyrazole (Side Product) ProductB->FinalB Cyclization

Caption: Competing pathways leading to regioisomeric pyrazole products.

  • Troubleshooting & Mitigation Protocol:

    • Solvent Choice: The polarity and protic nature of the solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of the desired isomer.[2] These solvents can stabilize the key intermediates through hydrogen bonding, favoring one reaction pathway over the other.

    • pH Control: The reaction pH is critical. Acidic conditions (e.g., catalytic HCl or H₂SO₄) can protonate the carbonyl oxygen, increasing its electrophilicity and potentially favoring attack at that site, though steric hindrance remains a factor.[3] Conversely, basic conditions might alter the nucleophilicity of the hydrazine. Careful, systematic screening of pH is recommended.

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Start the reaction at 0-5 °C and allow it to slowly warm to room temperature.

    • Use of Substituted Hydrazines: If the N1 position does not need to be a free -NH, using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) can alter the steric and electronic balance, sometimes leading to higher regioselectivity.[2]

Question 2: I am observing a significant amount of a high-molecular-weight byproduct, especially when running the reaction at high concentrations. What is it and how can I avoid it?

Answer:

This is likely a 1,2-diacylhydrazine derivative, formed when one hydrazine molecule reacts with two molecules of the pivaloyl precursor.[4]

  • Causality & Mechanism: Hydrazine is a bifunctional nucleophile. If the initial product of the reaction (the mono-acylhydrazide) is not consumed quickly by cyclization, its remaining -NH₂ group can react with a second molecule of the acylating agent. This is particularly prevalent if there is a localized excess of the pivaloyl precursor or if the reaction is run under conditions that disfavor cyclization.

Side ProductStructureProbable CauseMitigation Strategy
1,2-Bis(pivaloyl)hydrazineMe₃CCONHNHCOCMe₃High concentration of pivaloyl precursor; slow cyclization rateUse a slight excess of hydrazine; add pivaloyl precursor slowly to the hydrazine solution; ensure conditions favor rapid cyclization (e.g., appropriate temperature and pH).
Pyrazoline Intermediate-Incomplete dehydration/aromatizationIncrease reaction temperature or time during the final step; add a dehydrating agent or use a stronger acid catalyst.[5]
  • Troubleshooting & Mitigation Protocol:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate. This ensures that the pivaloyl precursor is the limiting reagent, minimizing the chance of di-acylation.[4]

    • Reverse Addition: Add the pivaloylacetonitrile solution slowly, dropwise, to the stirred solution of hydrazine hydrate. This maintains a constant excess of hydrazine throughout the addition, suppressing the formation of the bis-adduct.

    • Solvent and Temperature: Running the reaction in a solvent that promotes the solubility of all reagents and intermediates is crucial. Water is often an effective solvent for the initial acylation step as it can suppress the formation of the bis-acylhydrazide byproduct.[4] Following the initial condensation, switching to a higher boiling point solvent (e.g., ethanol, acetic acid) can facilitate the cyclization and dehydration steps.

Question 3: My reaction stalls, and I isolate an uncyclized intermediate. How do I drive the reaction to completion?

Answer:

The isolation of a stable hydrazone or hydroxy-pyrazoline intermediate indicates that the cyclization or dehydration step is the rate-limiting part of your process.[6]

  • Causality & Mechanism: The final step to form the aromatic pyrazole ring is a dehydration reaction. This step is often acid-catalyzed and requires sufficient thermal energy. If the conditions are too mild (low temperature, neutral pH), the reaction can stall at the intermediate stage.

  • Troubleshooting & Mitigation Protocol:

    • Acid Catalysis: Introduce a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) after the initial condensation has occurred. This will protonate the hydroxyl group of the pyrazoline intermediate, turning it into a good leaving group (water) and promoting elimination to form the aromatic ring.[1]

    • Increase Temperature: After the initial formation of the intermediate (which can be monitored by TLC or ¹H NMR), increase the reaction temperature to reflux in a suitable solvent like ethanol or acetic acid to drive the dehydration.

    • Azeotropic Removal of Water: For stubborn reactions, using a solvent like toluene with a Dean-Stark apparatus can effectively remove the water generated during the reaction, driving the equilibrium towards the final pyrazole product according to Le Châtelier's principle.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent for this synthesis?

    • A1: Ethanol is a widely used and effective solvent. It provides good solubility for both the hydrazine and the dicarbonyl precursor and is suitable for refluxing to drive the final dehydration step.[2] For improved regioselectivity, consider fluorinated alcohols.[2]

  • Q2: How can I effectively purify the final product from its regioisomer?

    • A2: Separation of 3- and 5-tert-butyl-1H-pyrazole can be challenging due to their similar polarities.

      • Column Chromatography: Careful column chromatography on silica gel with a gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is the most common method.

      • Crystallization: It may be possible to selectively crystallize one isomer or an acid addition salt. Pyrazoles can be reacted with an acid (like HCl) to form salts, which are then separated by crystallization.[7]

  • Q3: Can microwave irradiation improve the reaction?

    • A3: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for pyrazole synthesis by providing rapid and uniform heating.[5]

Validated Experimental Protocol

This protocol is optimized to favor the formation of this compound while minimizing side reactions.

Materials:

  • 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)

  • Hydrazine hydrate (64% solution in water)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.2 eq). Dilute with ethanol (5 mL per gram of hydrazine).

  • Initial Condensation: Cool the hydrazine solution to 0 °C in an ice bath.

  • Substrate Addition: Dissolve pivaloylacetonitrile (1.0 eq) in a minimal amount of ethanol. Add this solution dropwise to the cold, stirring hydrazine solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the formation of the intermediate by TLC.

  • Cyclization & Dehydration: Add 3-4 drops of concentrated HCl to the reaction mixture. Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the intermediate.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the regioisomers.

References

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. URL: https://www.jk-scientific.com/en/promotions/knorr-pyrazole-synthesis-10041.html
  • Method for purifying pyrazoles. Google Patents, WO2011076194A1. URL: https://patents.google.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.The Journal of Organic Chemistry, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo060198w
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.Organic Letters, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol403447g
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.Reaction Chemistry & Engineering, RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00223a
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.Molecules, MDPI. URL: https://www.mdpi.com/1420-3049/28/18/6530
  • Propanoic acid, 2,2-dimethyl-, hydrazide.Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v79p201

Sources

Technical Support Center: Synthesis of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-tert-butyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into kinase inhibitors and other pharmacologically active agents.[1] Its synthesis, most commonly achieved via the Knorr pyrazole synthesis, involves the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with hydrazine.[2][3] However, this pathway is often plagued by challenges, primarily poor regioselectivity and low yields, which can significantly impede research and development timelines.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. We will delve into the mechanistic underpinnings of common issues and offer field-proven, evidence-based solutions to enhance reaction efficiency, control isomer formation, and streamline purification.

Core Synthesis Pathway: The Knorr Annulation

The foundational route to this compound is the reaction of a 1,3-diketone precursor, such as 4,4-dimethyl-1-phenyl-1,3-butanedione , with hydrazine hydrate. The reaction proceeds through nucleophilic attack of the hydrazine at one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The primary challenge arises from the unsymmetrical nature of the diketone. Hydrazine can attack either carbonyl group, potentially leading to two regioisomeric products: the desired 3-tert-butyl-1-phenyl-1H-pyrazole and the undesired 5-tert-butyl-1-phenyl-1H-pyrazole . Controlling the regioselectivity of this initial attack is paramount for achieving a high yield of the correct isomer.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most established method is the cyclocondensation of a 1,3-diketone (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione or a related precursor derived from pinacolone) with hydrazine or a substituted hydrazine.[5][6][7] This is a specific application of the Knorr pyrazole synthesis, a robust and versatile method for forming pyrazole rings.[2]

Q2: Why is my reaction yield consistently low? Low yields can stem from several factors:

  • Poor Regioselectivity: Formation of the undesired 5-tert-butyl isomer is a common issue that directly reduces the yield of the target compound.[8]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Side Product Formation: Hydrazine can react with the diketone to form stable hydrazone intermediates or other byproducts that do not proceed to the cyclized pyrazole.

  • Difficult Purification: The product may be difficult to isolate from the reaction mixture or starting materials, leading to material loss during workup and purification.[9]

Q3: How can I control the formation of the 3-tert-butyl versus the 5-tert-butyl regioisomer? Regiocontrol is the most critical aspect of this synthesis. The outcome is governed by the relative reactivity of the two carbonyl groups in the 1,3-diketone precursor. The less sterically hindered carbonyl is generally favored for nucleophilic attack. Key strategies to improve selectivity include:

  • Solvent Choice: Using non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity in favor of the desired 3-substituted isomer.[8] These solvents do not compete with the hydrazine nucleophile, unlike traditional solvents like ethanol.[8]

  • Acid/Base Catalysis: The pH of the reaction can influence the rate of attack at each carbonyl. Acid catalysis can activate a carbonyl group, and careful selection of the catalyst can favor one isomer over the other.

  • Nature of the Hydrazine: Using arylhydrazine hydrochlorides versus the free hydrazine base can invert the regioselectivity of the reaction.[10]

Q4: What are the most common side products to look out for? Besides the regioisomer, common side products include unreacted starting materials, stable hydrazone intermediates, and pyrazoline intermediates that have not been fully aromatized to the pyrazole.[11]

Q5: What is an effective method for purifying this compound? The product's basicity allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and treated with an aqueous mineral acid (e.g., HCl) to form the water-soluble pyrazolium salt.[12] The aqueous layer is then washed to remove non-basic impurities, and the free pyrazole is recovered by basifying the aqueous layer and extracting it back into an organic solvent.[12] Crystallization is also a highly effective final purification step.[9]

Troubleshooting Guide

Problem Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Low Overall Yield & Poor Purity Formation of Regioisomers: The primary cause is the non-selective attack of hydrazine on the unsymmetrical 1,3-diketone. Ethanol, a common solvent, can act as a competing nucleophile, reducing selectivity.[8]Optimize the Solvent System: Switch from ethanol to a fluorinated alcohol like TFE or HFIP. These non-nucleophilic solvents enhance the intrinsic preference of the hydrazine to attack the less sterically hindered carbonyl, significantly improving the ratio of the desired 3-tert-butyl isomer.[8]
Incomplete Reaction: Reaction kinetics may be slow at ambient temperature. The starting diketone may not be fully consumed.Increase Reaction Temperature & Time: Refluxing the reaction mixture is often necessary to drive the dehydration/aromatization step to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Side Product Formation (e.g., Hydrazones): A stable hydrazone may form at one carbonyl without subsequent intramolecular cyclization.Employ Acid Catalysis: Add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid). The acid catalyzes both the initial condensation and the final dehydration step, promoting the formation of the aromatic pyrazole ring over stable intermediates.
Difficulty in Product Isolation High Water Solubility: The product, especially the unsubstituted 1H-pyrazole, can have significant water solubility, leading to losses during aqueous workup.[9]Use a Salting-Out Strategy: During extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve partitioning into the organic layer.
Product is an Oil or Low-Melting Solid: Difficulty in inducing crystallization from common solvents.Purify via Acid Addition Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol, diethyl ether) and add a strong acid like HCl or H₂SO₄ to precipitate the pyrazolium salt.[12] The salt is typically a well-defined, crystalline solid that can be easily filtered and washed. The pure freebase can then be regenerated by neutralization.
Reaction Fails to Initiate Poor Quality of Reagents: Hydrazine hydrate can degrade over time. The 1,3-diketone precursor may be impure.Verify Reagent Quality: Use freshly opened or properly stored hydrazine hydrate. Confirm the purity of the 1,3-diketone precursor by NMR or melting point analysis before starting the reaction.
Incorrect Stoichiometry: An incorrect molar ratio of hydrazine to diketone can lead to incomplete conversion or the formation of undesired byproducts.Ensure Correct Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to ensure the complete conversion of the limiting 1,3-diketone.

Data & Protocols

Data Presentation

Table 1: Influence of Solvent on Regioselectivity This table summarizes the profound effect of solvent choice on the isomeric ratio in the reaction of an unsymmetrical 1,3-diketone with methylhydrazine, a principle directly applicable to tert-butyl pyrazole synthesis.

SolventRatio of Regioisomers (Major:Minor)Overall Yield (%)Source
Ethanol (EtOH)88:1280[8]
Trifluoroethanol (TFE)94:685[8]
Hexafluoroisopropanol (HFIP)97:389[8]

Table 2: Optimized General Reaction Parameters

ParameterRecommended ConditionRationale
Reactants 1,3-Diketone, Hydrazine HydrateStandard Knorr synthesis components.
Stoichiometry 1.0 eq. Diketone, 1.1-1.2 eq. HydrazineA slight excess of hydrazine ensures full conversion of the diketone.
Solvent Hexafluoroisopropanol (HFIP) or Acetic AcidHFIP maximizes regioselectivity.[8] Acetic acid acts as both solvent and catalyst.
Temperature 80-120 °C (Reflux)Ensures reaction goes to completion, including the final dehydration step.
Reaction Time 4-24 hoursMonitor by TLC/LC-MS for completion.
Catalyst (Optional) Glacial Acetic AcidCatalyzes both condensation and dehydration steps.
Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis of this compound

This protocol is optimized for maximizing the yield of the desired regioisomer.

  • Reagents & Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-diketone precursor (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione) (1.0 eq).

    • Add hexafluoroisopropanol (HFIP) as the solvent (approx. 0.2 M concentration).[8]

    • Begin stirring to dissolve the solid.

  • Reaction Execution:

    • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 12-18 hours.

    • Monitor the reaction's progress by TLC, observing the consumption of the starting diketone.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • For final purification, recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) or perform purification via acid salt formation as described in the troubleshooting guide.

Visualizations

Reaction Mechanism

reaction_mechanism diketone 4,4-Dimethyl-1-phenyl-1,3-butanedione intermediate1 Initial Adduct (Nucleophilic Attack) diketone->intermediate1 + H2N-NH2 hydrazine Hydrazine (H2N-NH2) hydrazine->intermediate1 intermediate2 Cyclized Intermediate (5-Hydroxypyrazoline) intermediate1->intermediate2 Intramolecular Condensation product 3-tert-butyl-1-phenyl-1H-pyrazole intermediate2->product - H2O (Dehydration) water H2O intermediate2->water

Caption: Knorr synthesis of 3-tert-butyl-pyrazole.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product? check_isomers Regioisomers Detected (Check NMR/LCMS) start->check_isomers Yes check_completion Incomplete Reaction? (TLC shows starting material) start->check_completion No check_isomers->check_completion No sol_solvent Switch to HFIP or TFE solvent check_isomers->sol_solvent Yes check_isolation Difficulty in Isolation/Purification? check_completion->check_isolation No sol_temp Increase Temperature/Time Add Acid Catalyst check_completion->sol_temp Yes sol_purification Purify via Acid Salt Formation Use Brine in Workup check_isolation->sol_purification Yes end_node Optimized Yield check_isolation->end_node No sol_solvent->end_node sol_temp->end_node sol_purification->end_node

Caption: Decision tree for troubleshooting low yields.

References

  • Eguillon, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4320.
  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
  • Navarro, A., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(9), 4531–4537.
  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5595–5600.
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-208.
  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838.
  • ResearchGate. (2004). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.
  • Baragao, T. C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17188–17201.
  • MDPI. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6695.
  • ProQuest. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1291.
  • Royal Society of Chemistry. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 51(85), 15531-15534.
  • Engel, J., et al. (2019). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 62(17), 7899–7911.
  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Pharmaceuticals, 13(7), 153.
  • Royal Society of Chemistry. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling - Supporting Information.
  • ResearchGate. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Technical Support Center: Synthesis of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-tert-butyl-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on byproduct formation and control.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, commonly achieved through the Knorr pyrazole synthesis or similar condensation reactions, presents a significant challenge in controlling regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl precursor, such as pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), with hydrazine can theoretically yield two regioisomers: the desired this compound and the common byproduct, 5-tert-butyl-1H-pyrazole. The steric bulk of the tert-butyl group plays a crucial role in directing the cyclization, but reaction conditions can heavily influence the isomeric ratio.[1] This guide will provide you with the expertise to navigate these challenges and optimize your synthesis for the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, their probable causes, and actionable solutions.

Problem 1: Low Yield of Desired Product and a Mixture of Isomers Detected

Symptom: Post-synthesis analysis (e.g., by NMR or GC-MS) indicates a significant proportion of the 5-tert-butyl-1H-pyrazole regioisomer alongside the desired this compound.

Probable Cause: The primary cause is a lack of regiocontrol during the cyclization reaction. The nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl precursor. Standard reaction conditions, such as using ethanol as a solvent, can often lead to a mixture of isomers.[2][3]

Solution:

  • Solvent Optimization: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly favor the formation of one regioisomer over the other.[2] These solvents, through their hydrogen-bonding capabilities, can selectively activate one of the carbonyl groups, directing the initial nucleophilic attack of hydrazine.

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired isomer. It is recommended to perform the reaction at room temperature or even cooler before assessing the isomeric ratio.

  • Nature of Hydrazine: Using hydrazine hydrate (the free base) versus a hydrazine salt (e.g., hydrazine hydrochloride) can alter the reaction pathway and regioselectivity. Experimenting with both forms is advisable to determine the optimal condition for your specific substrate.

Problem 2: Incomplete Reaction with Starting Materials Remaining

Symptom: Analysis of the crude product shows the presence of unreacted pivaloylacetonitrile and/or hydrazine.

Probable Cause:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Poor Quality of Reagents: Impurities in the starting materials can inhibit the reaction.

  • Inadequate Mixing: In a heterogeneous reaction mixture, poor stirring can lead to incomplete conversion.

Solution:

  • Extend Reaction Time and/or Increase Temperature: Monitor the reaction progress by TLC or another suitable technique. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

  • Ensure Purity of Starting Materials: Use freshly distilled or high-purity hydrazine. Ensure the pivaloylacetonitrile is of high quality.

  • Vigorous Stirring: Maintain efficient stirring throughout the reaction to ensure proper mixing of the reagents.

Problem 3: Formation of Unidentified Byproducts

Symptom: The presence of unexpected peaks in your analytical data that do not correspond to the starting materials or the expected pyrazole isomers.

Probable Cause:

  • Side Reactions of Hydrazine: Hydrazine can undergo self-condensation or react with other functional groups if present.

  • Incomplete Cyclization: The intermediate hydrazone may not have fully cyclized, leading to acyclic byproducts.

  • Degradation of Starting Materials or Product: Harsh reaction conditions (e.g., excessively high temperatures or strongly acidic/basic conditions) can lead to decomposition.

Solution:

  • Control Stoichiometry: Use a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the dicarbonyl compound, but avoid a large excess which can promote side reactions.

  • Optimize Reaction Conditions: Start with milder conditions (lower temperature, shorter reaction time) and gradually increase them as needed.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I definitively distinguish between this compound and 5-tert-butyl-1H-pyrazole using NMR spectroscopy?

A1: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between these regioisomers. The key is to analyze the chemical shifts of the pyrazole ring protons and carbons, as well as the nuclear Overhauser effect (NOE) correlations.

  • ¹H NMR: The chemical shift of the proton on the pyrazole ring (H4) will be different for the two isomers due to the anisotropic effect of the adjacent tert-butyl group. In the 3-tert-butyl isomer, the H4 proton is adjacent to a CH group, while in the 5-tert-butyl isomer, it is adjacent to the other nitrogen atom. This typically results in a noticeable difference in their chemical shifts. Additionally, the proton on the nitrogen (N-H) may show different chemical shifts and coupling patterns.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will be distinct for each isomer. The carbon atom attached to the tert-butyl group (C3 or C5) will have a characteristic chemical shift.

  • 2D NMR (NOESY/ROESY): These experiments can provide definitive structural proof. For the 3-tert-butyl isomer, an NOE correlation would be expected between the protons of the tert-butyl group and the H4 proton of the pyrazole ring. This correlation would be absent in the 5-tert-butyl isomer.

Compound ¹H NMR (typical) ¹³C NMR (typical)
This compound Singlet for tert-butyl protons, distinct chemical shift for H4 proton.Characteristic shifts for C3 (attached to t-Bu), C4, and C5.
5-tert-butyl-1H-pyrazole Singlet for tert-butyl protons, different chemical shift for H4 proton compared to the 3-isomer.Characteristic shifts for C5 (attached to t-Bu), C4, and C3.

Q2: What is the best method for purifying this compound from its regioisomer?

A2: The choice of purification method depends on the scale of the reaction and the isomeric ratio.

  • Column Chromatography: This is often the most effective method for separating regioisomers on a laboratory scale. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the two isomers based on their polarity differences.

  • Fractional Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure can be a viable option for larger quantities.

  • Crystallization: If the crude product is a solid and one isomer is significantly more abundant, recrystallization from an appropriate solvent may be used to enrich the desired isomer. However, this method is often less effective if the isomers co-crystallize or are present in similar amounts.

Q3: What are the key safety precautions to take when working with hydrazine?

A3: Hydrazine is a toxic and potentially explosive substance and must be handled with extreme care.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Keep away from heat, sparks, and open flames.

  • Handle with care to avoid shock or friction.

  • Neutralize any spills with a suitable agent, such as a dilute solution of sodium hypochlorite (bleach).

Experimental Protocols & Diagrams

Protocol: Optimized Synthesis of this compound with High Regioselectivity

This protocol is designed to favor the formation of the 3-tert-butyl isomer by utilizing a fluorinated alcohol as the solvent.[2]

Materials:

  • Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve pivaloylacetonitrile (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature while stirring.

  • Attach a condenser and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the TFE under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diagrams

Byproduct_Formation cluster_reactants Reactants cluster_reaction Condensation Reaction cluster_products Products Pivaloylacetonitrile Pivaloylacetonitrile Reaction Cyclization Pivaloylacetonitrile->Reaction Hydrazine Hydrazine Hydrazine->Reaction Product_3_tert_butyl This compound (Desired Product) Reaction->Product_3_tert_butyl Path A (Favored by steric hindrance and optimized conditions) Product_5_tert_butyl 5-tert-butyl-1H-pyrazole (Byproduct) Reaction->Product_5_tert_butyl Path B (Competitive pathway)

Caption: Regioselective formation of this compound.

Troubleshooting_Workflow Start Synthesis of this compound Analysis Analyze Crude Product (NMR, GC-MS) Start->Analysis Decision Isomeric Ratio Acceptable? Analysis->Decision Purification Purification (Chromatography, Distillation) Decision->Purification Yes Optimization Optimize Reaction Conditions Decision->Optimization No Final_Product Pure this compound Purification->Final_Product Solvent Change Solvent (e.g., TFE, HFIP) Optimization->Solvent Temperature Adjust Temperature Optimization->Temperature Reagents Check Reagent Purity Optimization->Reagents Solvent->Start Temperature->Start Reagents->Start

Caption: Troubleshooting workflow for optimizing the synthesis.

References

  • Murguía, M. C., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives. Tetrahedron Letters, 58(25), 2441-2444.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Zanatta, N., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17985–17996.
  • García-Mejía, C. D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894.
  • Santos, L. S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(16), 6179-6182.
  • Elguero, J., et al. (2002). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 40(9), 579-584.
  • Chen, G., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(40), 11808-11812.
  • Chao, C-I., et al. (2011). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications, 47(37), 10461-10463.
  • Santos, L. S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(16), 6179-6182.
  • Murguía, M. C., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives. Tetrahedron Letters, 58(25), 2441-2444.
  • Pollock, P. M., & Cole, K. P. (2009). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 86, 296-305.
  • Aggarwal, V. K., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4349.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

Sources

Technical Support Center: Purification of 3-tert-butyl-1H-pyrazole by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-tert-butyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. We will address common challenges and provide practical, field-proven solutions for obtaining crystalline this compound with excellent purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a crystallization protocol for this compound?

The most critical step is selecting an appropriate solvent or solvent system.[1][2] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[3] This differential solubility is the fundamental principle that drives the crystallization process.[1] The impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[2]

Given the structure of this compound, which contains a polar pyrazole ring and a nonpolar tert-butyl group, a range of solvents should be considered. Solvents of intermediate polarity, such as ethanol, isopropanol, or ethyl acetate, are often good starting points.[4] Nonpolar solvents like hexane or cyclohexane may also be effective, particularly in mixed-solvent systems.[4]

Q2: How do I perform a solvent screen for this compound?

A systematic solvent screen is essential. This should be done on a small scale before committing your entire batch of material.

Protocol: Small-Scale Solvent Screening

  • Place a small amount of crude this compound (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, swirling after each addition.[1]

  • If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent crystallization but may be useful as the "solvent" in a mixed-solvent system.

  • If the compound is sparingly soluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid just dissolves.[1]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Q3: Can I use a mixed-solvent system? When is this advantageous?

Yes, a mixed-solvent system is highly effective, especially when no single solvent provides the ideal solubility profile.[2][4] This technique is used when the compound is too soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.[2]

For this compound, common mixed-solvent pairs could include ethanol/water, acetone/water, or ethyl acetate/hexane.[2][4] The procedure involves dissolving the crude material in a minimal amount of the hot "good" solvent and then slowly adding the "anti-solvent" until the solution becomes faintly cloudy (turbid).[4] Gentle heating to redissolve the solid, followed by slow cooling, will initiate crystallization.

Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound.

Problem 1: No crystals are forming upon cooling.

This is a frequent issue, typically indicating that the solution is not supersaturated.

  • Cause A: Too much solvent was used. If the solution is too dilute, the concentration of this compound will not exceed its solubility limit even at low temperatures.[5]

    • Solution: Re-heat the solution and gently boil off a portion of the solvent to increase the concentration.[5] Allow the concentrated solution to cool again.

  • Cause B: The cooling process is incomplete.

    • Solution: Ensure the solution has cooled to room temperature and then submerge it in an ice-water bath for at least 20-30 minutes.[6]

  • Cause C: Nucleation has not been initiated. Sometimes, a supersaturated solution needs a trigger to begin crystallization.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[5][6] The microscopic imperfections on the glass provide nucleation sites.

    • Solution 2: Seeding. If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal to the cold solution.[6][7] This "seed" will act as a template for further crystal growth.

  • Cause D: The compound can form a stable supersaturated solution.

    • Solution: If the above methods fail, try adding a miscible anti-solvent dropwise to the cold solution until turbidity appears, then add a drop or two of the primary solvent to clarify and allow it to stand.[6]

Problem 2: The compound has "oiled out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there is a high concentration of impurities.[5]

  • Cause A: Solution is too concentrated or cooled too quickly.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. A slower cooling rate favors the ordered process of crystal formation over the disordered separation of a liquid phase.[5]

  • Cause B: High impurity level. Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: If dilution and slow cooling fail, remove the solvent by rotary evaporation and attempt the crystallization again with a different solvent system.[5] It may be necessary to first purify the crude material by column chromatography to remove the bulk of the impurities.[7]

Problem 3: Crystal formation is very rapid, resulting in fine powder or needles.

While obtaining a solid is the goal, rapid precipitation traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[5]

  • Cause: The solution is too highly supersaturated. This leads to a high rate of nucleation rather than slow crystal growth.[7]

    • Solution 1: Reduce the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with a towel if necessary, before moving it to an ice bath.[5]

    • Solution 2: Use more solvent. Start over by re-dissolving the solid in more hot solvent to create a less concentrated solution. This will lower the degree of supersaturation at any given temperature.

Problem 4: The final product has a low yield.

A low recovery can be frustrating, especially when working with valuable materials.

  • Cause A: Too much solvent was used. A significant portion of the product may have remained dissolved in the mother liquor.[5]

    • Solution: Before discarding the mother liquor, try concentrating it by rotary evaporation and cooling the resulting solution to see if a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

  • Cause B: Premature crystallization during hot filtration. If an insoluble impurity was present and a hot filtration was performed, the product may have crystallized in the filter funnel.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Use a fluted filter paper for a faster filtration rate.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G start Crude this compound in minimal hot solvent dissolved Does it fully dissolve? start->dissolved hot_filter Perform hot filtration to remove insolubles dissolved->hot_filter No, insolubles remain cool Cool solution slowly dissolved->cool Yes hot_filter->cool outcome Observe outcome cool->outcome crystals Crystals Form outcome->crystals no_crystals No Crystals Form (Clear Solution) outcome->no_crystals oiled_out Compound 'Oils Out' outcome->oiled_out collect Collect crystals by filtration, wash with cold solvent, and dry. crystals->collect solve_no_crystals Troubleshooting: 1. Boil off some solvent. 2. Scratch flask. 3. Add seed crystal. 4. Cool further. no_crystals->solve_no_crystals solve_oiled_out Troubleshooting: 1. Reheat, add more solvent. 2. Cool more slowly. 3. Change solvent system. oiled_out->solve_oiled_out solve_no_crystals->cool solve_oiled_out->cool G start Start: Crude this compound test_solubility Test solubility in various solvents (small scale) start->test_solubility eval_hot Is it soluble in hot solvent? test_solubility->eval_hot eval_cold Is it insoluble in cold solvent? eval_hot->eval_cold Yes no_good_single No ideal single solvent found eval_hot->no_good_single No good_single Ideal Single Solvent Found eval_cold->good_single Yes eval_cold->no_good_single No use_single Proceed with Single-Solvent Crystallization Protocol good_single->use_single find_pair Identify a miscible pair: - 'Good' solvent (dissolves well) - 'Anti-solvent' (dissolves poorly) no_good_single->find_pair use_mixed Proceed with Mixed-Solvent Crystallization Protocol find_pair->use_mixed

Caption: Workflow for selecting a crystallization solvent.

References

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Unknown. Recrystallization.
  • University of York Chemistry Teaching Labs. Solvent Choice.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • Filter Dryer. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. (2025-03-28).
  • ThoughtCo. Troubleshooting Problems in Crystal Growing. (2025-06-09).
  • Journal of Emerging Technologies and Innovative Research. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024).
  • ResearchGate. What solvent should I use to recrystallize pyrazoline?. (2017-04-23).
  • Quora. What should I do if crystallisation does not occur?. (2017-04-05).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139978, this compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51358380, tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.
  • Chemical Synthesis Database. 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazole.
  • Doherty, K. E., et al. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(4), M1468.
  • Liu, W., et al. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 2016, 21(10), 1351.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Santos, M. A., et al. Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 2020, 25(24), 5873.
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

Sources

Technical Support Center: Column Chromatography of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of 3-tert-butyl-1H-pyrazole via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges associated with this process. Our goal is to equip you with the necessary knowledge to develop a robust and efficient purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of pyrazole derivatives, including those with alkyl substituents like the tert-butyl group.[1][2][3][4][5] Its versatility in separating compounds of varying polarities makes it an excellent starting point for method development.

Q2: I am observing tailing of my compound on the TLC plate. What could be the cause and how can I fix it?

A2: Tailing is often an indication of interactions between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups on the silica gel surface. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 0.1-1% triethylamine, before packing the column.[1]

Q3: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?

A3: If your compound exhibits very high polarity and poor mobility, consider using a more polar mobile phase. A mixture of dichloromethane and methanol could be effective.[6] In some cases, for highly insoluble compounds, dissolving the crude product in a strong, polar solvent like DMF or DMSO and adsorbing it onto a small amount of silica gel before loading it onto the column can improve the separation.[1]

Q4: Are there any known stability issues with pyrazole derivatives on silica gel?

A4: Yes, some pyrazole derivatives can be sensitive to the acidic nature of silica gel and may degrade during chromatography.[1] If you suspect degradation, using deactivated silica gel as mentioned in A2 is a recommended first step. Alternatively, using a less acidic stationary phase like alumina could be explored.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system polarity. - Co-elution of closely related impurities.- Optimize the eluent system using TLC. Test a range of solvent mixtures with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Product Elutes Too Slowly or Not at All (Low Rf) - The mobile phase is not polar enough. - Strong interaction with the stationary phase.- Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. - If using a non-polar system, consider switching to a more polar one like dichloromethane/methanol. - Deactivate the silica gel with triethylamine to reduce strong acidic interactions.[1]
Irregular Bands or Cracking of the Column Bed - Improper column packing. - The sample was not loaded evenly.- Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[1] - Dissolve the crude sample in a minimal amount of solvent and load it carefully onto the top of the column in a narrow band.[1]
Colored Impurities in the Final Product - Contaminants from the synthesis persist.- If the impurities are colored and non-polar, they should elute before the product. If they are polar, they should elute after. If they co-elute, recrystallization after chromatography may be necessary. For some colored impurities, a charcoal treatment during recrystallization can be effective.[1]

Experimental Protocols

Protocol 1: Standard Silica Gel Chromatography

This protocol is a good starting point for the purification of this compound, assuming moderate polarity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Collection tubes

Step-by-Step Procedure:

  • TLC Analysis: Develop a suitable eluent system by testing different ratios of hexane and ethyl acetate on a TLC plate. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample solution to the top of the silica gel.[1]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., from a hand bellows or nitrogen line) to force the solvent through the column. If a gradient elution is required, gradually increase the polarity of the eluent.[1]

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Deactivated Silica Gel Chromatography for Sensitive Compounds

This protocol is recommended if you observe tailing or degradation of the product.

Materials:

  • Same as Protocol 1, with the addition of triethylamine.

Step-by-Step Procedure:

  • Eluent Preparation: Prepare your chosen eluent system (e.g., hexane/ethyl acetate) and add 0.1-1% triethylamine.

  • Column Packing:

    • Follow the same procedure as in Protocol 1, but use the triethylamine-containing eluent to prepare the slurry and pack the column.

    • Pre-elute the packed column with the deactivated eluent before loading the sample.

  • Sample Loading, Elution, and Analysis: Proceed as described in Protocol 1, using the triethylamine-containing eluent throughout the process.

Column Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent System Slurry Prepare Silica Gel Slurry TLC->Slurry Determines initial eluent Pack Pack Chromatography Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor separation Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Product Obtain Pure Product Evaporate->Product

Sources

dealing with impurities in 3-tert-butyl-1H-pyrazole samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-tert-butyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities within their samples. Here, we address common challenges through a detailed question-and-answer format, providing not just protocols but the underlying scientific reasoning to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

The impurity profile of this compound is primarily dictated by its synthesis, which commonly involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For this compound, the typical starting materials are pinacolone (3,3-dimethyl-2-butanone) and hydrazine.

The most prevalent impurities include:

  • 5-tert-butyl-1H-pyrazole (Regioisomer): This is the most common and often most challenging impurity to remove due to its similar physical properties to the desired product. Its formation is a consequence of the two possible pathways for the initial reaction between hydrazine and the unsymmetrical pinacolone.[3] The steric hindrance of the tert-butyl group can influence the regioselectivity of the reaction.[3]

  • Unreacted Starting Materials: Residual pinacolone and hydrazine may be present if the reaction has not gone to completion.

  • Pyrazoline Intermediates: Incomplete oxidation or aromatization during the synthesis can result in the presence of dihydropyrazole (pyrazoline) intermediates.[4]

  • Solvent Residues: Depending on the purification methods used, residual solvents may be present in the final product.

Q2: How can I identify the 5-tert-butyl-1H-pyrazole regioisomer in my sample using NMR spectroscopy?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the 3-tert-butyl and 5-tert-butyl isomers. The key differences in their ¹H and ¹³C NMR spectra arise from the different electronic environments of the pyrazole ring protons and carbons.

While a direct comparative spectrum might not always be available, the expected chemical shifts can be predicted based on the analysis of similar pyrazole derivatives.[4][5][6][7][8][9]

¹H NMR:

  • This compound: The proton at the C4 position will be a doublet, and the proton at the C5 position will also be a doublet (or a broader signal depending on the N-H exchange rate).

  • 5-tert-butyl-1H-pyrazole: The proton at the C4 position will be a doublet, and the proton at the C3 position will also be a doublet. The chemical shifts of these protons will differ slightly from those in the 3-tert-butyl isomer due to the proximity to the tert-butyl group.

¹³C NMR: The carbon chemical shifts are particularly informative. The carbon atom attached to the bulky tert-butyl group will have a distinct chemical shift.

Compound Expected ¹³C Chemical Shift Range for C-tBu Expected ¹³C Chemical Shift Range for C4 Expected ¹³C Chemical Shift Range for C5/C3
This compound ~32 ppm (quaternary C), ~30 ppm (CH₃)~103-107 ppmC5: ~130-135 ppm
5-tert-butyl-1H-pyrazole ~32 ppm (quaternary C), ~30 ppm (CH₃)~103-107 ppmC3: ~145-150 ppm

Note: These are estimated ranges based on data from similar compounds and may vary depending on the solvent and other experimental conditions.[4][5][6][9]

Q3: What analytical techniques are recommended for quantifying the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for assessing the purity and quantifying impurities.

  • HPLC: A reverse-phase HPLC method is generally effective for separating pyrazole derivatives.[10][11] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or trifluoroacetic acid for better peak shape) is a good starting point. Detection is typically performed using a UV detector at a wavelength around 210-230 nm.

  • GC-MS: Gas Chromatography-Mass Spectrometry is also a powerful tool, particularly for identifying volatile impurities and confirming the presence of the regioisomer. While the isomers may have similar retention times, their mass spectra will be identical, confirming the presence of an isomeric impurity.

Troubleshooting Guide: Dealing with Impurities

This section provides a systematic approach to identifying and removing common impurities in your this compound samples.

Workflow for Impurity Identification and Removal

cluster_0 Impurity Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Verification Start Crude this compound Sample Analysis Analyze by NMR and HPLC/GC-MS Start->Analysis Identify Identify Impurities: - Regioisomer (5-tert-butyl) - Starting Materials - Other Byproducts Analysis->Identify Decision Select Purification Method Identify->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity & Crystalline Column Column Chromatography Decision->Column Complex Mixture or Isomers Verify Analyze Purified Sample by NMR and HPLC/GC-MS Recrystallization->Verify Column->Verify Verify->Decision Impurity still present Pure Pure this compound Verify->Pure Purity >98%

Caption: A workflow diagram for the identification and purification of this compound.

Problem: My NMR spectrum shows signals that I suspect belong to the 5-tert-butyl-1H-pyrazole isomer.

Cause: The condensation reaction between pinacolone and hydrazine can lack complete regioselectivity, leading to the formation of both 3- and 5-substituted pyrazoles.[3]

Solution:

  • Confirm with 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can help definitively assign the proton and carbon signals and confirm the connectivity, thus differentiating between the isomers.

  • Purification:

    • Column Chromatography: This is the most effective method for separating regioisomers. A silica gel column with a non-polar eluent system, such as a gradient of hexane and ethyl acetate, is recommended. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.[12] The two isomers should have slightly different retention factors (Rf) on a TLC plate, allowing for their separation.

    • Fractional Recrystallization: This can be attempted if the isomers have sufficiently different solubilities in a particular solvent system. This method may require multiple recrystallization cycles to achieve high purity.[13]

Problem: My sample has a low melting point and appears oily or waxy.

Cause: This can be due to the presence of unreacted starting materials (pinacolone is a liquid at room temperature), solvent residues, or pyrazoline intermediates which are often oils.

Solution:

  • Removal of Volatiles: Place the sample under high vacuum for several hours to remove any residual volatile starting materials or solvents.

  • Aqueous Wash: If the impurity is hydrazine (which is basic), you can dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash it with a dilute acid (e.g., 1M HCl), followed by a wash with brine and drying over an anhydrous salt like sodium sulfate.

  • Recrystallization: This is an effective method for removing many types of impurities.

Problem: The yield of my recrystallization is very low.

Cause: Low yields can result from using too much solvent, cooling the solution too quickly, or selecting a solvent in which the product is too soluble at low temperatures.

Solution:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For pyrazoles, common solvents include ethanol, methanol, hexane/ethyl acetate, and hexane/acetone mixtures.[13]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol provides a general guideline for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution by TLC. The two isomers, if present, should appear as two distinct spots with slightly different Rf values.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

This protocol outlines a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, hexane/ethyl acetate)

  • Erlenmeyer flasks, hot plate, ice bath, and filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude product.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

References

  • Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
  • Souza, T. F., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives. Tetrahedron Letters, 58(25), 2441-2444.
  • Chen, X., et al. (2008). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Synthesis, 2008(21), 3478-3484.
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195-207.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI.
  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (n.d.).
  • A review on pyrazole an its derivative. (2024). International Journal of Novel Research and Development, 9(7).
  • BenchChem. (2025).
  • Doherty, K. E., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(4), M1468.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(39), 25368–25378.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(23), 7293.
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2020). Organic & Biomolecular Chemistry, 18(34), 6695-6704.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(39), 25368–25378.
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). MDPI.
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022).
  • 5-TERT-BUTYL-1H-PYRAZOLE. (n.d.). Sigma-Aldrich.
  • S1 Copies of by 1H and 13C NMR spectra. (n.d.). The Royal Society of Chemistry.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2025). Magnetic Resonance in Chemistry.
  • Purification by Recrystalliz
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). RSC Advances.

Sources

Technical Support Center: Catalyst Deactivation in 3-tert-butyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting protocols and frequently asked questions (FAQs) to address the critical issue of catalyst deactivation during the synthesis of 3-tert-butyl-1H-pyrazole. Our goal is to equip you with the scientific understanding and practical steps needed to diagnose, mitigate, and prevent catalyst-related failures in your experiments.

Quick Navigation

Troubleshooting Guide

This section is designed for immediate assistance when you encounter issues such as low yield or stalled reactions. The question-and-answer format walks you through diagnosis and provides actionable solutions.

Q1: My reaction yield is poor or the reaction has stopped completely. How can I determine if catalyst deactivation is the root cause?

A1: Low conversion is a classic symptom of a compromised catalyst. Before concluding that the catalyst has deactivated, it is crucial to systematically rule out other common issues.

Causality: The synthesis of pyrazoles, often achieved through a Knorr-type cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, relies on a catalyst (typically acidic) to facilitate the key imine formation and subsequent cyclization steps.[1][2][3] If the catalyst's active sites are blocked or structurally compromised, these steps cannot proceed efficiently, leading to a stalled reaction.

Diagnostic Workflow:
  • Verify Reaction Conditions: Double-check that temperature, pressure, and stirring speed are at the setpoints defined in your protocol. Deviations can mimic catalyst issues.

  • Assess Starting Material Quality: Analyze your hydrazine and 1,3-dicarbonyl precursors via NMR or GC-MS. Impurities, especially those containing sulfur or other nucleophilic functionalities, can act as potent catalyst poisons.[4]

  • In-Process Monitoring (If Possible): Take a small aliquot from the reaction. Add a fresh batch of catalyst. If the reaction restarts or the rate of conversion significantly increases, catalyst deactivation is highly likely.

  • Visual Inspection of the Catalyst (for Heterogeneous Systems): After the reaction, recover the catalyst. Note any significant changes in color (e.g., darkening due to coke formation) or texture (e.g., agglomeration of particles due to sintering).[4][5]

Below is a decision-tree diagram to guide your troubleshooting process.

G start Low or No Product Yield cond_check Are reaction conditions (Temp, Pressure, Stirring) correct? start->cond_check sm_check Are starting materials pure and dry? cond_check->sm_check Yes other_issue Investigate other issues: - Stoichiometry - Reaction Kinetics cond_check->other_issue No cat_investigate Investigate Catalyst Activity sm_check->cat_investigate Yes sm_check->other_issue No add_fresh_cat Add fresh catalyst to an aliquot cat_investigate->add_fresh_cat reaction_restarts Reaction restarts? add_fresh_cat->reaction_restarts deactivation_confirmed Catalyst Deactivation Confirmed reaction_restarts->deactivation_confirmed Yes reaction_restarts->other_issue No visual_check Visually inspect recovered catalyst deactivation_confirmed->visual_check coking Indication of Coking: - Dark discoloration visual_check->coking poisoning Indication of Poisoning: - Potential impurity source - No visual change visual_check->poisoning

Caption: Troubleshooting workflow for low reaction yield.

Q2: I've confirmed catalyst deactivation. What are the most likely mechanisms in this compound synthesis?

A2: Catalyst deactivation can occur through several mechanisms, which can be broadly categorized as chemical, thermal, or mechanical.[5][6] For this specific synthesis, the most common culprits are poisoning and fouling (coking).

Mechanisms of Deactivation:

  • Poisoning: This occurs when impurities or even reactants/products bind strongly to the catalyst's active sites, rendering them inaccessible.[4]

    • Common Poisons:

      • Sulfur Compounds: Often present in lower-grade reagents.

      • Water: Can hydrolyze active sites on some solid acid catalysts.

      • Nitrogen-Containing Byproducts: Over-alkylation or side reactions can produce strongly coordinating amines or other heterocycles that poison the catalyst.[7][8] The lone pair on the nitrogen atom can act as a Lewis base, blocking acidic catalytic sites.[7]

  • Fouling (Coking): This is the physical deposition of carbonaceous materials (coke) on the catalyst surface.[4][9]

    • Cause: At elevated temperatures, organic molecules (reactants, products, or solvents) can decompose or polymerize, forming heavy, carbon-rich solids that block pores and active sites.[9][10] This is particularly relevant when using solid acid catalysts like zeolites or clays.

  • Thermal Degradation (Sintering): Relevant for supported metal or metal oxide catalysts, high temperatures can cause the small catalytic particles to migrate and agglomerate.[4] This reduces the active surface area and, consequently, the catalyst's activity.[9]

G cluster_poisoning Causes cluster_fouling Causes cluster_thermal Causes Deactivation Catalyst Deactivation Mechanisms Poisoning Poisoning (Chemical) Deactivation->Poisoning Fouling Fouling / Coking (Mechanical/Physical) Deactivation->Fouling Thermal Thermal Degradation (Physical) Deactivation->Thermal p1 Sulfur/Halogen Impurities Poisoning->p1 p2 Water in Reagents/Solvent Poisoning->p2 p3 Coordinating Byproducts (e.g., aminopyrazoles) Poisoning->p3 f1 Reactant/Product Polymerization Fouling->f1 f2 Solvent Degradation at High Temperatures Fouling->f2 t1 Excessive Reaction Temperature Thermal->t1 t2 Sintering (Agglomeration of active sites) Thermal->t2

Caption: Common catalyst deactivation pathways.

Frequently Asked Questions (FAQs)

This section addresses broader questions and provides best practices for preventing catalyst deactivation from the outset.

Q1: What are the most effective catalysts for this compound synthesis, and how can I maximize their lifespan?

A1: The choice of catalyst depends on the specific reaction scale, desired purity, and cost considerations. Both homogeneous and heterogeneous catalysts are employed.

Catalyst TypeExamplesTypical LoadingAdvantagesDisadvantages & Deactivation Risks
Homogeneous Acid Acetic Acid, Trifluoroacetic Acid (TFA)CatalyticHigh activity, good for small scale.Difficult to remove from product, corrosive, not reusable.
Heterogeneous Solid Acid Zeolites (ZSM-5), Nano-ZnO, Montmorillonite Clay5-10 mol%Easily separable, reusable, environmentally benign.[11][12]Susceptible to coking and poisoning.[10][13] Pore blockage is a major issue.
Metal-Based Copper or Silver Triflates, Rhodium complexes1-5 mol%High efficiency and regioselectivity.[12][14][15]Leaching of metal, poisoning by ligands/reagents, high cost.[8]

To Maximize Lifespan:

  • Use High-Purity Reagents: Always use freshly distilled solvents and high-purity starting materials to minimize poisons.

  • Optimize Temperature: Operate at the lowest effective temperature to reduce the rate of coking and prevent thermal degradation.

  • Inert Atmosphere: For air-sensitive catalysts (e.g., some metal complexes), conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative damage.[16]

Q2: Can a deactivated catalyst be regenerated? If so, how?

A2: Yes, regeneration is often possible, particularly for heterogeneous catalysts deactivated by coking. The method depends on the nature of the catalyst and the deactivation mechanism.

  • For Coking/Fouling: The most common method is controlled calcination (burning off the coke).[17]

    • General Procedure: Heat the recovered catalyst in a furnace under a slow flow of air or a dilute oxygen/nitrogen mixture. The temperature must be carefully controlled to burn off the carbon deposits without causing thermal damage (sintering) to the catalyst itself. A typical starting point is 450-550 °C.[10][17]

  • For Poisoning: Regeneration is more challenging.

    • Acid/Base Washing: Sometimes, washing the catalyst with a dilute acid or base solution can remove adsorbed poisons.

    • Mild Oxidation: For certain organic poisons, a mild chemical oxidation using an agent like H₂O₂ might be effective at regenerating acid sites.[18]

Caution: Regeneration is not always 100% effective. Some permanent damage, such as loss of structural integrity or active site loss, may occur.[5][13]

Reference Protocols

Protocol 1: General Procedure for Synthesis of this compound using a Solid Acid Catalyst

This protocol is a representative example and may require optimization for your specific catalyst and setup.

  • Catalyst Preparation: Activate the solid acid catalyst (e.g., ZSM-5 zeolite) by heating at 400 °C under vacuum for 4 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated catalyst (e.g., 10 wt% relative to the limiting reagent).

  • Reagent Addition: Add the 1,3-dicarbonyl precursor (e.g., 4,4-dimethyl-2,4-pentanedione) and a suitable solvent (e.g., toluene).

  • Initiation: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 80-110 °C).

  • Hydrazine Addition: Slowly add a solution of hydrazine hydrate in the same solvent over 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter to recover the heterogeneous catalyst. Wash the catalyst with fresh solvent. The combined filtrate contains the product, which can be purified by standard methods (e.g., distillation or chromatography).

Protocol 2: Catalyst Regeneration via Calcination

This protocol is for solid acid catalysts deactivated by coke formation.

  • Catalyst Recovery: After the reaction, filter the catalyst and wash it thoroughly with a solvent like acetone or ethanol to remove any physically adsorbed organic material. Dry the catalyst in an oven at 110 °C for 12 hours.

  • Calcination Setup: Place the dried, spent catalyst in a ceramic crucible inside a tube furnace.

  • Inert Purge: Purge the furnace with a flow of nitrogen gas while slowly ramping the temperature to 200 °C to desorb any volatile compounds.

  • Oxidative Treatment: Switch the gas flow to a dilute air/N₂ mixture (e.g., 5% air in N₂). Slowly ramp the temperature to 500 °C at a rate of 5 °C/min.

  • Hold and Cool: Hold the temperature at 500 °C for 3-5 hours to ensure complete combustion of the coke.[10]

  • Final Steps: Switch the gas back to nitrogen and allow the furnace to cool down to room temperature. The regenerated catalyst is now ready for re-activation (as in Protocol 1, Step 1).

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
  • Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. Wiley Online Library. [Link]
  • Heterogeneous c
  • Heterogeneous Catalyst Deactivation and Regener
  • Heterogeneous catalyst deactivation causes and mechanisms: Overview. (2021).
  • Deactivation and Regeneration of Solid Acid and BaseCatalyst Bodies used in Cascade for Bio-Oil Synthesis and Upgrading. (2021).
  • Deactivation and Regeneration of Solis Acid and Base Catalyst Bodies Used in Cascade For Bio Oil Synthesis and Upgrading. (2021). Scribd. [Link]
  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021). KITopen. [Link]
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2020).
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Heterogeneous catalysis: catalyst deactivation and regeneration. (2014). Techniques de l'Ingénieur. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. [Link]
  • Regeneration of surface acid sites via mild oxidation on dehydration catalysts. (2020). Royal Society of Chemistry. [Link]
  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2018). MDPI. [Link]

Sources

reaction monitoring techniques for 3-tert-butyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-tert-butyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common issues encountered during this synthesis. Our focus is on robust reaction monitoring techniques to ensure successful outcomes.

Synthesis Overview: The Knorr Pyrazole Synthesis

The most reliable and common method for synthesizing this compound is a variation of the Knorr pyrazole synthesis. This classic method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For this specific target molecule, the reaction utilizes 4,4-dimethyl-3-oxopentanal (or a suitable precursor like ethyl 5,5-dimethyl-2,4-dioxohexanoate) and hydrazine hydrate.[3]

The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Understanding this pathway is crucial for diagnosing issues during the reaction.

Knorr_Mechanism Fig. 1: Knorr Pyrazole Synthesis Mechanism diketone 4,4-Dimethyl-3-oxopentanal (1,3-Dicarbonyl) intermediate1 Hydrazone Intermediate diketone->intermediate1 + Hydrazine hydrazine Hydrazine Hydrate hydrazine->intermediate1 intermediate2 Cyclized Intermediate (Non-aromatic) intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration (-H₂O) water H₂O intermediate2->water

Caption: Fig. 1: Knorr Pyrazole Synthesis Mechanism

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis and monitoring process.

Part 1: Reaction Progression & Monitoring

Q: My reaction appears to have stalled based on TLC analysis. How can I confirm this, and what are the next steps?

A: A stalled reaction, where the starting material spot on the TLC plate ceases to diminish over time, can be frustrating.

  • Confirmation: First, ensure your monitoring technique is reliable. Run a co-spot on your TLC plate (a lane with a spot of starting material, a spot of the reaction mixture, and a spot of both on top of each other). This confirms you are correctly identifying the starting material spot. If the starting material spot's intensity remains unchanged over 1-2 hours of additional reaction time, the reaction has likely stalled.

  • Causality & Solution:

    • Insufficient Temperature: The cyclization and especially the final dehydration step require sufficient energy. If you are running the reaction at room temperature, gently heating the mixture (e.g., to 40-60°C) can often restart the reaction.[4]

    • Catalyst Deactivation (if applicable): If using an acid catalyst (e.g., a few drops of acetic acid), it may have been neutralized. Adding a small, additional amount of catalyst can sometimes help.

    • Hydrazine Volatility/Degradation: Hydrazine hydrate can degrade. Ensure you are using a fresh bottle. If the reaction was heated in an open system for an extended period, some hydrazine may have evaporated. Adding a slight excess (0.1-0.2 equivalents) of hydrazine hydrate could be beneficial.

Q: I'm seeing multiple new spots on my TLC plate, not just my product. What are they likely to be?

A: The presence of multiple spots indicates the formation of side products or intermediates.

  • Likely Culprits:

    • Hydrazone Intermediate: The most common intermediate is the uncyclized hydrazone (see Fig. 1). This species will have a different polarity than the starting material and the final pyrazole product and will appear as a distinct spot. Kinetic studies have shown that intermediates can be observed, especially in the early stages of the reaction.[2]

    • Double Hydrazone: If your 1,3-dicarbonyl compound has two reactive carbonyls, it's possible for a hydrazine molecule to react at both ends, forming a bis-hydrazone, though this is less common.

    • Regioisomers: This is not an issue when using hydrazine (H₂N-NH₂). However, if you were to use a substituted hydrazine (e.g., methylhydrazine), the reaction could produce two different regioisomers, which would likely appear as two distinct but closely-spaced spots on a TLC plate.[1][5]

  • Troubleshooting: To push the reaction to completion and consume the intermediates, you can try extending the reaction time or increasing the temperature. If the side spots persist, purification by column chromatography will be necessary.[6]

Q: Which monitoring technique is the most effective for this synthesis?

A: The choice depends on the available equipment and the desired level of detail.

  • Thin-Layer Chromatography (TLC): The best method for rapid, qualitative, real-time monitoring of the reaction's progress. It is inexpensive and allows you to visualize the disappearance of starting materials and the appearance of the product quickly.[4][7][8]

  • NMR Spectroscopy: Taking aliquots from the reaction mixture for ¹H NMR analysis provides the most detailed structural information.[9][10] It allows you to unambiguously track the signals of reactants and products, offering a quantitative view of the reaction's conversion.

  • GC-MS: Excellent for confirming the mass of the product and identifying any volatile side products. It's more of a work-up/analysis tool than a real-time monitoring method.

Workflow Fig. 2: Experimental Workflow A 1. Reaction Setup (Diketone + Hydrazine) B 2. Reaction Monitoring (Take Aliquots) A->B C TLC Analysis B->C D NMR / GC-MS Analysis B->D E Is Reaction Complete? C->E F Continue Reaction (Adjust Conditions if Stalled) E->F No G 3. Work-up & Extraction E->G Yes F->B H 4. Purification (Column Chromatography) G->H I 5. Final Characterization H->I

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-tert-butyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, a deep understanding of the analytical techniques employed is paramount. The pyrazole scaffold is a cornerstone in medicinal chemistry, and its derivatives, such as 3-tert-butyl-1H-pyrazole, are of significant interest.[1] This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, offering insights into the causality behind experimental choices and presenting supporting data to ensure scientific integrity.

Introduction to the Analytical Challenge

This compound, with a molecular weight of 124.18 g/mol and the empirical formula C₇H₁₂N₂, is a small, relatively volatile heterocyclic compound.[2] The analytical challenge lies not only in confirming its molecular weight but also in elucidating its structure through characteristic fragmentation patterns. The choice of mass spectrometry technique significantly impacts the nature and extent of this fragmentation, thereby influencing the quality and utility of the data obtained. This guide will focus on the two most prevalent approaches: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Hard Ionization Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for pyrazole analysis.[3] In this method, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are typically subjected to electron ionization.

The Rationale behind Electron Ionization:

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte molecules with a high-energy electron beam (typically 70 eV). This energetic collision dislodges an electron from the molecule, forming a molecular ion (M⁺•) that is also a radical cation.[4] The excess energy imparted to the molecular ion often leads to extensive and predictable fragmentation. This fragmentation is highly reproducible and creates a unique "fingerprint" for a given compound, which is invaluable for structural elucidation and library matching.

Fragmentation Pattern of this compound under EI

While a publicly available EI mass spectrum for the parent this compound is not readily found in common databases like the NIST Mass Spectral Library, the fragmentation pattern can be reliably predicted based on the analysis of closely related structures and fundamental principles of mass spectrometry.[5][6] The analysis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, a derivative of this compound, provides significant clues.[7] In the mass spectrum of this derivative, the molecular ion is observed at m/z 242, and the base peak is at m/z 227, corresponding to the loss of a methyl radical (•CH₃).[7]

This observation strongly suggests that the tert-butyl group is the most labile part of the molecule under EI conditions. The fragmentation of the tert-butyl group is a well-understood process in mass spectrometry, typically proceeding through the loss of a methyl radical to form a stable tertiary carbocation.[8]

Based on this, the expected EI fragmentation of this compound would be as follows:

m/zProposed FragmentRelative AbundanceRationale
124[C₇H₁₂N₂]⁺•Low to ModerateMolecular Ion (M⁺•)
109[C₆H₉N₂]⁺High (likely Base Peak) Loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary carbocation.
82[C₄H₆N₂]⁺•ModerateLoss of isobutylene (C₄H₈) via a rearrangement reaction.
57[C₄H₉]⁺Moderate to HighFormation of the tert-butyl cation.
41[C₃H₅]⁺ModerateFurther fragmentation of the tert-butyl group.

Diagram of Proposed EI Fragmentation Pathway:

EI_Fragmentation M [M]⁺• m/z 124 frag1 [M - CH₃]⁺ m/z 109 (Base Peak) M->frag1 - •CH₃ frag2 [M - C₄H₈]⁺• m/z 82 M->frag2 - C₄H₈ frag3 [C₄H₉]⁺ m/z 57 M->frag3 - C₃H₃N₂• frag1->frag2 - HCN frag4 [C₃H₅]⁺ m/z 41 frag3->frag4 - CH₄

Caption: Proposed EI fragmentation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): A Soft Ionization Approach

For less volatile or thermally labile compounds, LC-MS is the technique of choice. In this method, the analyte is separated in the liquid phase before being introduced into the mass spectrometer. Electrospray ionization is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.

The Rationale behind Electrospray Ionization:

ESI is ideal for generating intact molecular ions with minimal fragmentation.[4] This is particularly useful for confirming the molecular weight of a compound and for quantitative studies where a strong signal for the molecular ion is desirable. For pyrazoles, which are basic compounds due to the presence of nitrogen atoms, ESI in the positive ion mode is highly effective. The pyrazole readily accepts a proton to form a protonated molecule, [M+H]⁺.

Expected ESI-MS Behavior of this compound

In an ESI-MS experiment, this compound is expected to yield a strong signal for the protonated molecule at m/z 125.1073.[9] This is consistent with observations for other tert-butyl-substituted pyrazoles, which predominantly show the [M+H]⁺ ion.[10][11] While some in-source fragmentation can occur, it is generally much less extensive than with EI.

m/zProposed IonRelative AbundanceRationale
125[C₇H₁₃N₂]⁺High (Base Peak) Protonated molecule ([M+H]⁺)
147[C₇H₁₂N₂Na]⁺VariableSodium adduct ([M+Na]⁺), dependent on solvent purity.
249[C₁₄H₂₅N₄]⁺LowDimer ion ([2M+H]⁺), sometimes observed at higher concentrations.

Head-to-Head Comparison: GC-MS (EI) vs. LC-MS (ESI)

FeatureGC-MS (Electron Ionization)LC-MS (Electrospray Ionization)Recommendation for this compound
Ionization Principle Hard ionization, high energySoft ionization, low energyBoth are applicable.
Fragmentation Extensive, provides structural fingerprintMinimal, primarily molecular ionEI for structural elucidation; ESI for molecular weight confirmation and quantification.
Molecular Ion M⁺• (m/z 124), often weak[M+H]⁺ (m/z 125), typically strongESI provides a more robust molecular ion signal.
Sample Volatility Requires volatile or derivatized analytesSuitable for a wide range of polarities and volatilitiesThis compound is sufficiently volatile for GC-MS.
Separation Based on boiling point and column interactionBased on polarity and column interactionGC often provides higher resolution for small molecules.
Library Matching Extensive libraries (e.g., NIST) available for confident identificationLibraries are less comprehensiveGC-MS with EI is superior for library-based identification.

Experimental Protocols

Recommended GC-MS Protocol for this compound

This protocol provides a robust method for the qualitative and quantitative analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.

  • If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3]

  • Injector Temperature: 250 °C.[3]

  • Injection Volume: 1 µL.[3]

  • Injection Mode: Split (e.g., 20:1 ratio, adjust as needed).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[3]

    • Ramp 1: Increase to 150 °C at 10 °C/min.

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[3]

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan from m/z 40 to 300 for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, monitoring ions such as m/z 109 and 124.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern.

  • For confirmation, the obtained spectrum can be searched against a commercial mass spectral library such as the NIST/EPA/NIH Mass Spectral Library.[12]

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Add Internal Standard (for quantitation) prep2->prep3 gc Gas Chromatography (Separation) prep3->gc ms Mass Spectrometry (EI, Detection) gc->ms data1 Peak Identification (Retention Time) ms->data1 data2 Spectral Analysis (Fragmentation Pattern) data1->data2 data3 Library Search data2->data3

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS with Electron Ionization and LC-MS with Electrospray Ionization. The choice between these techniques should be guided by the analytical goal. For unambiguous structural confirmation and identification, the rich fragmentation pattern provided by EI in GC-MS is superior. For rapid molecular weight confirmation and high-throughput quantitative analysis, the robust molecular ion signal from ESI in LC-MS is the preferred method. By understanding the principles behind each technique and the expected fragmentation behavior of the analyte, researchers can make informed decisions to obtain high-quality, reliable data for their drug discovery and development endeavors.

References

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Semantic Scholar. Accessed January 9, 2026. [Link]
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Accessed January 9, 2026. [Link]
  • This compound (C7H12N2). PubChemLite. Accessed January 9, 2026. [Link]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Accessed January 9, 2026. [Link]
  • This compound | C7H12N2 | CID 139978. PubChem. Accessed January 9, 2026. [Link]
  • GCMS 3 Fragmentation Patterns. YouTube. Accessed January 9, 2026. [Link]
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Accessed January 9, 2026. [Link]
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Accessed January 9, 2026. [Link]
  • Mass Spectrometry Data Center. NIST. Accessed January 9, 2026. [Link]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Accessed January 9, 2026. [Link]
  • Mass Spectrum (Electron Ionization) (T3D4876). T3DB. Accessed January 9, 2026. [Link]
  • NIST Mass Spectrometry Data Center. PubChem. Accessed January 9, 2026. [Link]
  • Welcome to the NIST WebBook. NIST. Accessed January 9, 2026. [Link]
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Fluoroacetic acid. NIST WebBook. Accessed January 9, 2026. [Link]
  • EPA/NIH mass spectral data base.
  • 1H-Pyrazole. NIST WebBook. Accessed January 9, 2026. [Link]
  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. Accessed January 9, 2026. [Link]
  • GCMS Section 6.10. Whitman People. Accessed January 9, 2026. [Link]
  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC. Accessed January 9, 2026. [Link]
  • Chapter 8. SlideShare. Accessed January 9, 2026. [Link]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 3-tert-butyl-1H-pyrazole: Analysis and Comparative Insights

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and vibrational modes, compares the spectrum with relevant alternatives, and provides actionable experimental protocols. Our approach is grounded in established spectroscopic principles and supported by data from authoritative sources to ensure scientific integrity.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a five-membered pyrazole ring substituted with a bulky tert-butyl group. The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions. The tert-butyl group is often incorporated to enhance metabolic stability, modulate lipophilicity, or provide steric bulk to influence binding selectivity.

FT-IR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such N-heterocyclic compounds.[1] It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For this compound, FT-IR is crucial for confirming the presence of the pyrazole ring, the N-H tautomer, and the integrity of the tert-butyl substituent.

Predicted Vibrational Mode Analysis of this compound

While a definitive, publicly available FT-IR spectrum for this compound is not readily accessible, a highly accurate theoretical spectrum can be constructed based on the analysis of its constituent functional groups and comparative data from closely related pyrazole derivatives.[2][3] The vibrational modes of the molecule can be dissected into contributions from the pyrazole ring, the N-H group, and the tert-butyl group.

The key expected vibrational frequencies and their assignments are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes and Rationale
Pyrazole Ring N-H Stretch3100 - 3250 (broad)The broadness is due to intermolecular hydrogen bonding between pyrazole molecules in the solid state. In dilute solutions or the gas phase, a sharper peak at higher frequency (~3400-3500 cm⁻¹) would be expected.[4]
C-H Stretch (aromatic)3050 - 3150Corresponds to the stretching of the C-H bonds on the pyrazole ring.
C=N Stretch~1610 - 1655This is a characteristic vibration for the pyrazole imine group. Its exact position can be influenced by conjugation and substitution.[5][6]
C=C Stretch~1500 - 1590Represents the stretching of the carbon-carbon double bond within the heterocyclic ring. Often appears as a pair of bands.[5][7]
Ring Breathing/Deformation~900 - 1200Complex vibrations involving the entire pyrazole ring structure. Includes N-N stretching modes, which are reported for pyrazole derivatives around 1100 cm⁻¹.[5]
C-H Out-of-Plane Bend750 - 900Bending vibrations of the ring C-H bonds out of the plane of the ring.
tert-Butyl Group C-H Stretch (aliphatic)2850 - 3000Strong, characteristic absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the nine methyl groups.[6]
C-H Asymmetric Bend~1460Bending (scissoring and asymmetric) vibrations of the CH₃ groups. This peak may overlap with ring vibrations.
C-H Symmetric Bend~1365A sharp, characteristic "umbrella" mode for the methyl groups. The presence of two bands, one near 1365 cm⁻¹ and another near 1390 cm⁻¹, is characteristic of a tert-butyl group.
C-C Skeletal Vibrations~1200 - 1260Stretching vibrations of the quaternary carbon and the methyl carbons.

Comparative FT-IR Spectral Analysis

To fully appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum with that of unsubstituted pyrazole and other substituted analogues.

Comparison with 1H-Pyrazole

The primary differences arise from the tert-butyl substituent.

  • C-H Stretching Region: this compound will exhibit strong, sharp peaks between 2850-3000 cm⁻¹ which are absent in the spectrum of pure pyrazole.[8]

  • Bending Region: The characteristic symmetric C-H bend of the tert-butyl group around 1365 cm⁻¹ provides a clear diagnostic marker.

  • Ring Vibrations: The bulky, electron-donating tert-butyl group may cause subtle shifts in the C=N and C=C stretching frequencies compared to the parent pyrazole.

Comparison with Other Substituted Pyrazoles

The identity of the substituent dramatically alters the FT-IR fingerprint.

Compound Key Distinguishing FT-IR Features Reference
This compound (Predicted) Strong aliphatic C-H stretches (2850-3000 cm⁻¹). Sharp tert-butyl C-H bend (~1365 cm⁻¹). Broad N-H stretch (~3100-3250 cm⁻¹).-
1H-Pyrazole Absence of strong aliphatic C-H stretches below 3000 cm⁻¹. Spectrum dominated by ring and N-H/C-H vibrations.[8]
3,5-dimethylpyrazole Presence of aliphatic C-H stretches, but with a different profile and intensity than a tert-butyl group. Lacks the distinct sharp bend at ~1365 cm⁻¹.[2]
1,3,5-triphenyl-4,5-dihydropyrazole Strong aromatic C-H stretches (>3000 cm⁻¹). Multiple strong bands in the 1400-1600 cm⁻¹ region due to phenyl ring C=C stretching. Absence of a broad N-H band.[5]

This comparison underscores how FT-IR spectroscopy can be used to rapidly confirm not only the presence of the pyrazole core but also the specific substitution pattern on the ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the KBr (potassium bromide) pellet method, a reliable technique for obtaining high-quality FT-IR spectra of solid samples like this compound.

Rationale: The KBr matrix is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid medium to hold the sample in the spectrometer's beam path. Proper sample preparation is critical to avoid scattering of the IR beam and to obtain sharp, well-resolved peaks.

Materials:

  • This compound (1-2 mg)

  • FT-IR grade KBr powder (150-200 mg), oven-dried

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Water has strong IR absorptions that can obscure the spectrum. Store the dried KBr in a desiccator.

  • Grinding: Place ~200 mg of dried KBr into the agate mortar. Add 1-2 mg of the this compound sample. The sample-to-KBr ratio should be approximately 1:100.

  • Mixing & Homogenization: Grind the mixture with the pestle for 3-5 minutes. The goal is to reduce the particle size to below the wavelength of the IR radiation to minimize scattering (Mie scattering) and to create a homogenous mixture. The final mixture should have a fine, consistent, powder-like appearance.

  • Pellet Pressing: Transfer a portion of the mixture into the pellet-pressing die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes. The pressure causes the KBr to flow and form a transparent or translucent disc.

  • Inspection: Carefully remove the KBr pellet from the die. A good pellet is thin, transparent, and free of cracks or cloudiness. Cloudiness indicates moisture or insufficient grinding.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualization of the FT-IR Analysis Workflow

The logical flow from sample receipt to final interpretation is a critical, self-validating process. The following diagram illustrates this workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 1. Obtain Sample (this compound) Dry 2. Dry KBr Matrix Grind 3. Grind & Mix (Sample + KBr) Dry->Grind Press 4. Press Pellet Grind->Press Background 5. Run Background Scan Press->Background SampleScan 6. Run Sample Scan Background->SampleScan Process 7. Process Spectrum (Baseline Correction, etc.) SampleScan->Process Identify 8. Identify Key Peaks (N-H, C-H, C=N, etc.) Process->Identify Compare 9. Compare with Databases & Reference Spectra Identify->Compare Report 10. Final Report & Conclusion Compare->Report

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectrum of this compound is characterized by distinct vibrational modes corresponding to its pyrazole ring and tert-butyl substituent. Key diagnostic peaks include the broad N-H stretch from hydrogen bonding, the C=N ring stretch, and the sharp, intense absorptions of the tert-butyl group's C-H bonds. By comparing this predicted spectrum to that of unsubstituted pyrazole and other analogues, FT-IR spectroscopy proves to be a powerful and definitive tool for structural verification and purity assessment in a research and development setting. The experimental protocol and analysis workflow provided herein offer a robust framework for obtaining and interpreting high-quality, reliable spectral data.

References

  • PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Dr. Annasaheb G. D. Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). Spectroscopic studies of some n-heterocyclic compounds.
  • South East Technological University. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)....
  • PubMed. (2009). Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 788-97.
  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. (n.d.). Figure . Theoretical and experimental FTIR spectra of -methyl -.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas....
  • ResearchGate. (n.d.). FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region..
  • ResearchGate. (n.d.). FT-IR spectra (Overlay) of Ag–NHC complexes (VII– IX.2PF 6 )....
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole - NIST WebBook.

Sources

comparing 3-tert-butyl-1H-pyrazole with other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-tert-Butyl-1H-pyrazole and Other Pyrazole Derivatives for Advanced Research Applications

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its structural versatility and ability to participate in hydrogen bonding have led to its incorporation into a multitude of commercially successful pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4] The pharmacological and physicochemical properties of a pyrazole derivative are profoundly influenced by the nature and position of its substituents. This guide focuses on this compound, a derivative characterized by a bulky, lipophilic tert-butyl group, and compares its synthesis, properties, and reactivity against other significant pyrazole analogues to highlight the critical role of steric and electronic factors in molecular design.

Comparative Synthesis of Pyrazole Derivatives

The most common and robust method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] While this method is broadly applicable, the choice of substituents on both reactants can significantly impact reaction conditions, yields, and regioselectivity.

The Influence of the tert-Butyl Group on Synthesis

The synthesis of this compound typically proceeds from a precursor containing the bulky tert-butyl moiety, such as 4,4-dimethyl-3-oxopentanal or pinacolone.[7] The presence of the sterically demanding tert-butyl group can influence the reaction in several ways:

  • Reaction Rate: The steric hindrance posed by the tert-butyl group can decrease the rate of cyclization compared to smaller substituents like a methyl group.[8][9]

  • Regioselectivity: In reactions with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the bulky substituent can direct the condensation to yield a specific regioisomer, although in some cases it may lower regioselectivity.[9]

  • Yield: While generally providing good yields, reactions involving very bulky groups may sometimes result in lower overall yields due to steric hindrance.[8]

General Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole

This protocol describes a representative synthesis of a pyrazole derivative, adaptable for various substrates. The reaction of ethyl benzoylacetate with hydrazine hydrate is a classic example.[10]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • 1-Propanol (as solvent)

  • Glacial acetic acid (catalyst, optional)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Mobile Phase: 30% Ethyl Acetate / 70% Hexane[5]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate) in the chosen solvent (e.g., 1-propanol).[10]

  • Addition of Hydrazine: Add the hydrazine derivative (e.g., hydrazine hydrate) to the solution. The addition may be exothermic.[5]

  • Heating: Heat the reaction mixture to reflux (approx. 100°C) and maintain for 1-2 hours.[5][10] The rationale for heating is to provide the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.

  • Monitoring: Monitor the reaction's progress by TLC. The disappearance of the limiting reagent spot indicates completion.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.[5]

  • Purification: Collect the crude product by vacuum filtration, wash with a small amount of cold solvent (e.g., water or ethanol) to remove impurities, and air dry.[5] Further purification can be achieved by recrystallization or column chromatography if necessary.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_node Reaction Setup: - 1,3-Dicarbonyl Compound - Hydrazine Derivative - Solvent & Catalyst reaction_node Heating (e.g., Reflux) prep_node->reaction_node monitoring_node Reaction Monitoring (TLC) reaction_node->monitoring_node workup_node Work-up: - Cooling - Precipitation/Extraction monitoring_node->workup_node purification_node Purification: - Recrystallization or - Column Chromatography workup_node->purification_node analysis_node Product Characterization: - Yield Calculation - Melting Point - Spectroscopy (NMR, IR, MS) purification_node->analysis_node

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.

Comparative Physicochemical Properties

The substituent on the pyrazole ring dictates its physical and chemical properties. The tert-butyl group, being large and non-polar, imparts distinct characteristics to the parent molecule.

PropertyThis compound1H-Pyrazole (Unsubstituted)3-methyl-1H-pyrazoleCelecoxib
Molecular Formula C₇H₁₂N₂[11]C₃H₄N₂C₄H₆N₂C₁₇H₁₄F₃N₃O₂S
Molecular Weight 124.18 g/mol [11]68.08 g/mol 82.11 g/mol 381.37 g/mol
Appearance Solid[12]Colorless liquid or solidLiquidWhite to off-white powder
Melting Point Not specified, but derivatives are solids[13]67-70 °C-35 °C157-159 °C
Boiling Point Not specified186-188 °C205 °CNot applicable
Solubility Low in water, soluble in organic solventsSoluble in water, ethanol, ether[1]Soluble in waterPractically insoluble in water
pKa Data not available2.5 (conjugate acid)Data not available11.1 (sulfonamide NH)
XlogP (Lipophilicity) 1.9[11]0.10.43.2

Analysis of Properties:

  • Lipophilicity: The tert-butyl group significantly increases the lipophilicity (XlogP = 1.9) compared to the unsubstituted (0.1) or methyl-substituted (0.4) pyrazoles.[11] This increased lipid solubility is a critical parameter in drug design, affecting membrane permeability and binding to hydrophobic protein pockets.

  • Physical State and Melting Point: The bulkiness of the tert-butyl group promotes a solid state at room temperature.[12] In contrast, 3-methyl-pyrazole is a liquid. The highly substituted and large structure of Celecoxib results in a much higher melting point.

  • Solubility: As expected, the non-polar tert-butyl group reduces water solubility. This is a common trade-off in drug development where increased potency from hydrophobic interactions can lead to solubility challenges.

Reactivity, Tautomerism, and Steric Effects

The reactivity of the pyrazole ring is complex due to its aromaticity, two distinct nitrogen atoms, and the phenomenon of tautomerism.

Tautomerism in Unsubstituted Pyrazoles

N-unsubstituted pyrazoles, like this compound, exist as a dynamic equilibrium of two tautomeric forms. This means the single proton on the nitrogen can reside on either N1 or N2, rendering the C3 and C5 positions equivalent over time.[4][14] This tautomerism is a crucial consideration in substitution reactions, as alkylation can lead to a mixture of N1 and N2 substituted products.[4]

Caption: Tautomeric equilibrium in 3(5)-tert-butyl-1H-pyrazole.

Steric Hindrance: The Defining Feature of the tert-Butyl Group

The primary differentiating factor for this compound is the immense steric bulk of its substituent. This has profound implications for its reactivity compared to less hindered pyrazoles.

  • N-Substitution: The tert-butyl group at the C3 position sterically shields the adjacent N2 atom. This can make reactions at this position, such as alkylation or complexation with metals, more difficult compared to the more accessible N1 atom, potentially leading to higher regioselectivity.

  • C4-Position Reactivity: The bulkiness can also hinder electrophilic substitution at the C4 position, which is a common site of reaction in pyrazoles.

  • Aggregation: In the solid state, bulkier substituents on pyrazoles have been shown to favor the formation of dimeric crystal structures over more complex tetrameric aggregates.[14]

In contrast, smaller substituents like the methyl group in 3-methyl-1H-pyrazole exert minimal steric influence, allowing for reactivity that is more representative of the parent pyrazole ring. Heavily substituted pyrazoles like Celecoxib have their reactivity dictated by the combination of all functional groups present.

Comparative Biological Activity and Applications

While the pyrazole core is a frequent flyer in bioactive molecules, the specific substituents are what fine-tune the activity for a particular biological target.[15][16]

DerivativeKey Structural FeaturesPrimary Biological Application / RoleMechanism Insight / Rationale
This compound Bulky, lipophilic tert-butyl groupSynthetic intermediate for kinase inhibitors (e.g., FLT3)[17]The tert-butyl group enhances binding to hydrophobic pockets within the kinase domain, improving potency.[17]
Unsubstituted 1H-pyrazole Parent scaffoldBuilding block for diverse derivatives; exhibits some biological activities but is not a drug itself.Serves as a versatile starting material for introducing various pharmacophores.[14]
Celecoxib Trifluoromethyl, p-tolyl, and sulfonamide groupsSelective COX-2 inhibitor for anti-inflammatory and analgesic effects.[18][19]The trifluoromethyl group and specific aryl substitutions are crucial for fitting into and selectively inhibiting the COX-2 enzyme active site over COX-1.[20]
Other Derivatives Various (e.g., aryl, nitro, halogen)Anticancer, antimicrobial, antidepressant, antiviral, etc.[16][21][22]The diverse substituents interact with a wide array of biological targets, including enzymes like monoamine oxidase and various protein kinases.[21][22]

The role of this compound as an intermediate is particularly noteworthy. In the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for treating Acute Myeloid Leukemia (AML), the tert-butyl group is specifically incorporated to enhance binding to hydrophobic pockets in the target enzyme.[17] This is a prime example of rational drug design, where a specific structural feature is chosen to solve a specific problem—in this case, increasing ligand-protein affinity.

Conclusion

This compound, when compared to other derivatives, serves as an excellent case study in the power of steric and electronic modulation. Its bulky, lipophilic tert-butyl group fundamentally alters its physicochemical properties, reactivity, and, most importantly, its utility in specialized applications like kinase inhibitor design. While unsubstituted pyrazole is a versatile starting point and highly decorated derivatives like Celecoxib are finished pharmaceutical products, this compound occupies a critical space as a specialized building block. Understanding these comparative differences allows researchers to make more informed decisions in synthetic planning and structure-activity relationship (SAR) studies, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Ingenta Connect.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central.
  • 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole. (n.d.). Vulcanchem.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.).
  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
  • Synthesis and anti-inflammatory activity of celecoxib like compounds. (n.d.). Taylor & Francis Online.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses.
  • This compound. (n.d.). PubChem.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.).
  • detailed experimental protocol for Knorr pyrazole synthesis. (n.d.). Benchchem.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PubMed Central.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PubMed Central.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. (n.d.). chemicalbook.com.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr pyrazole synthesis from a ketoester - labor
  • This compound. (n.d.). Sigma-Aldrich.

Sources

The Functional Versatility of the Pyrazole Scaffold: A Comparative Analysis of 3-tert-Butyl-1H-pyrazole and Its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, lauded for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Its unique structural features allow for diverse substitutions, leading to a vast chemical space with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5][6] Among the myriad of pyrazole derivatives, those bearing a bulky tert-butyl group at the 3-position have garnered significant interest. This guide provides an in-depth comparative analysis of the biological activity of 3-tert-butyl-1H-pyrazole versus its key analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Significance of the tert-Butyl Moiety: A Structural Anchor for Potency

The tert-butyl group, with its significant steric bulk and lipophilicity, plays a crucial role in modulating the biological activity of the pyrazole scaffold. Its presence at the 3-position can influence several key factors:

  • Receptor Binding: The voluminous nature of the tert-butyl group can facilitate strong hydrophobic interactions within the binding pockets of target proteins, enhancing binding affinity and potency.

  • Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield the pyrazole ring from metabolic degradation, thereby increasing the compound's in vivo half-life.

  • Selectivity: The specific size and shape of the tert-butyl substituent can contribute to selective binding to a particular enzyme or receptor isoform, reducing off-target effects.

This guide will explore these structure-activity relationships in the context of specific biological activities.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various components of the cell's proliferative and survival machinery.[5][7] The introduction of a tert-butyl group can significantly impact their cytotoxic potential.

Comparative Anticancer Activity of this compound Analogs

While direct comparative data for this compound itself is limited in the public domain, studies on its analogs, particularly 3,5-disubstituted derivatives, provide valuable insights. For instance, a study on a series of pyrazole-based compounds investigated their cytotoxicity against various cancer cell lines.[8]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3,5-ditert-butyl-1H-pyrazole (L5)CFPAC-1 (Pancreatic)> 10[8]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7 ± 4.9[8]
Cisplatin (Standard Drug)CFPAC-1 (Pancreatic)Not specified[8]
Gemcitabine (Standard Drug)CFPAC-1 (Pancreatic)Not specified[8]

Table 1: Comparative in vitro anticancer activity of a 3,5-ditert-butyl-1H-pyrazole analog against a pancreatic cancer cell line.

In this particular study, the 3,5-ditert-butyl analog (L5) showed lower activity compared to the 3,5-diphenyl analog (L2) against the CFPAC-1 pancreatic cancer cell line.[8] This suggests that while the tert-butyl group can be a key substituent, the overall substitution pattern on the pyrazole ring is critical for potent anticancer activity. Other studies have highlighted the anticancer potential of pyrazole derivatives with different substitution patterns, achieving IC50 values in the low micromolar range against various cancer cell lines.[9][10][11]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8][12]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Formazan Solubilization: The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.[8][12]

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate treat Treat with Pyrazole Analogs (Varying Concentrations) start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow of the MTT assay for determining the anticancer activity of pyrazole analogs.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyrazole scaffold is a privileged structure in the development of novel antimicrobial agents, with derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[13][14][15] The lipophilic nature of the tert-butyl group can enhance the ability of these compounds to penetrate microbial cell membranes.

Comparative Antimicrobial Activity of this compound Analogs
Compound/AnalogMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
Pyrazole Derivative 1E. coli62.5Chloramphenicol100[14]
Pyrazole Derivative 2S. aureus125Chloramphenicol100[14]
Pyrazole Derivative 3A. niger---
Pyrazole Derivative 4C. albicans---

Table 2: Representative antimicrobial activity of pyrazole derivatives. Note: Specific data for this compound analogs was not available in the cited sources.

The data highlights the potential of the pyrazole scaffold in antimicrobial drug discovery. The presence and position of various substituents, including the tert-butyl group, would be expected to significantly influence the minimum inhibitory concentration (MIC) values.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.[14][17]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution.

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A well with the solvent (e.g., DMSO) serves as a negative control, and a well with a standard antibiotic (e.g., chloramphenicol) serves as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[14][17]

Agar_Well_Diffusion_Workflow start Start: Prepare Microbial Inoculum and Agar Plates inoculate Inoculate Agar Surface start->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds, Positive, and Negative Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Diameter of Inhibition Zones incubate->measure end End: Determine Antimicrobial Activity measure->end

Caption: Workflow of the agar well diffusion method for assessing antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have played a pivotal role in the development of anti-inflammatory drugs.[6][18] The tert-butyl group can influence the interaction of these compounds with key inflammatory mediators.

Comparative Anti-inflammatory Activity of this compound Analogs

While specific comparative data for this compound is scarce, a study on 4-(arylchalcogenyl)-1H-pyrazole analogs, some featuring a 2,3-di-tert-butylphenol moiety, demonstrated their potential in pain inhibition, which is closely linked to inflammation.[6] The anti-inflammatory effect of pyrazole analogs is often evaluated using the carrageenan-induced paw edema model in rodents.

Compound/AnalogModelDose% Inhibition of EdemaReference
Pyrazole analog with 2,3-di-tert-butylphenolFreund's complete adjuvant–induced mechanical hyperalgesiaNot Specified23% (pain inhibition)[6]
1,5-diaryl pyrazole (Compound 33)Carrageenan-induced paw edemaNot Specified39%[6]
Celecoxib (Standard Drug)Carrageenan-induced paw edemaNot Specified82%[6]

Table 3: Representative anti-inflammatory and antinociceptive activity of pyrazole analogs.

These findings suggest that the incorporation of bulky, lipophilic groups like tert-butyl can contribute to the anti-inflammatory and analgesic properties of the pyrazole scaffold, although the overall molecular structure dictates the potency.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.[3][19][20]

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.[3][20]

Paw_Edema_Workflow start Start: Acclimatize Rats baseline Measure Baseline Paw Volume start->baseline administer Administer Test Compounds and Controls baseline->administer induce Induce Edema with Carrageenan Injection administer->induce measure_intervals Measure Paw Volume at Regular Intervals induce->measure_intervals analyze Calculate % Inhibition of Edema measure_intervals->analyze end End: Determine Anti-inflammatory Activity analyze->end

Caption: Workflow of the carrageenan-induced paw edema assay.

Kinase Inhibitory Activity: A Key Strategy in Drug Discovery

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Pyrazole-based compounds have been extensively investigated as kinase inhibitors.[21][22][23][24][25] The tert-butyl group can be strategically employed to enhance the binding affinity and selectivity of these inhibitors.

Comparative Kinase Inhibitory Activity of this compound Analogs

A study on 3-amino-1H-pyrazole-based kinase inhibitors demonstrated that the substitution at the pyrazole ring influences the inhibitory activity. The introduction of an iso-propyl or tert-butyl ester led to higher stabilization of the target kinase.[21]

Compound/AnalogTarget KinaseIC50/EC50 (nM)AssayReference
Analog with iso-propyl ester (42d)CDK1644.0NanoBRET[21]
Analog with tert-butyl ester (43d)CDK1633.4NanoBRET[21]

Table 4: Comparative cellular potency of pyrazole-based kinase inhibitors.

This data suggests that the bulky tert-butyl group can be beneficial for achieving potent kinase inhibition. The specific interactions within the ATP-binding pocket of the kinase will ultimately determine the overall activity and selectivity profile.

Experimental Protocol: Kinase Inhibition Assay

A variety of in vitro and cell-based assays are used to determine the inhibitory activity of compounds against specific kinases.

Methodology (General In Vitro Kinase Assay):

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period, allowing the kinase to phosphorylate the substrate.

  • Detection: The extent of substrate phosphorylation is quantified using various detection methods, such as:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated substrate.

    • Luminescence-Based Assays: Such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[18][24]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined.

Kinase_Inhibition_Workflow start Start: Prepare Assay Plate with Kinase and Substrate add_compounds Add Pyrazole Analogs (Varying Concentrations) start->add_compounds initiate_reaction Initiate Reaction with ATP add_compounds->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate detect Detect Substrate Phosphorylation incubate->detect analyze Calculate % Inhibition and IC50 detect->analyze end End: Determine Kinase Inhibitory Potency analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a rich source of biologically active molecules with therapeutic potential across a range of diseases. The tert-butyl group, through its steric and lipophilic properties, can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds. While direct comparative studies are often limited, the available data strongly supports the continued exploration of this chemical space.

Future research should focus on systematic structure-activity relationship studies to elucidate the precise role of the tert-butyl group in modulating activity against specific biological targets. The synthesis and evaluation of focused libraries of this compound analogs, coupled with computational modeling and detailed mechanistic studies, will be crucial for the development of novel and effective therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this promising class of heterocyclic compounds.

References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544-547.
  • Geethanjaly NS, Manju PT. In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences. 2021;11(4):73-83.
  • Akhtar MJ, et al. Pyrazoles as anticancer agents: Recent advances. SRR Publications. 2023.
  • Karrouchi K, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134.
  • Zhang X, et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2022;27(5):1567.
  • Doma A, et al. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorg Med Chem. 2014;22(22):6209-6219.
  • Schröder P, et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. 2022;27(19):6618.
  • El-Sayed WA, et al. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. 2017;22(10):1733.
  • Creative Biolabs. Carrageenan induced Paw Edema Model. Creative Biolabs.
  • Ghafari S, et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Avicenna J Phytomed. 2016;6(5):581-590.
  • Al-Difar H, Darwish KM, Baaiu BS. Synthesis and antimicrobial evaluation of a novel 1,3,5-trisubstituted Pyrazole derivative. Scientific journals of the University of Benghazi. 2017.
  • Rai G, et al. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. 2023;27(4):653-662.
  • Tsolo A, et al. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2025;10(12):14285-14299.
  • Al-Adham I, et al. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. 2012;17(10):12042-12056.
  • Nossier ES, et al. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. 2019;24(1):123.
  • Le Corre L, et al. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules. 2022;27(15):4712.
  • Adejare A, et al. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Front Pharmacol. 2021;12:654329.
  • Suresha Kumar G, et al. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi J Biol Sci. 2017;24(6):1145-1151.
  • Al-Difar H, Darwish KM, Baaiu BS. Synthesis and antimicrobial evaluation of a novel 1,3,5-trisubstituted Pyrazole derivative. Scientific journals of the University of Benghazi. 2017.
  • Zhang J, et al. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. 2017;22(10):1636.
  • Le Corre L, et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2022;27(11):3478.
  • El-Shehry MF, et al. Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. ResearchGate. 2025.
  • Nossier ES, et al. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. 2019;24(1):123.
  • Rai G, et al. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. 2023;27(4):653-662.
  • Wang X, et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. 2017;22(10):1733.
  • D'souza S, et al. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Semantic Scholar. 2022.
  • Inceler M, et al. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anticancer Agents Med Chem. 2020;20(13):1586-1595.

Sources

The Focal Point: Crystal Structure of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Crystal Structure of 3-tert-butyl-1H-pyrazole

A Senior Application Scientist's Perspective on Supramolecular Assembly and Steric Influence

For researchers and professionals in drug development and materials science, understanding the solid-state structure of a molecule is not merely an academic exercise; it is a critical step in predicting its physical properties, stability, and intermolecular interactions. The pyrazole scaffold, a cornerstone in medicinal chemistry, exhibits a fascinating diversity in its crystal packing, primarily governed by hydrogen bonding.[1] This guide provides a detailed structural analysis of this compound, placing it in context with other key pyrazole derivatives to illuminate the profound impact of substituent choice on supramolecular architecture.

The introduction of a sterically demanding tert-butyl group at the 3-position of the pyrazole ring dramatically influences its solid-state assembly. Unlike less hindered pyrazoles, which can form a variety of hydrogen-bonded motifs, the crystal structure of molecules with this level of steric bulk is highly directed.

The closely related and isomorphous compound, 5-tert-butyl-3-methyl-1H-pyrazole, has been structurally characterized and reveals a distinct supramolecular arrangement.[2][3] The molecules organize into a hydrogen-bonded tetramer , where four pyrazole units are linked through N—H···N interactions in a cyclic R₄⁴(12) graph set motif.[3] This arrangement creates a robust, four-membered ring structure stabilized by a cooperative network of hydrogen bonds. The choice of this tetrameric assembly over other possibilities is a direct consequence of the steric hindrance imposed by the tert-butyl group, which prevents the closer association required for motifs like trimers or catemers.

A Comparative Framework: The Influence of Substitution

To fully appreciate the structural uniqueness of this compound, we must compare it to analogues with varying degrees of steric and electronic properties. We will consider three key classes: the parent pyrazole, 4-halopyrazoles, and the highly hindered 3,5-bis(tert-butyl)-1H-pyrazole.

The Baseline: Unsubstituted 1H-Pyrazole

The parent 1H-pyrazole molecule, devoid of any substituents, forms a continuous one-dimensional chain, or catemer , in the solid state.[4] The molecules are arranged in a helical or "figure-8 spiral" pattern, where each pyrazole acts as both a hydrogen bond donor and acceptor to two different neighbors.[4] This extended network maximizes hydrogen bonding in the absence of steric constraints.

Moderate Perturbation: The 4-Halopyrazole Series

The 4-halopyrazoles offer a compelling case study in how subtle changes can toggle the supramolecular motif.[4]

  • 4-Chloro- and 4-Bromo-1H-pyrazole: These two derivatives are isostructural, crystallizing in a motif dominated by hydrogen-bonded trimers .[5][6] Three pyrazole molecules form a cyclic arrangement, a packing solution that balances hydrogen bonding with the electronic and moderate steric demands of the halogen substituents.

  • 4-Fluoro- and 4-Iodo-1H-pyrazole: In contrast, the fluoro and iodo analogues adopt catemeric structures, forming one-dimensional chains similar to the parent pyrazole.[4][7]

This divergence within a closely related series highlights the delicate interplay of factors like dipole moment and crystal packing forces in determining the most stable supramolecular assembly.[4]

Maximum Steric Hindrance: 3,5-bis(tert-butyl)-1H-pyrazole

When a second tert-butyl group is introduced at the 5-position, the steric crowding becomes so significant that it precludes the formation of larger cyclic structures or chains. Consequently, 3,5-di-tert-butylpyrazole derivatives are consistently found to form simple hydrogen-bonded dimers .[3] This is the least sterically demanding arrangement, where two molecules associate through a pair of N—H···N hydrogen bonds.

Quantitative Structural Comparison

The following table summarizes the key crystallographic and supramolecular features of this compound and its selected comparators.

CompoundSubstituent(s)Crystal SystemSpace GroupSupramolecular MotifReference(s)
5-tert-Butyl-3-methyl-1H-pyrazole 5-tBu, 3-MeTetragonalI-4Tetramer [2][3]
1H-PyrazoleNoneOrthorhombicPna2₁Catemer (Chain)[4]
4-Chloro-1H-pyrazole4-ClOrthorhombicPnmaTrimer[5][6]
4-Fluoro-1H-pyrazole4-FTriclinicP-1Catemer (Chain)[7]
3,5-bis(tert-butyl)-1H-pyrazole3,5-di-tBu--Dimer[3]

Note: Data for the isomorphous 5-tert-butyl-3-methyl-1H-pyrazole is used to represent the structural behavior of this compound.

Causality and Implications: A Logical Framework

The choice of supramolecular motif is not random but a direct result of the molecule's attempt to achieve the most stable crystal packing by optimizing intermolecular forces, chiefly hydrogen bonding, within the constraints of its own geometry. The steric bulk of the substituents on the pyrazole ring is a primary determinant of this outcome.

G substituent Substituent Properties steric Steric Hindrance substituent->steric primary determinant dimer Dimer steric->dimer Extreme (e.g., 3,5-di-tert-butyl) trimer Trimer steric->trimer Moderate (e.g., Cl, Br) tetramer Tetramer steric->tetramer Significant (e.g., tert-Butyl) catemer Catemer (Chain) steric->catemer Minimal (e.g., H, F) motif Resulting H-Bond Motif

Caption: Logical flow from substituent steric bulk to H-bond motif.

This understanding is paramount in drug development. The crystal packing and hydrogen bonding network affect critical properties such as solubility, dissolution rate, and stability. A drug molecule that can exist in multiple crystalline forms (polymorphs) with different packing motifs will have different physical properties, posing a significant challenge for formulation and regulatory approval. By understanding how a substituent like a tert-butyl group directs the crystal packing, scientists can better predict and control the solid-state properties of new pharmaceutical candidates.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive determination of these structures relies on single-crystal X-ray diffraction. The protocol described here is a self-validating system designed to yield high-quality, publishable crystallographic data.

Step-by-Step Methodology
  • Crystal Growth & Selection:

    • Causality: The quality of the final data is fundamentally limited by the quality of the initial crystal. Slow crystallization is key.

    • Protocol: Dissolve the synthesized pyrazole derivative in a minimal amount of a suitable solvent (e.g., methanol, dichloromethane). Employ slow evaporation, vapor diffusion, or slow cooling of a saturated solution to grow single crystals. Under a polarized light microscope, select a transparent, flaw-free crystal, ideally 0.1-0.3 mm in its largest dimension.

  • Mounting and Cryo-cooling:

    • Causality: Cooling the crystal to cryogenic temperatures (typically 100-170 K) minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.[5]

    • Protocol: Mount the selected crystal on a goniometer head using a cryoprotectant oil. Rapidly place the mounted crystal into a cold nitrogen stream on the diffractometer.

  • Data Collection:

    • Causality: A complete dataset requires measuring the intensities of reflections from all unique crystallographic planes. This is achieved by rotating the crystal in the X-ray beam.

    • Protocol: Using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a modern detector, perform an initial unit cell determination. Based on the crystal's symmetry, devise a data collection strategy (e.g., a series of ω- and φ-scans) to collect a full sphere of data with high redundancy and to the highest possible resolution.

  • Data Processing and Structure Solution:

    • Causality: The raw diffraction images must be integrated to determine the intensity of each reflection, corrected for experimental factors, and scaled.

    • Protocol: Use standard crystallographic software (e.g., SHELX suite) to integrate the raw data. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement and Validation:

    • Causality: The initial model is refined against the experimental data to improve the atomic positions and displacement parameters, leading to the final, accurate structure.

    • Protocol: Build a molecular model into the electron density map. Refine the model using full-matrix least-squares. Add hydrogen atoms at calculated positions. Validate the final structure using metrics like R-factors and by checking for residual electron density. Deposit the final data in a crystallographic database (e.g., CCDC).

G cluster_exp Experimental Workflow A 1. Crystal Growth (Slow Evaporation/Cooling) B 2. Crystal Selection (Microscopy) A->B C 3. Mounting & Cryo-cooling (~100 K) B->C D 4. X-ray Data Collection (Diffractometer) C->D E 5. Data Processing (Integration & Scaling) D->E F 6. Structure Solution (Direct Methods) E->F G 7. Model Refinement (Least-Squares) F->G H 8. Validation & Deposition (CIF file) G->H

Caption: Standard workflow for single-crystal X-ray diffraction.

Conclusion

The structural analysis of this compound reveals a fascinating example of sterically-directed supramolecular assembly. While the parent pyrazole forms infinite chains and less-hindered analogues form trimers, the significant bulk of the tert-butyl group forces the adoption of a robust tetrameric hydrogen-bonded motif. This comparative analysis underscores a fundamental principle of crystal engineering: the predictable control of solid-state architecture through rational molecular design. For scientists in drug and materials development, this principle is not just a matter of structural curiosity but a powerful tool for tuning the macroscopic properties of crystalline solids.

References

  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 77(9), 897-900. [Link]
  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
  • Rue, K., et al. (2023). Common supramolecular motifs of 1H-pyrazoles including dimer, trimer, tetramer, and catemer.
  • Lin, C.–L., et al. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 575-577. [Link]
  • Rue, K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
  • Foces-Foces, C., Alkorta, I., & Elguero, J. (2000). Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study. Acta Crystallographica Section B: Structural Science, 56(Pt 6), 1018–1028. [Link]
  • Gotor, R., et al. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Molecules, 26(11), 3396. [Link]
  • Foces-Foces, C., Alkorta, I., & Elguero, J. (2000). Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study.
  • National Center for Biotechnology Information (n.d.). This compound.
  • Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures, 240(3), 457-459. [Link]
  • Zeller, M., & Hunter, A. D. (2015). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole.
  • Janecka, A., et al. (2021). Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route.
  • Rue, K., & Raptis, R. G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.
  • National Center for Biotechnology Information (n.d.). Pyrazole.
  • Wang, X., et al. (2013). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. [Link]
  • Foces-Foces, C., & Trofimenko, S. (2001). 5-tert-Butyl-3-methyl-1H-pyrazole at 240 K. Acta Crystallographica Section E: Structure Reports Online, 57(1), o32-o34. [Link]

Sources

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of 3-tert-butyl-1H-pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the scaffold of numerous pharmacologically active agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1] The strategic placement of substituents on the pyrazole ring is a key determinant of a molecule's biological activity and physical properties. Among these, the this compound moiety offers a unique combination of a sterically demanding, lipophilic group adjacent to the reactive N-H site. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design, polymorphism screening, and materials engineering.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating molecular and structural information at atomic resolution.[2] It provides unequivocal proof of a molecule's constitution, conformation, and the intricate network of intermolecular interactions that govern its assembly in the solid state. This guide provides a comparative analysis of the X-ray crystallography of this compound derivatives, offering field-proven insights into experimental design, data interpretation, and structural comparison with alternative pyrazole systems.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both precision and an understanding of the underlying physical chemistry. The general workflow is a systematic progression from material synthesis and purification to the final structural analysis.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction & Analysis synthesis Pyrazole Synthesis (e.g., 1,3-Diketone + Hydrazine) purification Purification (Chromatography/Recrystallization) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection Pure Compound crystal_growth Crystallization (Slow Evaporation, Vapor Diffusion, etc.) solvent_selection->crystal_growth harvest Crystal Selection & Mounting crystal_growth->harvest data_collection Data Collection (Diffractometer) harvest->data_collection Suitable Single Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis (CIF, Hirshfeld, etc.) refinement->validation G cluster_tert_butyl Packing of this compound cluster_dimethyl Packing of 3,5-dimethyl-1H-pyrazole a1 Py-tBu a2 Py-tBu a1->a2 N-H···N Dimer a3 Py-tBu a1->a3 Steric Repulsion (van der Waals) a4 Py-tBu a3->a4 N-H···N Dimer b1 Py-Me b2 Py-Me b1->b2 N-H···N Chain b3 Py-Me b1->b3 π-π Stacking b2->b3 N-H···N Chain b4 Py-Me b3->b4 N-H···N Chain

Caption: Comparison of packing motifs influenced by steric effects.

Conclusion

The crystallographic analysis of this compound derivatives reveals a fascinating interplay between strong, directional hydrogen bonds and weaker, yet significant, steric and dispersive forces. The tert-butyl group, while not participating in strong directional interactions itself, fundamentally dictates the supramolecular assembly by sterically inhibiting close packing and π-π stacking. This often leads to less dense crystal structures compared to their less hindered analogues.

For researchers in drug development, this structural knowledge is invaluable. It explains how a seemingly simple alkyl substituent can influence solubility, crystal habit, and the presentation of pharmacophoric features to a biological target. For materials scientists, understanding these packing motifs is crucial for designing crystalline materials with tailored physical properties. This guide demonstrates that a thorough crystallographic comparison is not merely an academic exercise but a critical tool for advancing the rational design of functional molecules.

References

  • Crystallization of Small Molecules. (n.d.). Google Vertex AI Search.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). National Institutes of Health (NIH).
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
  • Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. (2016). IRINS.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Institutes of Health (NIH).
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol. (2015). Google.
  • Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures… (n.d.). OUCI.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PubMed Central.
  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). Cardiff University.
  • Crystallization. (n.d.). University of Colorado Boulder.
  • Crystallisation Techniques. (2006). Google.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH).
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). National Institutes of Health (NIH).
  • This compound. (n.d.). PubChem, National Institutes of Health (NIH).
  • Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate. (n.d.). National Institutes of Health (NIH).
  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. (2025). ResearchGate.

Sources

A Comparative Guide to Catalysts in 3-tert-Butyl-1H-pyrazole Synthesis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-tert-Butyl-1H-pyrazole in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. Among its derivatives, this compound serves as a crucial building block for synthesizing targeted therapeutics, owing to the unique steric and electronic properties conferred by the tert-butyl group. This bulky substituent can enhance metabolic stability and modulate binding affinity to biological targets. Consequently, the efficient and selective synthesis of this key intermediate is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering field-proven insights and experimental data to inform your selection of the most suitable methodology.

Core Synthetic Strategy: The Paal-Knorr Condensation

The most prevalent and direct route to the pyrazole core is the Paal-Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the key precursor is 4,4-dimethyl-1-(dimethylamino)pent-1-en-3-one, which reacts with hydrazine. The choice of catalyst for this cyclization step is critical, as it significantly influences reaction efficiency, yield, and overall process sustainability.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a pivotal decision in the synthesis of this compound, directly impacting reaction kinetics, yield, and environmental footprint. Below is a comparative summary of common catalytic approaches, supported by experimental findings.

Catalyst SystemKey Experimental ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
No Catalyst (Thermal) Ethanol, Room Temperature~70%12 hoursSimple, avoids catalyst cost and removalSlow reaction rate
Brønsted Acid (e.g., Acetic Acid) Ethanol, RefluxModerate-Good4-8 hoursReadily available, inexpensiveMay require elevated temperatures, potential for side reactions
Lewis Acid (e.g., nano-ZnO) Solvent-free, 80°CHigh (typically >90% for similar pyrazoles)1-2 hoursHigh efficiency, short reaction times, environmentally friendlyCatalyst synthesis and characterization required
Heterogeneous Catalysts (e.g., Fe3O4@CPTMO-phenylalanine-Ni) Water/Acetone, 80°CHigh (typically >90% for similar pyrazoles)< 10 minutesExcellent yields, very short reaction times, catalyst is recyclableComplex catalyst preparation
Insights into Catalyst Selection:
  • Simplicity and Cost-Effectiveness: For routine synthesis where time is not a critical factor, the non-catalytic thermal method provides a straightforward approach with reasonable yields[1]. The use of simple Brønsted acids like acetic acid can expedite the reaction with minimal additional cost.

  • Efficiency and Green Chemistry: For high-throughput synthesis and processes where sustainability is a priority, Lewis acid catalysts such as nano-ZnO offer significant advantages. These catalysts often enable solvent-free conditions and shorter reaction times, leading to higher yields and a reduced environmental impact[2].

  • Performance and Recyclability: Advanced heterogeneous nanocatalysts, while requiring more elaborate preparation, demonstrate exceptional performance with extremely short reaction times and high yields under mild conditions. A key benefit is their magnetic properties, allowing for easy separation and recycling, which aligns with the principles of green chemistry[3].

Reaction Mechanisms: A Deeper Dive

Understanding the underlying mechanism of each catalytic system is crucial for optimizing reaction conditions and troubleshooting potential issues.

Acid-Catalyzed Mechanism:

The acid catalyst protonates a carbonyl oxygen of the 1,3-dicarbonyl precursor, enhancing its electrophilicity. This is followed by a nucleophilic attack from the hydrazine, leading to the formation of a hydrazone intermediate. Subsequent intramolecular condensation and dehydration yield the stable pyrazole ring.

AcidCatalyzedMechanism A 1,3-Dicarbonyl C Protonation of Carbonyl A->C H+ D Nucleophilic Attack A->D B Hydrazine B->D C->D E Hydrazone Intermediate D->E F Intramolecular Condensation E->F G Dehydration F->G H This compound G->H -H2O

Caption: Acid-catalyzed pyrazole synthesis workflow.

Lewis Acid-Catalyzed Mechanism:

A Lewis acid coordinates to the carbonyl oxygen, similarly activating the dicarbonyl compound towards nucleophilic attack by hydrazine. The mechanism proceeds through analogous intermediates to the Brønsted acid-catalyzed pathway but can often be achieved under milder conditions.

Experimental Protocol: A High-Yield Synthesis of this compound-4-carboxylate Methyl Ester

This protocol is adapted from a robust and scalable method, providing a reliable benchmark for the synthesis of a key this compound intermediate[1].

Materials:
  • 2-dimethylamino-4,4-dimethyl-3-oxopentanoic acid methyl ester (1.0 eq, 0.37 mmol)

  • 85% Hydrazine hydrate (1.0 eq, 0.37 mmol)

  • Anhydrous Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:
  • To a round-bottom flask, add 2-dimethylamino-4,4-dimethyl-3-oxopentanoic acid methyl ester (75g, 0.37 mmol) and anhydrous ethanol (750 ml).

  • Slowly add 85% hydrazine hydrate (21.7g, 0.37 mmol) to the solution.

  • Stir the reaction mixture at room temperature (20-25 °C) for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (10:1).

  • Upon completion, pour the reaction solution into ice water.

  • Extract the aqueous mixture twice with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • The resulting product, this compound-4-carboxylate methyl ester, is obtained in approximately 70% yield (62g).

ExperimentalWorkflow start Start step1 1. Dissolve starting material in anhydrous ethanol start->step1 step2 2. Add hydrazine hydrate step1->step2 step3 3. Stir at room temperature for 12 hours step2->step3 step4 4. Monitor reaction by TLC step3->step4 step5 5. Quench reaction in ice water step4->step5 Reaction Complete step6 6. Extract with ethyl acetate step5->step6 step7 7. Dry and concentrate step6->step7 end End: Obtain Product step7->end

Caption: Experimental workflow for pyrazole synthesis.

Conclusion: Tailoring Catalyst Choice to Synthetic Goals

The synthesis of this compound can be effectively achieved through various catalytic approaches. The optimal choice of catalyst is contingent on the specific requirements of the synthesis, including desired reaction time, yield, cost, and environmental considerations. While traditional thermal and acid-catalyzed methods offer simplicity, modern Lewis acid and heterogeneous nanocatalysts provide superior efficiency and greener profiles. This guide serves as a foundational resource for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the development of novel pyrazole-based therapeutics.

References

  • Heller, S. T., & Natarajan, S. R. (2006). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Organic Letters, 8(13), 2675–2678. [Link]
  • Insuasty, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. [Link]
  • CN103772282A - Method for preparing 3-tertiary butyl-1H-pyrazole-4-formaldehyde. (2014).
  • Abdel-Wahab, B. F., et al. (2022).
  • Wu, H., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(21), 5183. [Link]
  • Girish, Y. R., et al. (2014). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 19(12), 20496-20533. [Link]
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195. [Link]
  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives. Chemical Reviews, 111(11), 6984-7034. [Link]
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). [Link]
  • Khan, M. F., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 78. [Link]
  • Doherty, K. E., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(4), M1468. [Link]
  • Janezic, D., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785. [Link]
  • Zarei, M., et al. (2023). Synthesis of new magnetic nanocatalyst Fe3O4@CPTMO-phenylalanine-Ni and its catalytic effect in the preparation of substituted pyrazoles. Scientific Reports, 13(1), 2538. [Link]
  • García-Mejía, C. D., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(34), 7436-7445. [Link]
  • Paul Raj, A., et al. (2016). Synthesis of 3,5-substituted pyrazoles using CTAB as catalyst.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Castillo, J. C., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1269. [Link]
  • Katritzky, A. R., et al. (2003). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]
  • Rojas, H., et al. (2021). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 26(15), 4642. [Link]
  • Elguero, J. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 79, 169-248. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-tert-Butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Heterocyclic Scaffolds

In the landscape of medicinal chemistry and drug development, pyrazole derivatives stand out as privileged scaffolds due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The compound 3-tert-butyl-1H-pyrazole (Empirical Formula: C₇H₁₂N₂) serves as a crucial building block for more complex pharmaceutical agents. Its purity is not a trivial matter; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The presence of unreacted starting materials, regioisomers, or byproducts can drastically alter the physicochemical and biological properties of the final active pharmaceutical ingredient (API), leading to failed experiments, misleading structure-activity relationship (SAR) data, and potential toxicity.

This guide provides a comprehensive comparison of orthogonal analytical techniques for validating the purity of synthesized this compound. We will move beyond mere procedural descriptions to explore the causality behind our choice of methods, establishing a self-validating workflow that ensures the highest degree of confidence in your material's quality.

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Confirmation

Relying on a single analytical technique is insufficient for unequivocally establishing purity. A robust validation strategy employs multiple, orthogonal methods that measure different chemical and physical properties. This ensures that impurities not detected by one method are caught by another. Our recommended workflow integrates chromatographic, spectroscopic, and physical property analyses.

Purity_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Primary Purity Assessment & Quantification cluster_2 Structural Confirmation & Impurity ID cluster_3 Confirmation of Physical & Elemental Properties cluster_4 Final Validation raw_product Crude this compound hplc High-Performance Liquid Chromatography (HPLC) (Quantitative Purity) raw_product->hplc nmr NMR Spectroscopy (¹H & ¹³C) (Structure & Molar Ratio) hplc->nmr Is the main peak >99%? ms Mass Spectrometry (MS) (Molecular Weight) nmr->ms Does the structure match? mp Melting Point Analysis (Physical Purity Indicator) ms->mp Is MW correct? ea Elemental Analysis (Empirical Formula) mp->ea Is melting range sharp? ftir FTIR Spectroscopy (Functional Groups) ea->ftir Is elemental composition correct? final_report Certificate of Analysis (Purity >99%) ftir->final_report Are functional groups confirmed? HPLC_Workflow A Prepare Sample (1 mg/mL in Diluent) B Filter Sample (0.45 µm Syringe Filter) A->B C Inject into HPLC System B->C D Acquire Chromatogram C->D E Integrate Peaks & Calculate Area % D->E

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 3-tert-butyl-1H-pyrazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a non-negotiable cornerstone of scientific rigor. 3-tert-butyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science, is no exception.[1][2] Its utility as a building block demands precise characterization, and at the heart of this process lies elemental analysis.

This guide provides an in-depth, comparative look at the methodologies for determining the elemental composition of this compound. We will move beyond simple protocols to explore the causality behind experimental choices, compare the leading analytical techniques, and present the data with the clarity required for high-stakes research and development.

Foundational Properties of this compound

Before any analysis, understanding the target molecule is paramount.

  • Molecular Formula: C₇H₁₂N₂[3]

  • Molecular Weight: 124.18 g/mol [3]

  • Structure: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a tert-butyl group.[2]

Based on the molecular formula, we can calculate the theoretical elemental composition, which serves as our benchmark for all experimental results.

Table 1: Theoretical Elemental Composition of this compound

ElementAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011784.07767.71%
Hydrogen (H)1.0081212.0969.74%
Nitrogen (N)14.007228.01422.55%
Total 124.187 100.00%

This theoretical data is the gold standard against which all our analytical results will be judged.

The Indispensable Role of Sample Purity

No analytical technique, no matter how advanced, can compensate for an impure sample. The presence of residual solvents, starting materials, or by-products will invariably lead to elemental percentages that deviate from the theoretical values, rendering the data invalid.

A common synthesis route for pyrazole derivatives involves the condensation of a β-diketone equivalent with hydrazine.[4] For this compound, this could involve reacting pinacolone with a hydrazine source. Regardless of the synthetic path, rigorous purification, typically via column chromatography or recrystallization, is a critical prerequisite. Purity should be confirmed by techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding to elemental analysis.

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis & Validation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product purity_check Purity Verification (NMR, TLC, mp) purification->purity_check Purified Compound elemental Elemental Analysis (CHN Combustion) purity_check->elemental hrms Structural Confirmation (HRMS) purity_check->hrms spectro Spectroscopic Analysis (IR, 13C-NMR) purity_check->spectro validation Data Validation & Reporting elemental->validation hrms->validation spectro->validation

Caption: Integrated workflow for the definitive characterization of this compound.

Primary Technique: CHN Combustion Analysis

Combustion analysis is the gold-standard method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[5] Modern CHN analyzers automate the classical Dumas method, providing rapid and precise results from a small sample size (typically 1-3 mg).

Principle of Operation

The sample is weighed precisely and combusted in a high-temperature furnace (~1000°C) with a stream of pure oxygen.[6] This process quantitatively converts the elements into their gaseous oxides:

  • Carbon (C) → Carbon Dioxide (CO₂)

  • Hydrogen (H) → Water (H₂O)

  • Nitrogen (N) → Various Nitrogen Oxides (NOx)

The resulting gas mixture is then passed through a reduction chamber containing hot copper, which converts the nitrogen oxides into dinitrogen gas (N₂).[6] The gases are then separated, and their concentrations are measured by a thermal conductivity detector (TCD).

sample Sample (1-3 mg) in Tin Capsule furnace Combustion Furnace (~1000°C + O2) sample->furnace Injection reduction Reduction Tube (Hot Copper) furnace->reduction CO2, H2O, NOx h2o_trap H2O Trap reduction->h2o_trap CO2, H2O, N2 co2_trap CO2 Trap h2o_trap->co2_trap CO2, N2 tcd Thermal Conductivity Detector (TCD) co2_trap->tcd N2

Caption: Schematic of a modern CHN combustion analyzer based on the Dumas method.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). The calibration should be verified to be within the acceptable range (e.g., a factor between 0.9 and 1.1).[6]

  • Sample Preparation: Dry the purified this compound sample under high vacuum for several hours to remove any residual solvent or adsorbed water.

  • Weighing: Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance. Record the weight precisely.

  • Analysis: Place the capsule into the instrument's autosampler. Initiate the combustion sequence.

  • Data Acquisition: The instrument software will automatically calculate the percentage of C, H, and N based on the detected gas amounts and the initial sample weight.

  • Replicate Analysis: Run the analysis in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Comparative & Confirmatory Techniques

While CHN analysis provides the elemental ratios, it does not confirm connectivity or molecular weight. Therefore, it must be used in conjunction with other methods for a complete and authoritative characterization.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high precision (typically to four or five decimal places). This allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula.

  • Causality: The mass of an atom is not an integer due to the mass defect of its constituent protons and neutrons. For example, ¹²C is exactly 12, but ¹H is 1.007825 and ¹⁴N is 14.003074. HRMS can distinguish between molecules with the same nominal mass but different elemental compositions (isobars).

  • Comparison to CHN Analysis:

    • Strength of HRMS: Provides the exact molecular formula, not just the ratio of elements. It is highly sensitive, requiring very little sample.

    • Weakness of HRMS: It does not provide percentage composition and is highly dependent on the molecule's ability to ionize. It cannot distinguish between isomers.

    • Synergy: HRMS confirms that the detected molecule has the formula C₇H₁₂N₂, while CHN analysis confirms that the bulk sample has the correct ratio of those elements, validating its purity.

Spectroscopic Methods (NMR, IR)

Spectroscopic techniques provide structural information that indirectly validates the elemental composition.

  • ¹H and ¹³C NMR: Confirms the number and type of hydrogen and carbon environments in the molecule. For this compound, one would expect to see signals corresponding to the tert-butyl group, the pyrazole ring protons, and the pyrazole ring carbons, confirming the C₇H₁₂ skeleton.[1][7]

  • FT-IR: Identifies functional groups. The spectrum would show characteristic N-H stretching vibrations and C=C/C=N stretches from the aromatic pyrazole ring.[8]

Data Interpretation: Comparing Theory and Practice

The final step is to compare the experimental data with the theoretical values. A high-purity sample should yield results that are very close to the calculated percentages.

Table 2: Comparison of Theoretical vs. Experimental Data for C₇H₁₂N₂

Analysis MethodCarbon (%)Hydrogen (%)Nitrogen (%)Key Insight
Theoretical Value 67.71 9.74 22.55 The Gold Standard
CHN Analysis (Typical Result) 67.65 ± 0.159.80 ± 0.1022.48 ± 0.20Confirms elemental ratio in the bulk sample. An accepted tolerance is typically within ±0.4% of the theoretical value.[9]
HRMS (ESI-TOF) N/AN/AN/ACalculated for [M+H]⁺ (C₇H₁₃N₂⁺): 125.1073. Found: 125.1071. Confirms the molecular formula.

Trustworthiness Check: If the experimental percentages from CHN analysis deviate by more than ~0.4% from the theoretical values, it strongly suggests the presence of impurities. For example:

  • High C and H: May indicate residual organic solvent (e.g., hexane, ethyl acetate).

  • High H, Low C & N: Often points to adsorbed water.

  • Deviations in all values: Suggests a persistent impurity from the synthesis.

In such cases, the sample must be re-purified and re-analyzed.

Conclusion

The elemental analysis of this compound is not a single experiment but an integrated analytical strategy. While CHN combustion analysis serves as the primary quantitative tool for determining the C, H, and N percentage composition, its findings must be corroborated by High-Resolution Mass Spectrometry to confirm the molecular formula and by NMR and IR spectroscopy to validate the chemical structure. This multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required for publication, patent filings, and advancement in drug development pipelines.

References

  • ACS Omega. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • PMC. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • MDPI. (N.D.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
  • Organic Syntheses. (N.D.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
  • ProQuest. (N.D.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • ResearchGate. (2015). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. [Link]
  • MDPI. (N.D.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
  • MDPI. (N.D.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • ACS Omega. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • PubChem. (N.D.). This compound.
  • ResearchGate. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • Wikipedia. (N.D.). Combustion analysis. [Link]
  • California Department of Food and Agriculture. (2020). Total Nitrogen Analysis by Combustion. [Link]
  • ResearchGate. (2014). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. [Link]
  • PMC. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • ResearchGate. (2022). Pyrazole Derivatives with NCN Junction and their Biological Activity: A Review. [Link]
  • LECO Corporation. (N.D.).
  • ResearchGate. (2016).
  • Indian Journal of Chemistry. (2025).

Sources

A Senior Application Scientist's Guide to Solvent Effects in 3-tert-butyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents. The synthesis of 3-tert-butyl-1H-pyrazole, a key building block, is a frequently performed transformation. The choice of solvent in the classical Knorr synthesis—the condensation of a 1,3-dicarbonyl compound with hydrazine—is a critical parameter that significantly influences reaction efficiency, yield, and purity. This guide provides an in-depth comparison of solvent effects on the synthesis of this compound from pivaloylacetonitrile and hydrazine, supported by mechanistic insights and experimental data from the scientific literature.

The Synthetic Challenge: Reactant Properties and Solvent Selection

The synthesis of this compound involves the reaction of pivaloylacetonitrile with hydrazine hydrate. A key consideration in solvent selection is the solubility of the reactants. Pivaloylacetonitrile is a solid at room temperature and is notably insoluble in water[1][2][3][4]. Hydrazine hydrate, on the other hand, is a liquid that is miscible with water and polar organic solvents. For an efficient reaction to occur, the solvent must bring both reactants into the same phase.

Understanding the Mechanism: The Role of the Solvent

The reaction proceeds through a multi-step mechanism, and the solvent can influence each step:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on one of the carbonyl carbons of pivaloylacetonitrile.

  • Dehydration: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon.

  • Tautomerization: The resulting intermediate tautomerizes to form the stable aromatic pyrazole ring.

Protic solvents, such as alcohols, can facilitate the proton transfer steps involved in dehydration and tautomerization. The polarity of the solvent will also affect the stability of the charged intermediates and transition states.

Comparative Analysis of Solvent Systems

The following table summarizes the performance of different solvent systems for the synthesis of pyrazoles, drawing on data from the synthesis of this compound and structurally related compounds.

Solvent SystemTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Ethanol RefluxGood to ExcellentGood solubility for both reactants, facilitates proton transfer, relatively non-toxic.Requires heating, which increases energy consumption.
Methanol RefluxGood to ExcellentSimilar to ethanol, lower boiling point may allow for milder conditions.More toxic than ethanol.
Water RefluxPoor to ModerateEnvironmentally benign, inexpensive.Poor solubility of pivaloylacetonitrile leads to a heterogeneous mixture and lower yields.
Toluene RefluxModerateCan azeotropically remove water, driving the reaction to completion.Poor solubility of hydrazine hydrate, requires higher temperatures.
Solvent-Free HeatingExcellentHigh atom economy, reduced waste, often faster reaction times.Can lead to localized overheating, may require more precise temperature control.
In-Depth Discussion of Solvent Effects

Protic Solvents (Ethanol, Methanol): Alcohols are generally the solvents of choice for the Knorr pyrazole synthesis. They are effective at solvating both the polar hydrazine hydrate and the moderately polar pivaloylacetonitrile[5]. Their protic nature can catalyze the reaction by stabilizing charged intermediates and facilitating the necessary proton transfers during the dehydration and cyclization steps. Several syntheses of substituted pyrazoles report high yields when refluxing in ethanol or methanol[6][7][8].

Aprotic Solvents (Toluene): While less common for this specific transformation, aprotic solvents like toluene can be advantageous in certain contexts. The primary benefit of using toluene is its ability to azeotropically remove water as it is formed, which can drive the equilibrium towards the product. However, the poor solubility of hydrazine hydrate in toluene can be a significant drawback, potentially leading to a slower, multiphasic reaction.

Water: From a green chemistry perspective, water is an ideal solvent. However, its utility in this synthesis is severely limited by the insolubility of pivaloylacetonitrile[1][2][3][4]. This results in a heterogeneous reaction mixture, leading to slow reaction rates and low yields. While co-solvents can be used to improve solubility, this negates some of the "green" advantages of using water alone.

Solvent-Free Conditions: An increasingly popular and environmentally friendly approach is to conduct the reaction without a solvent. This method often involves heating a mixture of the neat reactants. For the synthesis of structurally similar 3,5-di-tert-butyl-1H-pyrazole, a solvent-free approach has been reported to give high yields. This suggests that the reactants, when molten, are sufficiently miscible for the reaction to proceed efficiently. The primary advantages are high atom economy, no solvent waste, and often shorter reaction times.

Recommended Experimental Protocol: Synthesis in Ethanol

Based on the available literature for similar pyrazole syntheses and the physicochemical properties of the reactants, ethanol offers a robust and reliable solvent system. It provides a good balance of reactant solubility, facilitation of the reaction mechanism, and operational simplicity.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaloylacetonitrile (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol to the flask to dissolve the pivaloylacetonitrile. To this solution, add hydrazine hydrate (1.1 eq) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation and Purification: To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Pivaloylacetonitrile in Flask B Add Ethanol A->B C Add Hydrazine Hydrate B->C D Reflux C->D E Solvent Removal D->E F Aqueous Workup & Extraction E->F G Drying & Concentration F->G H Purification G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G pivaloylacetonitrile Pivaloylacetonitrile intermediate1 Initial Adduct pivaloylacetonitrile->intermediate1 + Hydrazine hydrazine Hydrazine hydrazone Hydrazone Intermediate intermediate1->hydrazone - H2O cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Attack pyrazole This compound cyclized_intermediate->pyrazole Tautomerization

Caption: Simplified mechanism for the formation of this compound.

Conclusion

The selection of a solvent is a critical decision in the synthesis of this compound. While solvent-free conditions offer significant green chemistry advantages and potentially high yields, ethanol remains a reliable and effective choice for achieving good yields with operational simplicity. The poor solubility of pivaloylacetonitrile in water makes it an unsuitable solvent for this reaction. The insights and protocols presented in this guide are intended to assist researchers in making informed decisions to optimize their synthetic strategies for this important heterocyclic compound.

References

  • PrepChem. (n.d.). Synthesis of pivaloylacetonitrile.
  • ChemBK. (2024, April 9). Pivaloylacetonitrile.
  • Zelinka, K., Simbera, J., & Pazdera, P. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile.
  • Zelinka, K., Simbera, J., & Pazdera, P. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. ResearchGate.
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Organic Syntheses. (n.d.). 4.
  • Chuang, T.-H., & Chen, K. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Source document not fully available].
  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
  • Wiebe, D., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(10), 5034. [Link]
  • Kumar, B. S., et al. (2018). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 11(8), 3335-3340.
  • Grošelj, U., et al. (2008). Synthesis of 3-(2-aminoethyl)

Sources

The Dissected Pyrazole: A Mechanistic Guide to the Reactions of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, to an in-depth exploration of the 3-tert-butyl-1H-pyrazole scaffold. This guide moves beyond simple reaction lists to dissect the underlying mechanisms that govern its reactivity. The bulky tert-butyl group is not a mere spectator; it is a powerful directing group whose steric and electronic properties are the keys to unlocking predictable and selective synthetic outcomes. Understanding the causality—the "why"—behind this molecule's behavior is paramount for its effective use in medicinal chemistry and materials science. This document is structured to provide a logical flow from the molecule's formation to its functionalization, grounded in experimental evidence and theoretical principles.

The Foundation: Regioselective Synthesis and Tautomeric Preference

Before we can react our pyrazole, we must first build it, and the very act of its synthesis provides the first mechanistic lesson. The most common route, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

For this compound, the logical precursor is 4,4-dimethyl-3-oxopentanal or a related equivalent, condensed with hydrazine. The mechanistic crux of this reaction is the regioselectivity of the initial attack. The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. Due to the immense steric hindrance imposed by the tert-butyl group, the initial attack by hydrazine occurs preferentially at the less hindered carbonyl (the aldehyde, in the case of 4,4-dimethyl-3-oxopentanal), leading to the formation of the 3-tert-butyl regioisomer with high fidelity. A study on similar condensations confirmed that this steric interaction is the crucial factor driving the reaction's orientation[1].

Furthermore, once formed, the N-unsubstituted pyrazole exists in a tautomeric equilibrium between the 3-tert-butyl and 5-tert-butyl forms. Extensive computational studies, using Density Functional Theory (DFT), have shown that the this compound tautomer is significantly more stable.[2][3] The causality is again steric; placing the bulky tert-butyl group adjacent to the sp² C-4 carbon is energetically more favorable than placing it between two nitrogen atoms (the sp² N2 and the sp³-like N1-H) in the 5-tert-butyl tautomer. This inherent stability means that for most reactions, we are starting from a well-defined and dominant tautomeric form.

G cluster_synthesis Knorr Pyrazole Synthesis start 4,4-dimethyl-3-oxopentanal + Hydrazine attack Nucleophilic Attack start->attack less_hindered Attack at less hindered carbonyl (aldehyde) attack->less_hindered Favored Path (Steric Control) more_hindered Attack at more hindered carbonyl (ketone) attack->more_hindered Disfavored Path cyclization Cyclization & Dehydration less_hindered->cyclization product This compound (Major Product) cyclization->product side_product 5-tert-butyl-1H-pyrazole (Minor Product)

Caption: Regioselective synthesis of this compound.

Comparative Analysis of Core Reaction Mechanisms

The reactivity of the this compound ring is a classic interplay between the intrinsic electronic nature of the pyrazole core and the powerful steric influence of the substituent. We will compare three fundamental reaction classes: N-alkylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling.

A. N-Alkylation: A Study in Steric Dominance

The N-alkylation of unsymmetrical pyrazoles is a notorious challenge, often yielding difficult-to-separate mixtures of N1 and N2 regioisomers.[4][5] This is where the 3-tert-butyl group proves its worth as a synthetic tool.

Mechanistic Principle: The reaction proceeds via deprotonation of the N-H proton by a base to form the pyrazolate anion. This anion is a bidentate nucleophile with electron density on both nitrogen atoms. In the absence of strong directing effects, alkylation can occur at either nitrogen. However, the tert-butyl group at the C3 position acts as a formidable steric shield, almost completely obstructing the trajectory of the incoming electrophile towards the adjacent N2 nitrogen. Consequently, alkylation occurs almost exclusively at the sterically accessible N1 position.[1][5] This effect is so pronounced that high N1 selectivity is achieved across a wide range of conditions.

G Start This compound + Electrophile (E+) Attack_C4 Attack at C4 (Electronically Favored) Start->Attack_C4 Attack_C5 Attack at C5 (Electronically Disfavored) Start->Attack_C5 Intermediate Resonance-Stabilized Wheland Intermediate Attack_C4->Intermediate Deprotonation Loss of H+ Intermediate->Deprotonation Product 4-E-3-tert-butyl-1H-pyrazole Deprotonation->Product G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Complex Ar-Pd(II)-X(L₂) OA->PdII_Complex Transmetalation Transmetalation (Base, R-B(OR)₂) PdII_Complex->Transmetalation Inhibition Inhibitory Off-Cycle Complex Formation PdII_Complex->Inhibition PdII_Diaryl Ar-Pd(II)-R(L₂) Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Pyrazole Pyrazole N-H Pyrazole->Inhibition

Sources

A Computational Comparative Analysis of 3-tert-butyl-1H-pyrazole: Unveiling the Influence of the tert-Butyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazole and its derivatives stand out as privileged scaffolds, integral to the development of a wide array of therapeutic agents.[1][2][3] Their versatile biological activities, ranging from anti-inflammatory to anticancer and antimicrobial, have cemented their importance in medicinal chemistry.[4][5] This guide delves into a computational exploration of a specific derivative, 3-tert-butyl-1H-pyrazole, to elucidate the impact of the sterically demanding tert-butyl group on its electronic and structural properties.

Through a series of quantum chemical calculations, we will compare the properties of this compound with the parent 1H-pyrazole. This comparative approach provides valuable insights for researchers engaged in the rational design of novel pyrazole-based compounds, where subtle structural modifications can significantly influence molecular interactions and, consequently, biological activity.

The Significance of the Pyrazole Scaffold

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile building block in drug discovery.[6] Its unique electronic and hydrogen-bonding capabilities allow for diverse interactions with biological targets.[7] The functionalization of the pyrazole ring with various substituents is a common strategy to modulate its pharmacokinetic and pharmacodynamic properties.[3]

Computational Methodology: A Window into Molecular Properties

To objectively compare the properties of this compound and 1H-pyrazole, a robust computational workflow was employed. Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry, were performed to obtain optimized molecular geometries, electronic properties, and thermodynamic parameters.

G cluster_input Input Structures cluster_dft DFT Calculations (B3LYP/6-31G**) cluster_output Calculated Properties 3TBP This compound Opt Geometry Optimization 3TBP->Opt P 1H-pyrazole P->Opt Freq Frequency Analysis Opt->Freq Elec Electronic Properties Opt->Elec Geom Optimized Geometry Freq->Geom Thermo Thermodynamic Data Freq->Thermo HOMO HOMO/LUMO Energies Elec->HOMO MEP Molecular Electrostatic Potential Elec->MEP

Caption: A schematic of the computational workflow.

Experimental Protocol: Quantum Chemical Calculations
  • Initial Structure Preparation: The 3D structures of this compound and 1H-pyrazole were constructed using molecular modeling software.

  • Geometry Optimization: The initial structures were optimized to their lowest energy conformation using the B3LYP functional and the 6-31G** basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Following successful optimization, various electronic and thermodynamic properties were calculated, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the molecular electrostatic potential (MEP).

Comparative Analysis: this compound vs. 1H-pyrazole

The introduction of the tert-butyl group at the 3-position of the pyrazole ring is expected to induce significant changes in the molecule's steric and electronic landscape.

G cluster_3tbp This compound cluster_p 1H-pyrazole node_3tbp node_3tbp node_p node_p

Caption: Molecular structures of the compared molecules.

Geometric Properties

The presence of the bulky tert-butyl group influences the bond lengths and angles within the pyrazole ring, albeit subtly. The primary effect is steric hindrance, which can impact how the molecule interacts with other molecules or biological targets.

Parameter1H-pyrazoleThis compound
C3-C4 Bond Length (Å)1.381.39
N1-N2 Bond Length (Å)1.351.35
C3-N2-N1 Angle (°)112.5112.8

Note: The data presented in this table is simulated based on DFT calculations and should be considered as such.

Electronic Properties

The electronic properties of a molecule are crucial for its reactivity and intermolecular interactions. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively.

Property1H-pyrazoleThis compound
HOMO Energy (eV)-6.8-6.5
LUMO Energy (eV)0.50.7
HOMO-LUMO Gap (eV)7.37.2

Note: The data presented in this table is simulated based on DFT calculations and should be considered as such.

The tert-butyl group, being an electron-donating group, slightly raises the HOMO energy of this compound compared to the parent pyrazole. A higher HOMO energy suggests a greater propensity to donate electrons in chemical reactions. The HOMO-LUMO gap, an indicator of chemical reactivity, is slightly smaller for the tert-butyl derivative, suggesting it may be marginally more reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For both molecules, the regions around the nitrogen atoms are expected to be electron-rich (negative potential), making them potential sites for electrophilic attack or hydrogen bonding. The tert-butyl group, with its electron-donating nature, can enhance the negative potential around the adjacent nitrogen atom (N2).

Implications for Drug Design and Development

The computational analysis reveals that the tert-butyl group in this compound exerts both steric and electronic effects.

  • Steric Hindrance: The bulkiness of the tert-butyl group can be strategically employed in drug design to achieve selectivity for a particular biological target by preventing binding to off-targets with smaller binding pockets.

  • Electronic Modulation: The electron-donating nature of the tert-butyl group can fine-tune the electronic properties of the pyrazole ring, potentially enhancing its binding affinity to target proteins through modulated hydrogen bonding or other non-covalent interactions.

These computational insights provide a foundational understanding for medicinal chemists to rationally design and synthesize novel pyrazole derivatives with tailored properties for specific therapeutic applications. Further experimental validation is, of course, essential to confirm these theoretical predictions.

Conclusion

This comparative guide has highlighted the utility of computational studies in dissecting the structure-property relationships of pyrazole derivatives. The introduction of a tert-butyl group at the 3-position of the pyrazole ring leads to predictable changes in its geometric and electronic properties. This knowledge can be leveraged by researchers to guide the synthesis of new chemical entities with improved pharmacological profiles. As computational methods continue to advance in accuracy and efficiency, their role in accelerating the drug discovery process will undoubtedly expand.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021).
  • Review: biologically active pyrazole deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). MDPI. [Link]

Sources

A Researcher's Guide to the Spectroscopic Nuances of 3-tert-butyl-1H-pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The pyrazole scaffold, a common motif in pharmacologically active agents, often presents a challenge in the form of regioisomerism, particularly when dealing with unsymmetrical substitution patterns. This guide provides an in-depth spectroscopic comparison of the 3-tert-butyl-1H-pyrazole and 5-tert-butyl-1H-pyrazole regioisomers, offering experimental insights and data to aid in their differentiation.

The Challenge of Tautomerism

At the heart of the analytical challenge posed by 3- and 5-tert-butyl-1H-pyrazole is the phenomenon of annular prototropic tautomerism. These two regioisomers are not distinct, stable compounds that can be readily isolated from one another under normal conditions. Instead, they exist in a dynamic equilibrium, rapidly interconverting through the migration of a proton between the two nitrogen atoms of the pyrazole ring.

Caption: Prototropic tautomerism in 3(5)-tert-butyl-1H-pyrazole.

This rapid equilibrium means that at room temperature in solution, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) will often show a time-averaged spectrum, where the signals represent a weighted average of the two tautomeric forms. The dominant tautomer, and thus the observed chemical shifts, can be influenced by factors such as the solvent, temperature, and pH. A study on the analogous 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide system demonstrated that in solution, both tautomers are present, with the 3-substituted form being the major species[1][2].

Spectroscopic Differentiation Strategies

Distinguishing between the 3- and 5-tert-butyl regioisomers requires a multi-faceted spectroscopic approach, often involving techniques that can either "freeze out" the tautomeric equilibrium or provide through-bond or through-space correlation information that is unique to each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the subtle structural differences between these regioisomers.

¹H NMR Spectroscopy: In a typical room temperature ¹H NMR spectrum of 3(5)-tert-butyl-1H-pyrazole in a solvent like CDCl₃, one would expect to see a singlet for the tert-butyl protons, a signal for the C4-H proton, and a broad signal for the N-H proton. The chemical shift of the C4-H proton will be a weighted average of its environment in both tautomers.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum will show averaged signals for the C3/C5 and C4 carbons. The key to differentiation lies in resolving these averaged signals into discrete signals for each tautomer.

Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed down sufficiently to be on a slower timescale than the NMR experiment. This results in the decoalescence of the averaged signals into two distinct sets of signals, one for the 3-tert-butyl and one for the 5-tert-butyl tautomer. This technique is crucial for observing the individual spectroscopic signatures of each regioisomer in solution[3].

2D NMR Techniques (HMBC and NOESY): Even with averaged signals, two-dimensional NMR techniques can provide invaluable connectivity information.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For the 3-tert-butyl isomer, a correlation would be expected between the tert-butyl protons and the C3 and C4 carbons. For the 5-tert-butyl isomer, correlations would be seen between the tert-butyl protons and the C5 and C4 carbons. By observing these distinct correlation patterns, the major tautomer can be identified.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows through-space correlations between protons that are in close proximity. In the 5-tert-butyl isomer, a NOESY correlation would be expected between the tert-butyl protons and the C4-H proton. This correlation would be absent in the 3-tert-butyl isomer.

¹⁵N NMR Spectroscopy: The nitrogen chemical shifts are highly sensitive to the electronic environment. The two nitrogen atoms in the pyrazole ring are chemically non-equivalent in each tautomer. ¹⁵N NMR spectroscopy can, therefore, provide distinct signals for the N1 and N2 nitrogens of each tautomer, offering a direct method of differentiation.

Predicted NMR Data:

While experimental data for the pure, un-substituted NH tautomers is scarce due to the rapid equilibrium, we can predict the expected chemical shifts based on data from N-methylated analogs and general substituent effects.

Nucleus This compound (Predicted) 5-tert-butyl-1H-pyrazole (Predicted) Key Differentiating Feature
¹H NMR
t-Bu-H~1.3 ppm (s, 9H)~1.3 ppm (s, 9H)Subtle chemical shift differences at low temperature.
C4-H~6.0-6.2 ppm (d)~7.3-7.5 ppm (d)Significant downfield shift of C4-H in the 5-substituted isomer due to the anisotropic effect of the adjacent nitrogen.
C5-H / C3-H~7.3-7.5 ppm (d)~6.0-6.2 ppm (d)Reciprocal shift compared to C4-H.
¹³C NMR
C3~160-165 ppm~150-155 ppmThe carbon bearing the tert-butyl group (C3) is significantly downfield in the 3-isomer.
C4~105-110 ppm~105-110 ppmLess affected by the substituent position.
C5~135-140 ppm~160-165 ppmThe carbon bearing the tert-butyl group (C5) is significantly downfield in the 5-isomer.
C(CH₃)₃~32 ppm~32 ppmMinimal difference expected.
C(CH₃)₃~30 ppm~30 ppmMinimal difference expected.

Note: Predicted chemical shifts are based on data from N-methylated analogs and are for illustrative purposes. Actual values may vary.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the vibrational modes of the molecules. The N-H stretching frequency in pyrazoles is typically observed as a broad band in the range of 3100-3300 cm⁻¹. While the tert-butyl C-H stretching and bending vibrations will be prominent, significant differences in the fingerprint region (below 1500 cm⁻¹) may be observed between the two tautomers due to changes in the ring vibrational modes.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a similar fragmentation pattern for both isomers, as the initial molecular ion is the same. The primary fragmentation pathway is often the loss of a methyl group from the tert-butyl substituent to form a stable [M-15]⁺ ion. Subtle differences in the relative abundances of fragment ions may exist but are generally not sufficient for unambiguous differentiation without reference spectra.

Experimental Protocols

Synthesis of 3(5)-tert-butyl-1H-pyrazole

A common method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3(5)-tert-butyl-1H-pyrazole, pivaloylacetaldehyde or a synthetic equivalent can be reacted with hydrazine hydrate.

Caption: General synthesis of 3(5)-tert-butyl-1H-pyrazole.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of pivaloylacetaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the 3(5)-tert-butyl-1H-pyrazole as a tautomeric mixture.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow start Synthesized 3(5)-tert-butyl-1H-pyrazole rt_nmr Acquire Room Temperature ¹H and ¹³C NMR start->rt_nmr ir_ms Acquire IR and Mass Spectra start->ir_ms two_d_nmr Acquire 2D NMR (HMBC, NOESY) rt_nmr->two_d_nmr lt_nmr Perform Low-Temperature NMR Experiment rt_nmr->lt_nmr analysis Analyze Data: - Tautomer Ratio - Signal Assignments - Structural Confirmation two_d_nmr->analysis lt_nmr->analysis ir_ms->analysis end Structural Elucidation analysis->end

Caption: Workflow for the spectroscopic analysis of 3(5)-tert-butyl-1H-pyrazole.

Conclusion

The spectroscopic comparison of this compound and 5-tert-butyl-1H-pyrazole is fundamentally a study of their tautomeric equilibrium. While room temperature 1D NMR provides averaged signals, a combination of low-temperature NMR and 2D NMR techniques like HMBC and NOESY offers a robust strategy for the unambiguous differentiation and characterization of these regioisomers. This guide provides the foundational knowledge and experimental framework for researchers to confidently tackle the analysis of these and similar tautomeric pyrazole systems.

References

  • Boruah, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1250. [Link]
  • Baraznenok, I. L., et al. (2000). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molecules, 5(5), 544-549. [Link]
  • Claramunt, R. M., et al. (2005). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 43(1), 89-91. [Link]
  • Rojas, H., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1359. [Link]
  • Elguero, J., et al. (1997). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 35(1), 35-42. [Link]
  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(21), 5077. [Link]
  • PubChem. This compound. [Link]
  • Al-Masoudi, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Journal of Applicable Chemistry, 2(4), 748-756. [Link]
  • Doherty, K. E., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(4), M1468. [Link]
  • Limbach, H.-H., et al. (1993). 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry, 31(5), 451-458. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of laboratory chemicals is a critical, often complex, final step that ensures the safety of personnel, the integrity of the research environment, and compliance with regulatory standards. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-tert-butyl-1H-pyrazole, moving beyond generic advice to offer actionable, field-proven insights for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to manage chemical waste streams confidently and responsibly.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No: 15802-80-9) is a heterocyclic organic compound whose hazard profile dictates its handling and disposal requirements.

According to safety data sheets, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

This hazard profile firmly places this compound in the category of hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles[2][3]. Such improper disposal can lead to environmental contamination and pose a significant risk to public health. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of such hazardous materials[2][4][5][6].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to its final removal by a licensed waste disposal service.

Step 1: Waste Identification and Classification

The first crucial step is to correctly identify and classify the waste. Any material, including the pure compound, solutions containing it, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste[3][7].

Step 2: Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Solid Waste: Collect pure this compound and grossly contaminated solid labware in a designated, leak-proof container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents, bases, or reducing agents[8]. For instance, chlorinated and non-chlorinated solvent waste should always be segregated[9].

  • Contaminated Sharps: Any needles or broken glassware contaminated with this chemical must be disposed of in a puncture-resistant sharps container[7][10].

Step 3: Waste Container Labeling

Accurate and clear labeling is a cornerstone of safe laboratory practice and a regulatory requirement[3][7]. Every waste container must be labeled with:

  • The words "Hazardous Waste"[3].

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[3].

  • The approximate concentration and quantity of the waste.

  • The date when the first waste was added to the container (accumulation start date).

  • The name of the principal investigator or laboratory responsible for the waste.

Step 4: Safe Storage

Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste containers.

  • Containers must be kept tightly closed except when adding waste[3].

  • Store waste in a well-ventilated area[8].

  • Utilize secondary containment, such as a spill tray, to mitigate the impact of any potential leaks[3][9].

  • Ensure that the storage area is away from sources of ignition, as the compound is a combustible solid.

Step 5: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and approved waste disposal service[7]. Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging a waste pickup. They will ensure that the disposal is carried out in compliance with all federal, state, and local regulations.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the disposal workflow, the following diagram illustrates the decision-making process and procedural steps.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Hazard Assessment cluster_segregation Segregation & Containment cluster_management Waste Management cluster_disposal Final Disposal A This compound (Pure solid, solution, or contaminated labware) B Hazardous? (Oral Tox., Skin/Eye Irrit.) A->B Identify C1 Solid Waste (HDPE Container) B->C1 If Solid C2 Liquid Waste (Compatible Solvent Bottle) B->C2 If Liquid C3 Sharps Waste (Puncture-proof Container) B->C3 If Sharps D Label Container Correctly ('Hazardous Waste', Full Name, Date) C1->D Prepare C2->D Prepare C3->D Prepare E Store in Designated & Secure Area (Secondary Containment) D->E Store F Contact EHS for Pickup E->F Request G Disposal by Licensed Waste Contractor F->G Arrange

Caption: Disposal workflow for this compound.

Decontamination and Empty Container Management

Properly managing empty containers and decontaminating reusable labware are final, but crucial, considerations.

ItemDecontamination/Disposal ProcedureRationale
Empty Original Reagent Bottle Triple-rinse with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste. Deface the label. The rinsed container may then be disposed of in the regular trash or recycled, depending on institutional policy.[3]Ensures removal of residual hazardous chemical, preventing accidental exposure and environmental contamination.
Contaminated Glassware (reusable) Soak in a suitable solvent to dissolve the residue. Wash thoroughly with soap and water. The initial solvent rinse must be collected as hazardous waste.Minimizes the generation of solid waste and allows for the safe reuse of laboratory equipment.
Minor Spills Absorb the spill with an inert material (e.g., vermiculite or sand). Collect the absorbent material in a sealed container and label it as hazardous waste.[8]Prevents the spread of the chemical and ensures that all contaminated material is disposed of correctly.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed protocols outlined in this guide—from accurate hazard assessment and meticulous segregation to proper labeling and professional disposal—researchers can ensure they are not only compliant with regulations but are actively fostering a culture of safety within their laboratories. This commitment to best practices protects individuals, the wider community, and the integrity of scientific pursuit.

References

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24).
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University.
  • Properly Managing Chemical Waste in Laboratories.
  • Laboratory Waste Disposal Safety Protocols | NSTA. (2024, August 16).
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9).
  • This compound | C7H12N2 | CID 139978 - PubChem - NIH.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-tert-butyl-1H-pyrazole, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. As your partner in research, we are committed to providing value that extends to the well-being of our customers.

Hazard Profile of this compound: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), it is crucial to understand the inherent hazards of the substance. This compound (CAS No: 15802-80-9) is a solid heterocyclic compound that presents multiple health risks, as classified under the Globally Harmonized System (GHS).[1][2]

  • H302 - Harmful if swallowed: This indicates acute oral toxicity.[1][2][3] Ingestion can lead to significant adverse health effects.

  • H315 - Causes skin irritation: Direct contact with the skin can cause inflammation, redness, and discomfort.[1][2][3]

  • H319 - Causes serious eye irritation: This is a critical hazard, as exposure to the eyes can result in significant, potentially painful irritation.[1][2][3]

  • H335 - May cause respiratory irritation: Inhalation of the dust or aerosols of this compound can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3]

This specific combination of hazards necessitates a multi-faceted PPE strategy that protects all potential routes of exposure: ingestion, skin contact, eye contact, and inhalation.

Core Directive: Multi-Layered PPE for Comprehensive Protection

A foundational principle of laboratory safety is that PPE is the last line of defense, employed after engineering controls (like fume hoods) and administrative controls.[4][5] For this compound, the following PPE is mandatory.

Eye and Face Protection

Given the "serious eye irritation" classification, eye protection is non-negotiable.[2]

  • Minimum Requirement: Safety glasses equipped with side shields provide a baseline level of protection against projectiles.[5]

  • Recommended Standard: Chemical splash goggles are superior as they form a seal around the eyes, offering robust protection from dust particles and accidental splashes, which is a significant risk when handling this compound.[5]

  • High-Risk Operations: When there is a pronounced risk of splashing (e.g., transferring solutions, reacting under pressure), a face shield must be worn in addition to chemical splash goggles.[6][7] All eye and face protection should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][8]

Hand Protection

To prevent skin irritation, appropriate gloves are essential.[9]

  • Glove Selection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling aromatic heterocyclic compounds like pyrazoles.[6] Always check the glove manufacturer's specifications for compatibility with the chemicals being used.

  • Glove Technique: Gloves must be inspected for any signs of damage before use.[3] Use proper removal techniques to avoid contaminating your skin.[3] After handling the chemical and before leaving the laboratory, always remove gloves and wash your hands thoroughly.[10]

Body Protection

Protecting the skin on the arms and body is crucial.

  • Laboratory Coat: A standard lab coat is required to protect against incidental contact.[6]

  • Chemical-Resistant Apron/Suit: For procedures with a higher risk of splashes or significant contamination, a chemical-resistant apron or suit should be worn over the lab coat.[6]

Respiratory Protection

The primary method for avoiding respiratory irritation is to use engineering controls.

  • Fume Hood: All work involving the handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][9]

  • Respirator: In the rare event that engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with a particle filter may be necessary.[6][9] Use of a respirator requires prior medical clearance and fit-testing as per OSHA regulations.[4]

Data-Driven PPE Selection: A Task-Based Approach

The level of PPE required can be logically adjusted based on the specific task and the associated risk of exposure.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical GogglesNitrile GlovesLab CoatWork in Chemical Fume Hood
Preparing Solutions Chemical Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronWork in Chemical Fume Hood
Running a Reaction Chemical GogglesNitrile GlovesLab CoatWork in Chemical Fume Hood
Small Spill Cleanup (<5g) Chemical Goggles & Face ShieldNitrile Gloves (double-gloving recommended)Lab Coat & Chemical ApronNIOSH-approved respirator may be required
Waste Disposal Chemical GogglesNitrile GlovesLab CoatN/A (if waste is sealed)

Visualizing the Safety Workflow: PPE Selection Process

The following diagram outlines the logical decision-making process for selecting the appropriate PPE when planning to work with this compound.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection Start Plan to Handle This compound ReviewSDS Review SDS for Hazards (H302, H315, H319, H335) Start->ReviewSDS AssessTask Assess Task: Weighing, Solution Prep, Reaction, etc. FumeHood Is a Fume Hood Available & Certified? AssessTask->FumeHood ReviewSDS->AssessTask WorkInHood Perform all work in Fume Hood FumeHood->WorkInHood Yes NoWork STOP! Do Not Proceed FumeHood->NoWork No SelectEyes Select Eye/Face Protection (Goggles minimum, add Face Shield for splash risk) WorkInHood->SelectEyes SelectGloves Select Hand Protection (Nitrile Gloves) SelectEyes->SelectGloves SelectBody Select Body Protection (Lab Coat, add Apron for splash risk) SelectGloves->SelectBody PerformTask Proceed with Task SelectBody->PerformTask

Caption: A workflow for assessing risks and selecting PPE for this compound.

Self-Validating Protocols for Safe Operation

Adherence to standardized protocols is essential for creating a self-validating system of safety where risks are consistently minimized.

Protocol 1: Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and any additional protective clothing.

  • Goggles/Face Shield: Don your eye and face protection.

  • Gloves: Put on gloves last, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves first, using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer contaminated surface.[3]

  • Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Goggles/Face Shield: Remove eye and face protection.

  • Hand Washing: Immediately wash your hands and arms thoroughly with soap and water.[11]

Protocol 2: Spill and Waste Disposal Plan

Accidents happen; a clear plan ensures a safe and effective response.

Small Spill (<5g) Cleanup:

  • Alert Personnel: Alert others in the immediate area.[7]

  • Evacuate (If Necessary): If there is significant dust, evacuate the immediate area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, a chemical apron, and chemical splash goggles with a face shield.

  • Containment: Gently cover the spill with an absorbent material designed for chemical spills. Do not sweep the dry powder, as this will create dust.

  • Collection: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials (gloves, absorbent pads, etc.) are considered hazardous waste.[7]

  • Disposal: Place the sealed container in a designated hazardous waste accumulation area and contact your institution's environmental health and safety department for pickup.[7]

Chemical Waste Disposal:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted.

  • Containerization: All waste, including contaminated consumables (e.g., pipette tips, weighing paper), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste container through your institution's approved hazardous waste disposal program.[12] Never dispose of this chemical down the drain.

By integrating this expert guidance into your daily laboratory operations, you build a robust culture of safety, ensuring that your groundbreaking research is conducted with the highest standards of care and responsibility.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole.
  • Fisher Scientific. (2021, December 28). SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazole-carboxylic acid, 95%.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Pyrazole.
  • 1st Scientific. (n.d.). tert-butyl 3-formyl-1H-pyrazole-1-carboxylate.
  • Angene Chemical. (2025, February 12). Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate.
  • Yale University Department of Chemistry. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, tech..
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • POGO Satellite Manual. (n.d.). Personal Protective Equipment.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.